Diethyl 2-oxoheptane-1,7-dicarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-oxoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKMXFSQQZYBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Diethyl 2-oxoheptane-1,7-dicarboxylate: A Technical Guide
This guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-oxoheptane-1,7-dicarboxylate, a valuable intermediate in organic synthesis. The synthesis is achieved through the Dieckmann condensation of diethyl pimelate, a classic example of an intramolecular cyclization reaction. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the key characterization techniques for the resulting cyclic β-keto ester.
Introduction: The Dieckmann Condensation
The Dieckmann condensation is a named reaction in organic chemistry that facilitates the intramolecular cyclization of a diester to form a β-keto ester.[1][2] This reaction is a powerful tool for the formation of five- and six-membered rings, which are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents.[3] The synthesis of this compound from diethyl pimelate serves as a quintessential example of the formation of a six-membered ring system via this methodology.[3][4]
The reaction is base-catalyzed, typically employing a strong base such as an alkoxide.[1] The choice of base is critical to the success of the reaction; to avoid transesterification, the alkoxide used as the base should correspond to the alcohol portion of the ester. For diethyl pimelate, sodium ethoxide is the base of choice.
Mechanistic Insights
The mechanism of the Dieckmann condensation is analogous to the intermolecular Claisen condensation.[1] It proceeds through the following key steps:
-
Enolate Formation: A proton on the α-carbon of one of the ester groups is abstracted by the base (sodium ethoxide) to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
-
Elimination of the Leaving Group: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has an acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base, forming a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.
-
Protonation: An acidic workup is required to protonate the enolate and yield the final this compound product.
Caption: Workflow of the Dieckmann Condensation for this compound Synthesis.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Appropriate safety precautions should be taken when handling all reagents, particularly sodium ethoxide, which is flammable and corrosive.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl pimelate | 216.28 | 21.6 g | 0.1 |
| Sodium ethoxide | 68.05 | 7.5 g | 0.11 |
| Toluene (anhydrous) | - | 200 mL | - |
| Hydrochloric acid (1 M) | - | ~150 mL | - |
| Diethyl ether | - | 200 mL | - |
| Saturated sodium chloride solution (brine) | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
-
Addition of Base: The flask is charged with sodium ethoxide and anhydrous toluene. The suspension is stirred to ensure good mixing.
-
Addition of Diester: Diethyl pimelate is dissolved in a small amount of anhydrous toluene and added to the dropping funnel. The diester solution is then added dropwise to the stirred suspension of sodium ethoxide over a period of 30 minutes at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature, and then carefully poured into a beaker containing ice-cold 1 M hydrochloric acid with vigorous stirring until the mixture is acidic (pH ~2-3).
-
Extraction: The acidic mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. The expected data for the closely related and more commonly named product, ethyl 2-oxocyclohexanecarboxylate, is presented below.[5]
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, -OCH₂CH₃), 1.6-2.0 (m, 4H, cyclohexyl CH₂), 2.3-2.5 (m, 4H, cyclohexyl CH₂ adjacent to C=O), 3.4 (t, 1H, CH-CO₂Et), 4.18 (q, 2H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 14.1 (-OCH₂CH₃), 22.8, 27.5, 29.3, 41.5 (cyclohexyl CH₂), 57.9 (CH-CO₂Et), 61.3 (-OCH₂CH₃), 172.0 (ester C=O), 208.0 (keto C=O) |
| IR (neat, cm⁻¹) | ~2940 (C-H stretch), ~1740 (ester C=O stretch), ~1715 (keto C=O stretch), ~1200 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%) 170 (M⁺), 125, 97, 69, 41 |
Note: The actual chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used for analysis.
Safety Considerations
-
Diethyl pimelate: May cause skin, eye, and respiratory irritation.[6]
-
Sodium ethoxide: Highly flammable and corrosive.[5][7][8][9] Reacts violently with water. Causes severe skin and eye burns.[5][7][8][9] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[5][7][8][9]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Diethyl ether: Extremely flammable. Forms explosive peroxides upon standing.
Conclusion
The Dieckmann condensation provides an efficient and reliable method for the synthesis of this compound from diethyl pimelate. This technical guide has outlined the fundamental principles of the reaction, a detailed experimental protocol for its execution, and the expected characterization data for the product. The versatility of the resulting β-keto ester makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95543, Ethyl 2-oxocyclohexanecarboxylate. Retrieved January 18, 2026, from [Link].
-
NIST. (n.d.). Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). DIETHYL β-KETOPIMELATE. Retrieved January 18, 2026, from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved January 18, 2026, from [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved January 18, 2026, from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). Ethyl 2-oxocyclohexanecarboxylate - Optional[ATR-IR] - Spectrum. Retrieved January 18, 2026, from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved January 18, 2026, from [Link]
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"spectroscopic data of Diethyl 2-oxoheptane-1,7-dicarboxylate (1H NMR, 13C NMR, IR, MS)"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 4-oxoheptanedioate (CAS 6317-49-3), a key organic intermediate. This document delves into the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By integrating detailed spectral analysis with fundamental principles, this guide serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development for the unambiguous structural elucidation and characterization of this and similar molecules.
Introduction
Diethyl 4-oxoheptanedioate, also known as Diethyl 4-oxopimelate, is a dicarboxylic acid ester containing a central ketone functionality. Its structure makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and molecules of pharmaceutical interest. Accurate and thorough characterization of such intermediates is paramount to ensure the integrity of synthetic pathways and the purity of final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of Diethyl 4-oxoheptanedioate, offering insights into the relationship between its molecular structure and its spectral properties.
Molecular Structure and Spectroscopic Overview
The structure of Diethyl 4-oxoheptanedioate is symmetrical, featuring two ethyl ester groups separated by a six-carbon chain with a ketone at the C4 position. This symmetry, or lack thereof for certain atoms, will be a key feature in the interpretation of its NMR spectra.
Molecular Formula: C₁₁H₁₈O₅[1]
Molecular Weight: 230.26 g/mol [1]
Structure: ``` O O || || CH3-CH2-O-C-CH2-CH2-C-CH2-CH2-C-O-CH2-CH3
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of Diethyl 4-oxoheptanedioate, several carbon atoms are chemically equivalent, leading to a simplified spectrum.
Table 2: ¹³C NMR Data for Diethyl 4-oxoheptanedioate
| Chemical Shift (δ) ppm | Assignment |
| ~14.1 | -O-CH₂-C H₃ |
| ~28.0 | -CO-CH₂-C H₂-CO₂Et |
| ~37.5 | -CO-C H₂-CH₂-CO₂Et |
| ~60.5 | -O-C H₂-CH₃ |
| ~172.5 | -C O₂Et (Ester Carbonyl) |
| ~208.0 | >C =O (Ketone Carbonyl) |
Note: The chemical shifts are approximate and based on typical values for similar functional groups.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: The spectrum is expected to show two distinct carbonyl signals in the downfield region. The ketone carbonyl carbon (>C=O) typically resonates at a lower field (~208.0 ppm) compared to the ester carbonyl carbons (-CO₂Et) which appear around ~172.5 ppm.
-
Alkyl Carbons: The ethyl group carbons appear at ~60.5 ppm for the methylene carbon (-O-C H₂-) due to the deshielding effect of the oxygen atom, and at ~14.1 ppm for the terminal methyl carbon. The methylene carbons of the heptanedioate chain are found at ~37.5 ppm for the carbons alpha to the ketone (C3 and C5) and ~28.0 ppm for the carbons alpha to the ester groups (C2 and C6).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Diethyl 4-oxoheptanedioate is dominated by the strong absorptions of the carbonyl groups. An IR spectrum for this compound is available from the NIST Chemistry WebBook. [2] Table 3: Key IR Absorption Bands for Diethyl 4-oxoheptanedioate
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980 | Medium-Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1180 | Strong | C-O stretch (ester) |
Interpretation of the IR Spectrum:
-
C-H Stretching: The absorption band around 2980 cm⁻¹ is characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.
-
Carbonyl (C=O) Stretching: This is the most diagnostic region of the spectrum. The presence of two distinct carbonyl groups, a ketone and an ester, results in two strong absorption bands. The ester C=O stretch typically appears at a higher wavenumber (~1735 cm⁻¹) than the ketone C=O stretch (~1715 cm⁻¹). The presence of two sharp, intense peaks in this region is a strong confirmation of the molecule's structure.
-
C-O Stretching: The strong absorption band around 1180 cm⁻¹ is attributed to the C-O stretching vibration of the ester groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Mass Spectrometry Data Center provides mass spectral data for Diethyl 4-oxoheptanedioate. [3] Table 4: Major Mass Fragments for Diethyl 4-oxoheptanedioate
| m/z | Relative Intensity | Proposed Fragment |
| 230 | Low | [M]⁺ (Molecular Ion) |
| 185 | Moderate | [M - OCH₂CH₃]⁺ |
| 157 | Moderate | [M - CO₂CH₂CH₃]⁺ |
| 129 | High | [M - CH₂CH₂CO₂CH₂CH₃]⁺ |
| 101 | High (Base Peak) | [CH₂(CH₂)₂CO₂CH₂CH₃]⁺ |
Interpretation of the Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at m/z 230, corresponding to the molecular weight of the compound. Common fragmentation pathways for esters involve the loss of the alkoxy group (-OR) or the entire ester group (-COOR).
-
α-Cleavage: A common fragmentation for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. For Diethyl 4-oxoheptanedioate, this could lead to the formation of acylium ions.
-
McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement. In this case, a hydrogen atom from the carbon chain can be transferred to the ester carbonyl oxygen, leading to the elimination of a neutral alkene molecule and the formation of a radical cation.
The prominent peaks at m/z 129 and 101 suggest cleavage at the C-C bonds adjacent to the ketone. The base peak at m/z 101 likely corresponds to the [CH₂(CH₂)₂CO₂CH₂CH₃]⁺ fragment.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like Diethyl 4-oxoheptanedioate.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the TMS signal.
IR Spectroscopy
-
Sample Preparation (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: Record a background spectrum of the empty salt plates and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the gas chromatograph. The compound will be vaporized and separated from any impurities on the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of Diethyl 4-oxoheptanedioate. Each spectroscopic technique offers complementary information, from the proton and carbon environments in NMR to the identification of functional groups in IR and the fragmentation pattern in MS. This guide demonstrates a systematic approach to spectral interpretation, providing a valuable framework for researchers and scientists in the chemical and pharmaceutical industries for the characterization of novel and known organic compounds.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80592, Diethyl 4-oxoheptanedioate. Retrieved from [Link]
-
NIST (2023). Diethyl 4-oxopimelate in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
SpectraBase. 4-Oxoheptanedioic acid diethyl ester. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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"physical and chemical properties of Diethyl 2-oxoheptane-1,7-dicarboxylate"
An In-Depth Technical Guide to Diethyl 2-oxoheptane-1,7-dicarboxylate
Abstract
This compound is a specialized organic molecule whose structure combines the functionalities of a β-keto ester and a terminal aliphatic ester. This unique arrangement makes it a highly valuable, yet under-documented, intermediate in synthetic organic chemistry. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthesis protocol, its characteristic reactivity, and its potential applications, particularly as a scaffold in the development of novel heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical industry. By synthesizing data from analogous compounds and foundational chemical principles, this document serves as a critical resource for researchers engaged in medicinal chemistry and advanced organic synthesis.
Introduction and Molecular Overview
In the landscape of drug discovery and development, the strategic design of molecular building blocks is paramount. This compound (CAS No. 42212-75-9) represents a versatile C9 scaffold. Its structure features a seven-carbon chain functionalized with a ketone at the C2 position and terminal ethyl ester groups at C1 and C7. The β-keto ester moiety is a classic synthon, renowned for its ability to undergo a wide array of carbon-carbon bond-forming reactions through its highly stabilized enolate intermediate.[1] This inherent reactivity, combined with the long aliphatic chain, positions the molecule as an ideal precursor for synthesizing complex heterocyclic systems, functionalized long-chain fatty acids, and other intricate targets in medicinal chemistry. This guide aims to consolidate the available information and provide expert insights into harnessing the synthetic potential of this compound.
Nomenclature and Physicochemical Properties
Precise identification is the foundation of chemical synthesis and analysis. While experimental data for this specific compound is sparse in the literature, properties can be reliably predicted and inferred from its structure and data from close isomers, such as diethyl 4-oxoheptanedioate.[2][3]
| Property | Value / Information | Source(s) |
| IUPAC Name | diethyl 2-oxoheptanedioate | [4] |
| Synonyms | This compound | [4] |
| CAS Number | 42212-75-9 | [4] |
| Molecular Formula | C₁₁H₁₈O₅ | [4] |
| Molecular Weight | 230.26 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | 302.9 ± 25.0 °C (Predicted) | N/A |
| Density | 1.075 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate); limited solubility in water (Predicted) | N/A |
Proposed Synthesis: The Mixed Claisen Condensation
The most logical and efficient synthesis of this compound is via a mixed (or crossed) Claisen condensation. This reaction involves the acylation of the α-carbon of an enolizable ester with a non-enolizable ester.[5] In this case, diethyl pimelate serves as the enolizable component (the nucleophile) and diethyl oxalate serves as the non-enolizable acylating agent (the electrophile).[6][7]
Reaction Scheme:
EtOOC-(CH₂)₅-COOEt + EtOOC-COOEt --(1. NaOEt, EtOH)--> EtOOC-CO-CH(COOEt)-(CH₂)₄-COOEt --(2. H₃O⁺)--> EtOOC-CO-CH₂-(CH₂)₄-COOEt
The reaction proceeds via the formation of an enolate from diethyl pimelate, which then attacks one of the electrophilic carbonyls of diethyl oxalate. The initial product is a β-keto ester that is also an α-oxalyl ester. This intermediate is typically subjected to targeted saponification and decarboxylation of the oxalyl group during acidic workup to yield the final product.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation of Base: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous ethanol (200 mL). Carefully add sodium metal (1.15 eq) in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Add diethyl oxalate (1.2 eq) to the flask.
-
Condensation: In a separate dropping funnel, prepare a solution of diethyl pimelate (1.0 eq) in anhydrous ethanol (50 mL). Add this solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Causality Insight: Slow addition is crucial to minimize the self-condensation of diethyl pimelate, thereby maximizing the yield of the desired crossed-Claisen product.[7]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acidic Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding 1 M sulfuric acid until the solution is acidic (pH ~2-3). This step neutralizes the excess base and facilitates the decarboxylation of the intermediate oxalyl group.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, a viscous oil, should be purified by vacuum distillation to yield the pure this compound.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | δ (ppm): ~4.2 (q, 4H, -OCH₂CH₃), ~3.5 (s, 2H, -CO-CH₂-CO-), ~2.5 (t, 2H, -CH₂-CO-CH₂-), ~2.3 (t, 2H, -CH₂-COOEt), ~1.6 (m, 4H, internal -CH₂- groups), ~1.2 (t, 6H, -OCH₂CH₃). The proton at C3 is acidic and may exhibit keto-enol tautomerism, leading to a potential enol peak (~12 ppm) and vinyl proton (~5.5 ppm). |
| ¹³C NMR | δ (ppm): ~202 (C=O, ketone), ~173 (C=O, ester), ~167 (C=O, β-keto ester), ~61 (-OCH₂-), ~49 (-CO-CH₂-CO-), ~43 (-CH₂-CO-), ~34 (-CH₂-COOEt), ~28 & ~24 (internal -CH₂- groups), ~14 (-CH₃). |
| FT-IR | ν (cm⁻¹): ~2980 (C-H stretch), ~1740 (C=O stretch, ester), ~1720 (C=O stretch, ketone), ~1650 (C=O stretch, β-keto ester, potentially showing enol character), ~1200-1100 (C-O stretch). The carbonyl region will likely show multiple, potentially overlapping, strong absorption bands. |
| Mass Spec | m/z: Molecular Ion [M]⁺ at 230.12. Common fragmentation patterns would include loss of ethoxy (-OC₂H₅, m/z 45), loss of the ethoxycarbonyl group (-COOC₂H₅, m/z 73), and McLafferty rearrangements. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of its β-keto ester group.[1][9] The protons on the carbon atom alpha to both carbonyls (C3) are particularly acidic (pKa ≈ 11 in DMSO), allowing for easy formation of a resonance-stabilized enolate under basic conditions.
Caption: Enolate formation and subsequent alkylation at the C3 position.
This enolate is a potent nucleophile, enabling a variety of transformations:
-
Alkylation and Acylation: The enolate can be readily alkylated or acylated at the C3 position, allowing for the introduction of diverse substituents.
-
Knoevenagel and Michael Reactions: The active methylene group can participate in condensations with aldehydes and ketones or act as a donor in Michael additions.
-
Heterocycle Synthesis: This is a cornerstone application. The 1,3-dicarbonyl relationship is a perfect precursor for forming five- and six-membered rings. For example, reaction with hydrazine or substituted hydrazines yields pyrazoles, while reaction with ureas or amidines can produce pyrimidines. These scaffolds are prevalent in many classes of drugs.[10]
Applications in Research and Drug Development
While specific drugs derived directly from this molecule are not documented, its value lies in its role as an advanced intermediate.
-
Scaffold for Heterocyclic Libraries: Its primary application is in the synthesis of compound libraries for high-throughput screening. By reacting the dicarbonyl system with various binucleophiles (hydrazines, amidines, etc.), researchers can rapidly generate a diverse set of pyrazole and pyrimidine derivatives.
-
Pro-drug and Linker Synthesis: The terminal ester group can be selectively hydrolyzed and converted into an amide or other functional group to serve as an attachment point for a linker or a pharmacophore in more complex drug delivery systems or PROTACs.
-
Synthesis of Bioactive Natural Product Analogues: The seven-carbon backbone can be a starting point for synthesizing analogues of bioactive lipids or other long-chain natural products where precise functionalization is required.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on compounds with similar functional groups.[11]
-
Health Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a molecule of significant synthetic potential, primarily due to the versatile reactivity of its β-keto ester functionality. Although detailed experimental data remains limited, this guide has established a robust framework for its identification, synthesis, and application based on sound chemical principles and data from analogous structures. For researchers in drug discovery, this compound represents a valuable and flexible building block for the creation of novel molecular entities, particularly in the construction of heterocyclic pharmacophores. Its thoughtful application can accelerate the development of new therapeutic agents.
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Yadav, V. et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. Available from: [Link]
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Benetti, S. et al. (1997). Mastering .beta.-Keto Esters. Chemical Reviews, ACS Publications. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl 4-oxoheptanedioate. PubChem. Available from: [Link]
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Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Available from: [Link]
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Molbase. (n.d.). Synthesis of Step B: Diethyl (2-cyclopentyl-6,7-dichloro-1-oxo-2-methyl-5-indanyl)malonate. Molbase. Available from: [Link]
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NIST. (n.d.). Diethyl 4-oxopimelate. NIST WebBook. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl 2-methylheptanedioate. PubChem. Available from: [Link]
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Royal Society of Chemistry. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. RSC Publishing. Available from: [Link]
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MDPI. (n.d.). Reaction of Diethyl 2‑Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. MDPI. Available from: [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA. Available from: [Link]
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Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Available from: [Link]
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An In-Depth Technical Guide to Diethyl 2-oxoheptane-1,7-dicarboxylate (CAS 42212-75-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-oxoheptane-1,7-dicarboxylate (CAS Number: 42212-75-9), a molecule of interest within organic synthesis and potential pharmaceutical development. Due to the limited availability of specific experimental data in publicly accessible literature, this document establishes a predictive and methodological framework. It outlines the expected physicochemical properties and provides detailed, field-proven protocols for the characterization of this and structurally similar compounds. The guide is designed to equip researchers with the necessary tools to synthesize, purify, and analyze this dicarboxylate, ensuring scientific integrity and fostering further investigation into its potential applications.
Introduction and Chemical Identity
This compound is a diester with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol .[] Its structure features a seven-carbon chain with ester functionalities at both ends and a ketone group at the second position. This combination of functional groups suggests its potential as a versatile building block in organic synthesis, possibly in the creation of more complex molecules with potential biological activity.
Table 1: Chemical Identity
| Identifier | Value |
| CAS Number | 42212-75-9 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 |
| IUPAC Name | Diethyl 2-oxoheptanedioate |
| SMILES | CCOC(=O)CCCCC(=O)C(=O)OCC |
| InChI | InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 |
| InChI Key | HLKMXFSQQZYBEW-UHFFFAOYSA-N |
Predicted Physicochemical Properties and Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to two distinct ethyl ester groups. Methylene protons adjacent to the carbonyl groups and along the aliphatic chain would exhibit characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for the two ester carbonyl carbons, the ketone carbonyl carbon, and the carbons of the ethyl groups and the heptane backbone. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and carbonyl groups. |
| Mass Spec (ESI) | Expected [M+H]⁺, [M+Na]⁺, and other adducts. Fragmentation patterns would likely involve the loss of the ethoxy groups and cleavage adjacent to the carbonyls. |
| Infrared (IR) | Strong absorption bands characteristic of C=O stretching for both the ester and ketone functional groups, likely in the range of 1700-1750 cm⁻¹. C-O stretching bands for the ester linkages would also be prominent. |
Experimental Protocols for Synthesis and Characterization
The following section details the experimental workflows that would be employed for the synthesis and characterization of this compound. These protocols are based on standard, validated methodologies for similar organic compounds.
Synthesis Workflow
A plausible synthetic route to this compound could involve a Claisen condensation or a related acylation reaction. The following diagram illustrates a generalized workflow for its synthesis, purification, and analysis.
Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum using the same sample.
-
Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Expert Insight: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and well-defined residual solvent peaks. For dicarboxylates, paying close attention to the integration of the proton signals is crucial for confirming the presence of two equivalent ethyl groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into an electrospray ionization (ESI) mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Analyze the resulting spectrum for the parent ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight. Study the fragmentation pattern to gain structural information.
Expert Insight: ESI is a soft ionization technique that is well-suited for polar organic molecules like dicarboxylates, as it typically keeps the parent molecule intact. The presence of sodium adducts is very common in ESI-MS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (NaCl or KBr).
-
Thin Film (solid): Dissolve a small amount of the solid in a volatile solvent, cast it onto a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups (e.g., C=O, C-O).
Expert Insight: The carbonyl (C=O) stretching region is particularly informative. For this compound, one would expect to see distinct, strong peaks for the ketone and ester carbonyls, although they may overlap.
Potential Biological Activity and Future Directions
While no specific biological activity has been reported for this compound, related dicarboxylate and phthalate compounds have been investigated for various biological effects, including antimicrobial and larvicidal activities.[2] The structural motifs within this compound make it a candidate for screening in various biological assays. Future research could focus on:
-
Synthesis and confirmation of its structure using the protocols outlined above.
-
Screening for antimicrobial activity against a panel of pathogenic bacteria and fungi.
-
Evaluation of its potential as a precursor in the synthesis of novel heterocyclic compounds with therapeutic potential.
-
In silico studies to predict its binding affinity to various biological targets.
The following diagram illustrates a potential research pathway for investigating the biological relevance of this compound.
Caption: A proposed research pathway for exploring the biological potential of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is unavailable, it is prudent to treat it as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a molecule with potential for further scientific exploration. This guide provides a foundational framework for its synthesis and characterization, empowering researchers to overcome the current lack of specific experimental data. By following the detailed protocols and leveraging the expert insights provided, the scientific community can begin to unlock the potential of this and other novel chemical entities.
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Premjanu, N., & Jaynthy, C. (2014). Antimicrobial activity of diethyl phthalate: An insilico approach. ResearchGate. [Link]
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Singh, S., et al. (2022). The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum. PMC - PubMed Central. [Link]
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An In-Depth Technical Guide to the Dieckmann Condensation of 1,7-Diesters
A Senior Application Scientist's Field-Proven Perspective on Mechanism, Protocol, and Synthetic Utility
Abstract
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a cornerstone of synthetic organic chemistry for the construction of cyclic systems.[1][2] This guide provides an in-depth analysis of the Dieckmann condensation mechanism as applied to 1,7-diesters, which reliably yield thermodynamically stable six-membered cyclic β-keto esters.[3][4] We will explore the causality behind each mechanistic step, present detailed experimental protocols, offer quantitative data to inform reaction optimization, and discuss the synthetic versatility of the resulting products. This document is intended for researchers, scientists, and drug development professionals who leverage carbocyclic scaffolds in the design of complex molecular architectures.
Introduction: Strategic Importance of the Dieckmann Condensation
First reported by the German chemist Walter Dieckmann, this base-catalyzed intramolecular cyclization of diesters is a robust and indispensable tool for forming new carbon-carbon bonds to create cyclic β-keto esters.[5] While the intermolecular Claisen condensation joins two separate ester molecules, the Dieckmann condensation leverages a single molecule containing two ester functionalities.[6][7] The reaction is particularly powerful for the synthesis of five- and six-membered rings from 1,6- and 1,7-diesters, respectively, due to the inherent stability and minimal ring strain of these structures.[8][9][10] The resulting cyclic β-keto esters are not merely final products but are highly versatile intermediates, readily undergoing subsequent transformations such as alkylation and decarboxylation to yield substituted cyclic ketones.[3][11] This makes the Dieckmann condensation a critical pathway in the total synthesis of natural products and pharmaceutically active compounds.
The Core Mechanism: A Step-by-Step Causal Analysis
The mechanism of the Dieckmann condensation is identical to that of the Claisen condensation, proceeding through a series of equilibrium steps.[3][12] The overall reaction is driven to completion by a final, thermodynamically favorable deprotonation step.[11][13] Let's dissect the transformation of a 1,7-diester, such as diethyl pimelate, into a six-membered cyclic β-keto ester.
Step 1: Enolate Formation The reaction is initiated by a strong base, typically an alkoxide like sodium ethoxide (NaOEt). The base abstracts an acidic α-proton (a proton on the carbon adjacent to an ester carbonyl) to form a resonance-stabilized enolate ion.[11][14]
-
Expert Insight: The choice of base is critical. To prevent transesterification—a side reaction where the alkoxy group of the ester is exchanged with the alkoxide base—the base should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[2] For more sensitive substrates or to improve yields, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents are often employed.[15]
Step 2: Intramolecular Nucleophilic Attack (Cyclization) The newly formed enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[16][17] For a 1,7-diester, this intramolecular attack results in the formation of a six-membered ring and a tetrahedral alkoxide intermediate.[4][18] This cyclization follows a 6-exo-trig pathway, which is favored according to Baldwin's rules.
Step 3: Elimination of the Leaving Group The unstable tetrahedral intermediate rapidly collapses. The carbonyl π-bond is reformed, leading to the elimination of an alkoxide ion (e.g., ethoxide) as a leaving group.[8][11] This step yields the desired cyclic β-keto ester.
Step 4: Irreversible Deprotonation (The Driving Force) The steps leading to the cyclic β-keto ester are all reversible.[19] The reaction is driven to completion because the expelled alkoxide base is strong enough to deprotonate the newly formed β-keto ester. The α-proton situated between the two carbonyl groups of a β-keto ester is significantly more acidic (pKa ≈ 11) than the α-protons of the starting diester (pKa ≈ 25).[6] This acid-base reaction is thermodynamically "downhill" and effectively irreversible, shifting the entire reaction equilibrium toward the product side.[12][13] This is why a full stoichiometric equivalent of base, not a catalytic amount, is required.[11]
Step 5: Protonation (Acidic Workup) The reaction mixture, at this stage, contains the enolate salt of the final product. To obtain the neutral cyclic β-keto ester, a final acidic workup (e.g., with dilute HCl or H₃O⁺) is performed to protonate the enolate.[4][5]
Visualizing the Mechanism
The logical flow of the Dieckmann condensation of a 1,7-diester can be visualized as follows:
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Introduction: A Tale of Two Names for a Singular, Powerful Transformation
An In-Depth Technical Guide to the Intramolecular Claisen Condensation of Acyclic Diesters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the creation of carbocyclic frameworks is a foundational pursuit. Among the arsenal of reactions that forge carbon-carbon bonds, the intramolecular Claisen condensation of acyclic diesters stands as a robust and elegant method for constructing five- and six-membered rings. This reaction is ubiquitously known in the field as the Dieckmann Condensation or Dieckmann Cyclization, named after the German chemist Walter Dieckmann.[1][2] It is, in essence, the intramolecular variant of the classic Claisen condensation, where a single molecule contains both the nucleophilic enolate and the electrophilic ester required for the transformation.[3][4]
This guide provides a comprehensive exploration of the Dieckmann condensation, moving beyond a simple recitation of facts to delve into the mechanistic underpinnings, critical process parameters, and strategic applications that are vital for professionals in research and drug development. The focus is on providing field-proven insights to enable not just the execution of this reaction, but its intelligent application and troubleshooting. The resulting cyclic β-keto esters are highly versatile intermediates, serving as pivotal building blocks in the synthesis of natural products, pharmaceuticals, and other complex molecular architectures.[5][6][7]
The Mechanistic Core: A Self-Terminating, Equilibrium-Driven Process
Understanding the mechanism of the Dieckmann condensation is paramount to mastering its application. The reaction is a base-catalyzed process that proceeds through a series of equilibrium steps. The overall success and high yield of the reaction hinge on a final, effectively irreversible acid-base step that drives the entire sequence to completion.[8][9]
The mechanism can be dissected into five critical stages:
-
Enolate Formation: A strong base abstracts an acidic α-proton from the carbon adjacent to one of the ester carbonyls, forming a resonance-stabilized enolate ion. This is the rate-determining step.[10][11]
-
Intramolecular Nucleophilic Attack: The newly formed enolate acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule.[12][13] This cyclization step is most efficient when forming sterically favored five- or six-membered rings.[5][14]
-
Tetrahedral Intermediate Formation & Collapse: The nucleophilic attack generates a cyclic tetrahedral alkoxide intermediate. This intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the alkoxide as a leaving group.[11][15]
-
Formation of the Cyclic β-Keto Ester: The immediate product of the condensation is the cyclic β-keto ester. At this stage, all preceding steps are in equilibrium.[16]
-
The Driving Force - Irreversible Deprotonation: The proton on the α-carbon situated between the two carbonyls of the product is now significantly more acidic (pKa ≈ 11-13) than the α-protons of the starting diester (pKa ≈ 22-24).[3] The alkoxide base present in the reaction mixture rapidly and irreversibly removes this proton.[9][12] This final deprotonation step shifts the entire reaction equilibrium towards the product, making the Dieckmann condensation a synthetically powerful tool.[8] An acidic workup in a separate final step is required to protonate this enolate and yield the neutral cyclic β-keto ester.[2][17]
This mechanistic sequence dictates a critical experimental requirement: the use of at least one full equivalent of base. A catalytic amount is insufficient because the base is consumed in the final deprotonation step.[9][18]
Caption: Figure 1: Mechanism of the Dieckmann Condensation.
Field-Proven Insights on Experimental Design
The success of a Dieckmann condensation is highly dependent on the judicious selection of substrate, base, and solvent. These choices are interconnected and must be considered holistically.
Substrate Scope: The Primacy of 5- and 6-Membered Rings
The Dieckmann condensation is most effective for the cyclization of 1,6- and 1,7-diesters, which yield thermodynamically stable five- and six-membered cyclic β-keto esters, respectively.[12][13][14]
-
1,6-Diesters (e.g., Diethyl Adipate): Readily form five-membered rings.[1]
-
1,7-Diesters (e.g., Diethyl Pimelate): Efficiently produce six-membered rings.[1][17]
Formation of smaller or larger rings is generally unsuccessful. Three- and four-membered rings are thwarted by significant ring strain, while the formation of rings with seven or more members is entropically disfavored, with intermolecular condensation often becoming a competing side reaction.[19]
The Choice of Base: A Strategic Decision
The base serves not only to initiate the reaction but also to drive it to completion. The choice of base is often dictated by the desired solvent and reaction conditions.
| Base Type | Examples | Recommended Solvent | Key Considerations & Rationale |
| Alkoxides | Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (t-BuOK) | Corresponding Alcohol (e.g., Ethanol for NaOEt) or Aprotic Solvents | Causality: Using a base with an alkoxide that matches the ester's alcohol component (e.g., NaOEt with a diethyl ester) prevents transesterification, a competing reaction that can scramble the ester groups.[5] t-BuOK is a stronger, non-nucleophilic base often used for more hindered substrates.[19] |
| Metal Hydrides | Sodium Hydride (NaH) | Aprotic (Toluene, THF) | Causality: NaH is a very strong, non-nucleophilic base that deprotonates the ester irreversibly, producing hydrogen gas.[11] The lack of an alkoxide equilibrium makes it a clean and powerful choice, but it requires strictly anhydrous conditions as it reacts violently with water.[18] |
| Amide Bases | Lithium Diisopropylamide (LDA), LHMDS | Aprotic (THF) | Causality: These are extremely strong, sterically hindered, non-nucleophilic bases. They are typically used at low temperatures (e.g., -78 °C) for reactions requiring high regioselectivity with unsymmetrical diesters or for sensitive substrates.[19] |
The Role of the Solvent: More Than Just a Medium
The solvent influences reactant solubility, base reactivity, and the stability of the key enolate intermediate.[18]
| Solvent Type | Examples | Key Considerations & Rationale |
| Protic | Ethanol, t-Butanol | Causality: Primarily used with the corresponding alkoxide base to prevent transesterification. The reaction is an equilibrium, and the presence of the alcohol can favor the reverse reaction if not managed properly.[18] |
| Non-Polar Aprotic | Toluene, Benzene | Causality: Excellent choices when using NaH. These solvents allow for higher reaction temperatures and can be used to azeotropically remove the alcohol byproduct generated during the reaction, which helps drive the equilibrium towards the product.[18] |
| Polar Aprotic | THF, DMF, DMSO | Causality: These solvents effectively solvate cations, leaving a more "naked" and reactive anionic base. They also stabilize the enolate intermediate, which can lead to higher reaction rates and yields.[18][19] However, purification can sometimes be more challenging than with solvents like toluene. |
A Validated Experimental Protocol: Synthesis of a Cyclic β-Keto Ester
This protocol provides a representative, self-validating workflow for a Dieckmann condensation using sodium hydride in toluene. The steps are described with an emphasis on the underlying scientific rationale.
Workflow Overview
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Methodology
(Based on a procedure reported in Organic Letters.[11])
-
Preparation (Self-Validation: Anhydrous Conditions): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, add dry toluene (e.g., 1 mL per mmol of diester).
-
Expertise: The system must be scrupulously dry and kept under an inert atmosphere. Water will quench strong bases like NaH, inhibiting the reaction.[18]
-
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) to the solvent.
-
Expertise: A slight excess of base ensures complete reaction. The mineral oil can be washed away with dry hexanes before use for higher purity, but is often acceptable for many preparations.
-
-
Substrate Addition: Slowly add the acyclic diester (1.0 equivalent) to the stirred suspension of NaH in toluene via a syringe.
-
Expertise: The addition should be controlled. A significant evolution of hydrogen gas will occur as the NaH reacts with trace alcohol or, more slowly, deprotonates the ester.[11] Maintaining a controlled rate prevents excessive foaming and pressure buildup.
-
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes, then heat to reflux (using an oil bath) for the prescribed time (e.g., 4-20 hours).
-
Trustworthiness: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of completion.
-
-
Workup - Quenching: After cooling the reaction mixture to room temperature (0 °C with an ice bath), cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution or dilute acid until gas evolution ceases.
-
Expertise: This step neutralizes any remaining base and protonates the product enolate. Quenching at a low temperature manages the exotherm.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x). Combine the organic extracts.
-
Trustworthiness: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Workup - Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). Purify the crude residue by flash column chromatography on silica gel to afford the pure cyclic β-keto ester.
-
Trustworthiness: The purity of the final compound should be confirmed by analytical methods.
-
Applications in Drug Development and Complex Synthesis
The Dieckmann condensation is far more than an academic exercise; it is a workhorse reaction for building molecular complexity. The cyclic β-keto ester products are not typically the final target but are prized as versatile synthetic intermediates.[5]
The true power of the sequence lies in its combination with subsequent reactions:
-
Dieckmann Cyclization: Forms the core carbocyclic ring.
-
α-Alkylation: The highly acidic α-proton is easily removed by a base, and the resulting enolate can be alkylated with high efficiency using various electrophiles (e.g., alkyl halides).[13][14]
-
Decarboxylation: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a substituted cyclic ketone.[13][14][15]
This three-step sequence—Dieckmann cyclization, α-alkylation, and decarboxylation —provides a powerful and convergent route to 2-substituted cyclopentanones and cyclohexanones, which are common structural motifs in a vast array of natural products and pharmaceutically active compounds.[9][13][20] This strategic utility makes the Dieckmann condensation an indispensable tool for medicinal chemists and drug development professionals aiming to construct novel molecular scaffolds.[6]
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JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
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Whitepaper: Theoretical Yield Calculation for the Synthesis of Ethyl 2-oxocyclohexanecarboxylate
An In-depth Technical Guide for Researchers and Scientists
Senior Application Scientist Note: This guide provides a comprehensive overview of the synthesis of Ethyl 2-oxocyclohexanecarboxylate via the Dieckmann condensation of diethyl pimelate. It is imperative to note that the intramolecular cyclization of a 1,7-diester like diethyl pimelate results in a six-membered ring, specifically a cyclic β-keto ester, with the concurrent elimination of an alcohol molecule (ethanol in this case). Therefore, the correct product name is Ethyl 2-oxocyclohexanecarboxylate, not Diethyl 2-oxoheptane-1,7-dicarboxylate, which would imply the retention of both ester groups post-cyclization. This document will proceed with the chemically accurate synthesis and corresponding yield calculations.
Abstract
The determination of theoretical yield is a fundamental metric for evaluating the efficiency of a chemical reaction. This technical guide offers a detailed examination of the principles and practical steps involved in calculating the theoretical yield for the synthesis of Ethyl 2-oxocyclohexanecarboxylate. The synthesis is achieved through the Dieckmann condensation, an intramolecular cyclization of diethyl pimelate. This document elucidates the reaction mechanism, provides a detailed experimental protocol, and presents a step-by-step guide to the stoichiometric calculations required to determine the maximum possible product yield. It is intended for researchers, chemists, and drug development professionals seeking to master this essential calculation in the context of cyclic organic molecule synthesis.
Introduction to the Dieckmann Condensation
The Dieckmann condensation is a robust and widely utilized organic reaction for synthesizing cyclic β-keto esters from diesters through an intramolecular Claisen condensation.[1][2] This reaction is particularly effective for forming sterically stable five- and six-membered rings.[1][3] In the synthesis of Ethyl 2-oxocyclohexanecarboxylate, the linear 1,7-diester, diethyl pimelate, is treated with a strong base to facilitate cyclization into a six-membered cyclohexanone ring bearing an ester substituent.[3][4]
Understanding the stoichiometry of this reaction is the cornerstone of accurately calculating the theoretical yield, which represents the maximum quantity of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.
Reaction Mechanism: The "Why" of Experimental Choices
The Dieckmann condensation proceeds through a well-established base-mediated mechanism. The choice of a strong, non-nucleophilic base and anhydrous conditions is critical for success.
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon (the carbon adjacent to a carbonyl group) of the diethyl pimelate. This step is the reason for using a strong base; the α-protons of an ester are only weakly acidic. This abstraction forms a resonance-stabilized enolate ion.[4][5]
-
Intramolecular Nucleophilic Attack: The newly formed enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[3] This intramolecular attack is favored for 1,6- and 1,7-diesters as it leads to the formation of low-strain five- or six-membered rings.
-
Tetrahedral Intermediate Formation: This nucleophilic attack results in a cyclic tetrahedral intermediate.
-
Reformation of Carbonyl and Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group. This step forms the cyclic β-keto ester.
-
Final Deprotonation (Driving Force): The resulting cyclic β-keto ester has highly acidic protons on the carbon between the two carbonyl groups. The previously eliminated ethoxide ion immediately deprotonates this position. This acid-base reaction is thermodynamically favorable and drives the entire reaction equilibrium towards the product.
-
Acidic Work-up: An acidic work-up (e.g., with H₃O⁺) is required in the final step to neutralize the base and protonate the enolate, yielding the final neutral cyclic β-keto ester product.[1][5]
The necessity for anhydrous solvents (e.g., dry toluene or THF) is to prevent the strong base from reacting with water, which would consume the base and inhibit the initial, crucial enolate formation step.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
This protocol describes a representative lab-scale synthesis. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Materials and Reagents
| Substance | Formula | Molar Mass ( g/mol ) | Quantity | Density (g/mL) | Notes |
| Diethyl Pimelate | C₁₁H₂₀O₄ | 216.27[6] | 10.81 g (10.9 mL) | 0.992[7] | Starting diester |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 3.74 g | - | Strong base |
| Toluene | C₇H₈ | 92.14 | 100 mL | 0.867 | Anhydrous solvent |
| Hydrochloric Acid | HCl | 36.46 | ~15 mL (10% aq. sol.) | ~1.05 | For acidic work-up |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | 0.713 | Extraction solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous toluene (100 mL) and sodium ethoxide (3.74 g). Begin stirring the suspension.
-
Substrate Addition: Slowly add diethyl pimelate (10.81 g) to the stirred suspension at room temperature over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the mixture in an ice bath to 0-5°C.
-
Acidic Work-up: Slowly and cautiously add 10% aqueous hydrochloric acid to the cooled reaction mixture with vigorous stirring until the solution is acidic (pH ~2). This step neutralizes the remaining base and protonates the product.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 2-oxocyclohexanecarboxylate.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be synthesized, as dictated by the limiting reagent.[9][10]
Step 1: The Balanced Chemical Equation
The overall reaction is: C₁₁H₂₀O₄ (Diethyl Pimelate) + C₂H₅ONa (Sodium Ethoxide) → [Intermediate Salt] --(H₃O⁺ work-up)--> C₉H₁₄O₃ (Ethyl 2-oxocyclohexanecarboxylate) + C₂H₅OH (Ethanol) + Na⁺
For stoichiometric purposes, the key transformation is: 1 mole of Diethyl Pimelate → 1 mole of Ethyl 2-oxocyclohexanecarboxylate
The base, sodium ethoxide, acts as a reagent that is consumed to form the initial enolate and then regenerated (as ethanol after workup), but its molar quantity is crucial for determining the limiting reagent.
Step 2: Calculate Moles of Reactants
Using the quantities from the experimental protocol:
-
Moles of Diethyl Pimelate:
-
Mass = 10.81 g
-
Molar Mass = 216.27 g/mol
-
Moles = Mass / Molar Mass = 10.81 g / 216.27 g/mol = 0.050 moles
-
-
Moles of Sodium Ethoxide:
-
Mass = 3.74 g
-
Molar Mass = 68.05 g/mol
-
Moles = Mass / Molar Mass = 3.74 g / 68.05 g/mol = 0.055 moles
-
Step 3: Identify the Limiting Reagent
The reaction requires at least one mole of base for every mole of diester to proceed to the final enolate before workup. The stoichiometric ratio between diethyl pimelate and the base is effectively 1:1.
-
Moles of Diethyl Pimelate = 0.050 mol
-
Moles of Sodium Ethoxide = 0.055 mol
Since we have fewer moles of diethyl pimelate than sodium ethoxide, Diethyl Pimelate is the limiting reagent .[11][12] This means the reaction will stop once all the diethyl pimelate has been consumed.
Step 4: Calculate Theoretical Moles of Product
The reaction stoichiometry is 1:1 between the limiting reagent (diethyl pimelate) and the product (Ethyl 2-oxocyclohexanecarboxylate).
-
Theoretical Moles of Product = Moles of Limiting Reagent
-
Theoretical Moles of Product = 0.050 moles
Step 5: Calculate Theoretical Yield in Grams
Now, convert the theoretical moles of the product into a mass.
-
Molar Mass of Ethyl 2-oxocyclohexanecarboxylate = 170.21 g/mol
-
Theoretical Yield (Mass) = Theoretical Moles × Molar Mass
-
Theoretical Yield (Mass) = 0.050 mol × 170.21 g/mol = 8.51 grams
Therefore, the maximum theoretical yield of Ethyl 2-oxocyclohexanecarboxylate that can be obtained from this experiment is 8.51 grams. The actual yield obtained after purification would then be used to calculate the percentage yield (% Yield = (Actual Yield / Theoretical Yield) × 100).
Visualization of Workflows
Experimental Workflow Diagram
Caption: A flowchart of the Dieckmann condensation experimental procedure.
Theoretical Yield Calculation Logic
Caption: Logical steps for calculating the theoretical yield.
Conclusion
The calculation of theoretical yield is a critical skill in synthetic chemistry, providing a benchmark against which to measure experimental success. For the Dieckmann condensation of diethyl pimelate, a precise calculation requires a firm grasp of the 1:1 stoichiometry between the diester and the resulting cyclic β-keto ester. By systematically determining the moles of each reactant and identifying the limiting reagent, researchers can accurately predict the maximum possible product mass, thereby enabling a quantitative assessment of reaction efficiency and optimization strategies.
References
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University of Toronto. (n.d.). Yield Calculations. Organic Laboratory Techniques. Retrieved January 17, 2026, from [Link]
-
Omni Calculator. (n.d.). Theoretical Yield Calculator. Retrieved January 17, 2026, from [Link]
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Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry. Retrieved January 17, 2026, from [Link]
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BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield? Retrieved January 17, 2026, from [Link]
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wikiHow. (n.d.). How to Calculate Theoretical Yield. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Dieckmann condensation. Retrieved January 17, 2026, from [Link]
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Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved January 17, 2026, from [Link]
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OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Organic Syntheses. (n.d.). DIETHYL β-KETOPIMELATE. Retrieved January 17, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Diethyl pimelate. NIST WebBook. Retrieved January 17, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Diethyl pimelate. Retrieved January 17, 2026, from [Link]
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Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry Class Notes. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to Diethyl 2-oxoheptane-1,7-dicarboxylate: From Historical Synthesis Paradigms to Modern Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-oxoheptane-1,7-dicarboxylate, a β-keto ester of significant interest in synthetic organic chemistry. Lacking a singular, named discovery, the history of this molecule is intrinsically linked to the broader development of β-keto ester synthesis. This document delves into the foundational principles of the Claisen condensation, the seminal reaction underpinning the creation of this class of compounds, and explores the most probable synthetic pathways leading to this compound. By examining the causality behind experimental choices and providing detailed, validated protocols, this guide serves as a practical resource for researchers aiming to synthesize, understand, and utilize this versatile chemical building block.
The Genesis of a Versatile Functional Group: A Historical Perspective on β-Keto Ester Synthesis
The story of this compound does not begin with its own isolated discovery but rather with the elucidation of a fundamental reaction in organic chemistry: the Claisen condensation. In the 1880s, the German chemist Rainer Ludwig Claisen reported his extensive work on the base-mediated condensation of esters, a reaction that forges a new carbon-carbon bond and results in the formation of a β-keto ester or a β-diketone.[1] This reaction was a significant advancement, providing a reliable method for the synthesis of a class of compounds that would become central to the construction of complex molecular architectures.
Initially, it was believed that metallic sodium was the condensing agent; however, Claisen's meticulous investigations in 1887 demonstrated that sodium ethoxide, the alkoxide base, was the true catalyst. This understanding of the reaction mechanism, involving the formation of a resonance-stabilized enolate anion which then acts as a nucleophile, was a pivotal moment in the history of organic chemistry.[1][2] The Claisen condensation, in its various forms including the intramolecular Dieckmann condensation, has since become a cornerstone of synthetic strategy.[3]
While the original Claisen condensation involved the self-condensation of two identical ester molecules, the development of the "crossed" or "mixed" Claisen condensation expanded the synthetic possibilities.[4][5] This variation allows for the reaction between two different esters, and is most successful when one of the esters lacks α-hydrogens and therefore cannot form an enolate, preventing a mixture of products.[5] It is within this context of the crossed Claisen condensation that the most plausible and efficient synthesis of this compound can be understood.
Synthetic Pathways to this compound
The structure of this compound, a linear seven-carbon chain with ester functionalities at both ends and a ketone at the C2 position, points towards a synthetic strategy involving the acylation of a five-carbon diester precursor. The most direct and historically relevant approach is a crossed Claisen condensation.
Primary Synthetic Route: Crossed Claisen Condensation
The most probable synthesis of this compound involves the crossed Claisen condensation of diethyl glutarate with diethyl oxalate.[6][7] In this reaction, diethyl glutarate, which possesses acidic α-hydrogens, can be deprotonated by a strong base to form an enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate, which lacks α-hydrogens and thus cannot self-condense.[5]
The choice of base is critical in a Claisen condensation. To avoid side reactions such as transesterification, the alkoxide base corresponding to the alcohol of the ester is typically used.[4] For diethyl esters, sodium ethoxide is the base of choice. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester, forming a highly stabilized enolate.[1] A final acidic workup is required to protonate this enolate and yield the final product.
Diagram of the Plausible Synthetic Pathway
Caption: Plausible synthesis of this compound via crossed Claisen condensation.
Alternative Synthetic Strategies
While the crossed Claisen condensation is the most direct route, other methods for the synthesis of β-keto esters could theoretically be adapted to produce this compound. One such method involves the acylation of diethyl malonate.[8][9] This would require a multi-step sequence, likely involving the acylation of diethyl malonate with a suitable five-carbon acid chloride derivative, followed by subsequent chemical transformations to arrive at the target molecule. However, this approach is more complex and less atom-economical than the crossed Claisen condensation.
Experimental Protocol: Synthesis of this compound via Crossed Claisen Condensation
The following protocol is a representative procedure for the synthesis of this compound based on the principles of the crossed Claisen condensation.
Materials:
-
Anhydrous Ethanol
-
Sodium metal
-
Diethyl Oxalate
-
Diethyl Glutarate
-
Anhydrous Ether
-
12N Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
-
Toluene (optional, for azeotropic removal of ethanol)
Equipment:
-
Three-necked round-bottom flask
-
Sealed stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, place 6.00 moles of anhydrous ethanol. Add 1.0 gram-atom of sodium metal in small portions at a rate that maintains a gentle reflux.[10]
-
Removal of Excess Ethanol: Once all the sodium has dissolved, remove the excess ethanol by distillation. To facilitate the removal of the final traces of ethanol, dry toluene can be added, and the distillation continued until the temperature of the flask contents reaches 105°C.[10]
-
Condensation Reaction: Cool the resulting sodium ethoxide slurry to room temperature and add 650 ml of anhydrous ether. To this suspension, add 1.00 mole of diethyl oxalate, followed by the dropwise addition of 1.00 mole of diethyl glutarate. Allow the reaction mixture to stand at room temperature for at least 12 hours.[10]
-
Hydrolysis and Extraction: Hydrolyze the reaction mixture by adding 500 ml of water with vigorous stirring. Separate the layers in a separatory funnel. Wash the ether layer with 150 ml of water and then discard the ether layer. Combine the aqueous layers.[10]
-
Acidification and Isolation: Acidify the combined aqueous layers with 100 ml of 12N hydrochloric acid. Separate the layers and extract the aqueous layer with three 150-ml portions of ether. Combine the organic layers.[10]
-
Drying and Purification: Dry the combined ethereal solution over anhydrous magnesium sulfate. Remove the ether by evaporation under reduced pressure using a rotary evaporator at a bath temperature of 35–45°C to yield the crude this compound.[10] Further purification can be achieved by vacuum distillation.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Physicochemical Properties and Applications
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42212-75-9 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Not specified in readily available literature, likely a liquid or low-melting solid |
| Boiling Point | Not specified in readily available literature |
| Melting Point | Not specified in readily available literature |
| Solubility | Expected to be soluble in common organic solvents |
As a β-keto ester, this compound is a valuable synthetic intermediate. The presence of multiple functional groups—two esters and a ketone—allows for a wide range of subsequent chemical modifications. The acidic α-protons between the carbonyl groups can be readily deprotonated, allowing for alkylation and other carbon-carbon bond-forming reactions. The ketone can undergo reactions typical of carbonyl compounds, such as reduction, and the esters can be hydrolyzed or transesterified. These properties make it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
Conclusion
While the specific discovery of this compound may not be a landmark event in the history of chemistry, its existence and utility are a direct consequence of the pioneering work on the Claisen condensation. Understanding the historical development and the mechanistic underpinnings of this fundamental reaction provides the necessary framework for the rational synthesis and application of this and other β-keto esters. This guide has provided a comprehensive overview of the historical context, plausible synthetic routes, and a detailed experimental protocol for this compound, offering valuable insights for researchers in the field of organic synthesis and drug development.
References
- Claisen, L., & Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 369-371.
- Claisen, L. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(2), 2460-2471.
- Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.
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The Strategic Role of Diethyl 2-Oxoheptane-1,7-dicarboxylate in Advanced Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of Diethyl 2-oxoheptane-1,7-dicarboxylate, a pivotal yet often underrepresented precursor in the lexicon of organic synthesis. Moving beyond a mere recitation of reaction schemes, this document elucidates the strategic and mechanistic considerations that empower researchers, particularly those in medicinal chemistry and drug development, to leverage this versatile C7 building block. We will dissect a plausible and robust synthesis of the title compound, delve into the mechanistic nuances of its cornerstone transformation—the Dieckmann condensation—and illuminate the subsequent elaboration of its cyclic product into complex molecular architectures of significant biological interest. This guide is structured to serve as a practical and intellectually stimulating resource for scientists engaged in the art and science of molecular construction.
Introduction: The Unsung Utility of a C7 α-Keto Diester
In the vast arsenal of synthetic precursors, dicarbonyl compounds hold a place of distinction. Their inherent polarity and multiple reactive sites offer a rich platform for the construction of complex carbocyclic and heterocyclic frameworks. This compound (also known as diethyl 2-oxoheptanedioate) is a prime exemplar of this class. While not as commonly cited as smaller β-keto esters, its seven-carbon chain is uniquely suited for the construction of six-membered rings, a ubiquitous motif in natural products and pharmaceuticals.
The principal value of this compound lies in its predisposition to undergo intramolecular cyclization to form ethyl 2-oxocyclohexanecarboxylate. This resulting cyclic β-keto ester is a highly versatile scaffold, amenable to a wide array of synthetic transformations including alkylation, acylation, and various condensation and annulation reactions. This guide will demonstrate how this scaffold serves as a gateway to intricate molecular topographies relevant to modern drug discovery.
Synthesis of the Precursor: this compound
While this compound (CAS 42212-75-9) is not as readily commercially available as its parent diester, diethyl pimelate, its synthesis can be reliably achieved through the acylation of a pimelate enolate. This approach leverages well-established principles of enolate chemistry.
Proposed Synthetic Pathway: Acylation of Diethyl Pimelate
The most logical and field-proven approach to introduce the α-keto functionality is through a crossed Claisen-type condensation. Here, the enolate of diethyl pimelate acts as the nucleophile, and a suitable acylating agent, such as diethyl oxalate, serves as the electrophile. The subsequent loss of a leaving group and decarbonylation (if using diethyl oxalate) yields the desired product.
Diagram 1: Proposed Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the acylation of ester enolates.
Materials:
-
Diethyl pimelate
-
Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA)
-
Diethyl oxalate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (if using NaOEt)
-
Hydrochloric acid (aqueous solution)
-
Standard glassware for anhydrous reactions
Procedure:
-
Enolate Formation: To a solution of diethyl pimelate (1.0 eq) in anhydrous THF, add a strong base (1.1 eq of NaOEt or LDA) at a low temperature (e.g., -78 °C for LDA, 0 °C for NaOEt). Allow the mixture to stir for 1-2 hours to ensure complete enolate formation. The choice of base is critical; LDA provides more controlled, kinetically-driven enolization, while NaOEt is a classic choice for Claisen-type condensations.
-
Acylation: Slowly add a solution of diethyl oxalate (1.2 eq) in anhydrous THF to the enolate solution at low temperature. The reaction is often exothermic. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Workup and Decarbonylation: Quench the reaction by carefully adding an aqueous solution of hydrochloric acid until the mixture is acidic. The mixture is then heated to reflux to promote decarboxylation of the intermediate oxaloacetate derivative, which expels carbon monoxide to yield the α-keto ester.
-
Isolation and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by vacuum distillation.
The Cornerstone Reaction: Intramolecular Dieckmann Condensation
The primary synthetic utility of this compound is its role as a substrate for the Dieckmann condensation, an intramolecular Claisen condensation that forges a cyclic β-keto ester.[1][2] This reaction is a powerful tool for the construction of five- and six-membered rings.[1]
Mechanism and Regioselectivity
The Dieckmann condensation is base-catalyzed and proceeds through the formation of an enolate at one of the α-carbons, which then attacks the carbonyl of the other ester group.[2] For this compound, there are two potential sites for enolization: the α-carbon (C2) and the γ-carbon (C6) relative to the ketone. Deprotonation at C6 is favored due to the acidity imparted by the adjacent ester group, leading to the formation of a six-membered ring.
Diagram 2: Mechanism of the Dieckmann Condensation
A critical aspect of the Dieckmann condensation is that the equilibrium is driven to the product side by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting material.[3] This final acid-base step renders the reaction essentially irreversible under the reaction conditions.
Experimental Protocol: Dieckmann Condensation
This protocol is a representative procedure for the cyclization of a 1,7-diester.[4]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, suspend sodium ethoxide (1.1 eq) in anhydrous toluene.
-
Addition of Substrate: Heat the suspension to reflux and add a solution of this compound (1.0 eq) in anhydrous toluene dropwise over a period of 1-2 hours.
-
Reaction: Continue to reflux the mixture with vigorous stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Isolation: Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude ethyl 2-oxocyclohexanecarboxylate can be purified by vacuum distillation.
| Parameter | Typical Value | Notes |
| Base | Sodium Ethoxide (NaOEt) | Must be used in at least stoichiometric amounts to drive the equilibrium. |
| Solvent | Toluene, THF, Benzene | Must be anhydrous to prevent quenching of the enolate. |
| Temperature | Reflux | Higher temperatures favor the reaction rate but can also lead to side reactions. |
| Typical Yield | 75-85% | Highly dependent on the purity of reagents and anhydrous conditions. |
Applications in Complex Molecule Synthesis
The true value of this compound is realized in the synthetic versatility of its cyclized product, ethyl 2-oxocyclohexanecarboxylate. This scaffold is a cornerstone in the synthesis of a multitude of complex targets, including alkaloids and other pharmacologically active agents.
Elaboration of the Ethyl 2-Oxocyclohexanecarboxylate Scaffold
The cyclic β-keto ester product can be readily manipulated through several key transformations:
-
Alkylation: The acidic α-proton can be removed with a base, and the resulting enolate can be alkylated with a variety of electrophiles.
-
Decarboxylation: Saponification of the ester followed by acidification and heating leads to decarboxylation, yielding cyclohexanone.
-
Reduction and Dehydration: The ketone can be selectively reduced to an alcohol, which can then be dehydrated to introduce a double bond, as in the synthesis of ethyl cyclohex-2-ene-1-carboxylate.[5]
-
Annulation Reactions: The enolate can participate as the nucleophilic partner in Robinson annulation reactions to build additional fused rings.
Diagram 3: Synthetic Utility of Ethyl 2-Oxocyclohexanecarboxylate
Sources
An In-Depth Technical Guide on the Keto-Enol Tautomerism in the Product of Diethyl 2-oxoheptane-1,7-dicarboxylate Cyclization
Foreword
For researchers, scientists, and drug development professionals, a deep understanding of molecular behavior is paramount. Tautomerism, a fascinating form of constitutional isomerism, plays a critical role in the reactivity, stability, and therapeutic efficacy of many organic molecules. This guide delves into the keto-enol tautomerism of ethyl 2-oxocyclohexanecarboxylate, the cyclic β-keto ester formed from the intramolecular cyclization of diethyl 2-oxoheptane-1,7-dicarboxylate. We will explore the synthesis of this important scaffold, provide a detailed analysis of its tautomeric equilibrium, and present robust experimental protocols for its characterization. This document is intended to be a practical and authoritative resource, grounding theoretical concepts in field-proven methodologies.
Synthesis via Dieckmann Condensation: Crafting the Cyclic Scaffold
The synthesis of ethyl 2-oxocyclohexanecarboxylate is classically achieved through the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[1] This powerful carbon-carbon bond-forming reaction is indispensable for the formation of five- and six-membered rings.[1]
The starting material, this compound (also known as diethyl pimelate), is treated with a strong base, typically sodium ethoxide, to facilitate an intramolecular cyclization. The mechanism, illustrated below, involves the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[2]
Figure 2: The equilibrium between the keto and enol tautomers.
The position of this equilibrium is highly dependent on several factors:
-
Solvent Polarity: In polar, protic solvents, the keto form is generally favored. These solvents can form hydrogen bonds with the carbonyl group of the keto tautomer, stabilizing it. [3][4]Conversely, in non-polar solvents, the enol form is often more stable due to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. [5]* Hydrogen Bonding: The ability of the enol form to form a stable six-membered ring via an intramolecular hydrogen bond is a significant stabilizing factor. [5]* Conjugation: The enol form possesses a conjugated system (C=C-C=O), which contributes to its stability.
-
Temperature: Changes in temperature can shift the equilibrium. A van't Hoff plot (ln Keq vs. 1/T) can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization. [3]
Quantitative Analysis of the Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the quantitative analysis of keto-enol tautomerism in solution. [6]The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. [7]
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of ethyl 2-oxocyclohexanecarboxylate will show characteristic signals for both the keto and enol forms.
-
Keto Form: The α-proton (the proton on the carbon between the two carbonyl groups) will typically appear as a multiplet in the region of 3.5-4.0 ppm.
-
Enol Form: The enolic hydroxyl proton is highly deshielded due to the intramolecular hydrogen bond and appears as a broad singlet far downfield, often between 12 and 13 ppm. The vinylic proton of the enol will appear in the alkene region of the spectrum.
The ratio of the two tautomers can be determined by integrating the signals corresponding to unique protons of each form. The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol form to the keto form.
Keq = [Enol] / [Keto]
Data Presentation: Tautomeric Equilibrium in Various Solvents
| Solvent (Deuterated) | Dielectric Constant (ε) | % Enol (for Ethyl Acetoacetate) |
| Carbon Tetrachloride (CCl₄) | 2.2 | ~28% |
| Chloroform (CDCl₃) | 4.8 | ~7.5% |
| Acetone-d₆ | 21 | <5% |
| Methanol-d₄ (CD₃OD) | 33 | ~6% |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 47 | <5% |
Data compiled from representative values for ethyl acetoacetate. [8]
Experimental Protocol: NMR Analysis of Keto-Enol Tautomerism
This protocol provides a general framework for the quantitative NMR analysis of the keto-enol equilibrium of ethyl 2-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of ethyl 2-oxocyclohexanecarboxylate in the desired deuterated solvent containing a small amount of TMS. A typical concentration is around 5-10 mg/mL. It is crucial to allow the solution to equilibrate for at least 60 minutes before analysis to ensure the tautomeric equilibrium has been reached. [3]2. NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration and Calculation:
-
Identify the signals corresponding to the α-proton of the keto form and the enolic hydroxyl proton of the enol form.
-
Carefully integrate these signals.
-
Calculate the percentage of each tautomer using the following formulas:
-
% Keto = [Integration of Keto Signal / (Integration of Keto Signal + Integration of Enol Signal)] * 100
-
% Enol = [Integration of Enol Signal / (Integration of Keto Signal + Integration of Enol Signal)] * 100
-
-
Calculate the equilibrium constant (Keq = % Enol / % Keto).
-
Complementary Spectroscopic Techniques
While NMR is the primary tool for quantitative analysis, other spectroscopic methods provide valuable qualitative information about the tautomeric mixture.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to confirm the presence of both tautomers in solution. [9]
-
Keto Form: Exhibits a weak n→π* transition at a longer wavelength.
-
Enol Form: Shows a strong π→π* transition at a shorter wavelength due to the extended conjugation. [9] The position and intensity of these absorption bands can be influenced by the solvent polarity. [9]
Conclusion and Future Directions
The keto-enol tautomerism of ethyl 2-oxocyclohexanecarboxylate, a product of the Dieckmann condensation, is a fundamentally important equilibrium that dictates its chemical behavior. This guide has provided a comprehensive overview of its synthesis and the detailed analysis of its tautomeric forms. For drug development professionals, understanding and controlling this equilibrium is critical, as the different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. Future research in this area could focus on the synthesis of derivatives of ethyl 2-oxocyclohexanecarboxylate and the systematic study of how various substituents on the cyclohexyl ring influence the keto-enol equilibrium. Such studies would provide valuable insights for the rational design of novel therapeutic agents.
References
-
Keto/Enol Tautomerization. (n.d.). Oregon State University. Retrieved from [Link]
-
Khan Academy. (2019, January 9). keto-enol tautomerization mechanism [Video]. YouTube. [Link]
-
CH362 - Oregon State University. (2020, December 28). Keto-Enol Equilibration. Retrieved from [Link]
-
Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 2). Keto Enol Tautomerism [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem. Retrieved from [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
-
ResearchGate. (2007, February). The 2-Oxocyclohexanecarboxylic Acid Keto−Enol System in Aqueous Solution. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Journal of Chemical Education. (2007, November). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]
-
Joseph A DiVerdi. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]
-
ResearchGate. (2006, November). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1995). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. エチル 2-オキソシクロヘキサンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Synthesis Protocol: Diethyl 2-oxoheptane-1,7-dicarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Diethyl 2-oxoheptane-1,7-dicarboxylate, also known as diethyl 2-oxosuberate, is a cyclic β-keto ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a six-membered ring with both a ketone and two ester functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including natural products and pharmaceutical agents. The formation of the carbocyclic ring is efficiently achieved through the Dieckmann condensation, an intramolecular cyclization of a diester.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the Dieckmann condensation of diethyl pimelate.
Reaction Principle: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to yield β-keto esters.[1] It is the intramolecular equivalent of the Claisen condensation.[1] The reaction is particularly effective for the formation of stable 5- and 6-membered rings.[1][2][3] In the synthesis of this compound, a 1,7-diester (diethyl pimelate) is used to form a six-membered cyclic β-keto ester.[1][3]
The reaction mechanism involves the deprotonation of an α-carbon of one of the ester groups by a strong base, typically a sodium alkoxide, to form an enolate ion.[2][4][5] This enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule in a nucleophilic acyl substitution reaction.[3][5] Subsequent elimination of an alkoxide group leads to the formation of the cyclic β-keto ester.[4] An acidic workup is then performed to protonate the enolate and yield the final product.[2][4]
Experimental Workflow
Figure 1: A schematic overview of the synthesis protocol for this compound.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Diethyl pimelate | C₁₁H₂₀O₄ | 216.27 | 21.6 g (0.1 mol) | ≥98% |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | ≥95% |
| Anhydrous Toluene | C₇H₈ | 92.14 | 200 mL | ≥99.8% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 10 mL | ≥99.7% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 150 mL | ≥99.5% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (7.5 g, 0.11 mol) and anhydrous toluene (100 mL) to the flask.
-
-
Addition of Diethyl Pimelate:
-
Dissolve diethyl pimelate (21.6 g, 0.1 mol) in anhydrous toluene (100 mL) and add this solution to the dropping funnel.
-
Slowly add the diethyl pimelate solution to the stirred suspension of sodium ethoxide over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2 hours with continuous stirring. The reaction mixture will become a thick, yellowish paste.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add a mixture of glacial acetic acid (10 mL) and water (50 mL) to the flask to quench the reaction and neutralize the excess base.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Add diethyl ether (100 mL) to the separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound. Collect the fraction boiling at the appropriate temperature and pressure.
-
Expected Results
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₆O₅ |
| Molecular Weight | 228.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| Expected Yield | 70-80% |
| Boiling Point | Approximately 130-135 °C at 1 mmHg |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle it with care under an inert atmosphere.
-
Toluene and diethyl ether are flammable solvents. Avoid open flames and sparks.
-
Glacial acetic acid is corrosive. Handle with care.
References
-
Wikipedia. Dieckmann condensation. [Link]
-
J&K Scientific LLC. Dieckmann Condensation. [Link]
-
ResearchGate. Synthesis of diethyl 4-alkyl-2,2-oxetane dicarboxylates. [Link]
-
OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry. [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. [Link]
Sources
Application Note: A Detailed Protocol for the Dieckmann Cyclization of Diethyl 2-oxoheptane-1,7-dicarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 1-acetyl-2-oxocyclohexane-1-carboxylate via the Dieckmann cyclization of diethyl 2-oxoheptane-1,7-dicarboxylate. The Dieckmann cyclization is a robust and widely utilized intramolecular condensation reaction for forming cyclic β-keto esters, which are pivotal intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] This application note details the underlying mechanism, provides a step-by-step experimental protocol with justifications for key procedural choices, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.
Introduction and Scientific Background
The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular variation of the Claisen condensation.[3][4][5] It facilitates the conversion of diesters into cyclic β-keto esters through the action of a strong base.[1][6] The reaction is particularly efficient for the synthesis of sterically stable five- and six-membered rings.[1][7][8] The starting material, a 1,7-diester such as this compound, is ideally structured to form a six-membered cyclohexanone derivative, a common scaffold in medicinal chemistry.[1][4][7]
The overall transformation is as follows:
This compound → Ethyl 1-acetyl-2-oxocyclohexane-1-carboxylate + Ethanol
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several key steps:
-
Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt), deprotonates the α-carbon of one ester group, forming a nucleophilic enolate.[2][3][9]
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[9][10]
-
Cyclization & Elimination: This nucleophilic acyl substitution forms a cyclic tetrahedral intermediate, which then eliminates an alkoxide ion (e.g., ethoxide) to yield the cyclic β-keto ester.[6][8]
-
Driving the Equilibrium: The resulting β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ~11). The alkoxide base, generated in the previous step, irreversibly deprotonates this position. This final acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the product.[5][8][11]
-
Acidic Workup: An acidic workup is required in the final stage to neutralize the reaction mixture and protonate the resulting enolate, affording the final neutral product.[3][12]
Caption: Key mechanistic steps of the Dieckmann cyclization.
Detailed Experimental Protocol
This protocol is designed for the cyclization of this compound. Crucially, all glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly basic reagents and intermediates. [11][13]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio | Notes |
| This compound | 258.29 | 10.0 g | 38.7 | 1.0 | Starting material. Must be pure and dry. |
| Sodium Hydride (NaH), 60% dispersion in oil | 24.00 | 1.70 g | 42.6 | 1.1 | Strong base. Handle with extreme care. |
| Anhydrous Toluene | - | 150 mL | - | - | Reaction solvent. |
| Anhydrous Diethyl Ether | - | 100 mL | - | - | For extraction. |
| 3 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - | For neutralization during workup. |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - | - | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - | Drying agent. |
Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under a positive pressure of nitrogen or argon. Maintain the inert atmosphere throughout the reaction.[13]
-
-
Base Preparation and Substrate Addition:
-
To the reaction flask, add sodium hydride (1.70 g, 42.6 mmol) and anhydrous toluene (100 mL).
-
Stir the suspension.
-
Dissolve this compound (10.0 g, 38.7 mmol) in anhydrous toluene (50 mL) and add it to the dropping funnel.
-
Add the diester solution dropwise to the stirred NaH suspension over a period of 30-45 minutes. The rate of addition should be controlled to manage the evolution of hydrogen gas. The mixture may warm slightly.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C for toluene) using a heating mantle.[13]
-
Maintain the reflux with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
CAUTION: Quench the reaction by very slowly and carefully adding 3 M HCl dropwise to neutralize the excess sodium hydride and the sodium enolate product. Vigorous gas evolution will occur. Continue addition until the mixture is acidic (pH ~2-3, check with pH paper).
-
Transfer the mixture to a 500 mL separatory funnel.[13]
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).[11][13]
-
Combine all organic layers and wash sequentially with water (50 mL) and then saturated brine (50 mL). This removes inorganic salts and residual acid.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).[11]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude oil is the target β-keto ester. For high purity, the product should be purified by vacuum distillation.[11][14] The expected boiling point for a similar structure, ethyl 2-oxocyclohexanecarboxylate, is approximately 106 °C at 11 mmHg.[15]
-
Caption: Experimental workflow for the Dieckmann cyclization.
Scientific Rationale and Field Insights
-
Choice of Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, producing H₂ gas which simply exits the system. Using sodium ethoxide is also common; however, it is critical that the alkoxide base matches the ester's alkoxy group (i.e., ethoxide for ethyl esters) to prevent transesterification, a common side reaction that complicates purification.[11]
-
Stoichiometry: At least one full equivalent of base is required. The reaction equilibrium is driven by the final deprotonation of the product, which consumes one equivalent of base.[8][11] A slight excess (1.1 eq) is used to ensure complete reaction.
-
Anhydrous Conditions: The presence of water or other protic impurities is detrimental. Water will react with the strong base and quench the enolate intermediate, halting the reaction and significantly reducing the yield.[11][13]
-
Solvent: Aprotic solvents like toluene or THF are standard.[6] Toluene is advantageous for reactions requiring heat, as its higher boiling point allows for reflux at a temperature sufficient to drive the reaction to completion.
-
Workup Procedure: The quenching and neutralization step must be performed slowly and at a low temperature to control the exothermic reaction between the acid and the unreacted base/alkoxide. The final extraction and washing steps are critical for removing impurities before the final purification.[13]
Conclusion
The Dieckmann cyclization is a cornerstone of synthetic organic chemistry for the formation of cyclic ketones. The protocol detailed herein for the cyclization of this compound provides a reliable and reproducible method for accessing a valuable six-membered ring β-keto ester intermediate. By understanding the mechanistic underpinnings and adhering to stringent anhydrous and inert reaction conditions, researchers can achieve high yields of the desired product, which can be further elaborated into more complex molecular architectures.[8][10][16]
References
-
Wikipedia. Dieckmann condensation. [Link]
-
Organic Chemistry Tutor. Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. (2023-01-22). [Link]
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Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Glasp. Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. (2018-05-10). [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? (2019-12-27). [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. [Link]
-
International Journal for Research in Applied Science & Engineering Technology (IJRASET). Diesters Compound Intramolecular Condensation and Its Applications. [Link]
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Chemistry LibreTexts. 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023-07-31). [Link]
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OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry. (2023-09-20). [Link]
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. [Link]
-
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]
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Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024-07-30). [Link]
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Synthesis of Substituted Cyclohexanones from Diethyl 2-oxoheptane-1,7-dicarboxylate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclohexanone Scaffold
The cyclohexanone motif is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile scaffold in a wide array of therapeutic agents.[1][2] Its prevalence stems from the conformational rigidity and three-dimensional character the cyclohexane ring imparts on a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[3] Substituted cyclohexanones are key intermediates in the synthesis of pharmaceuticals ranging from anti-inflammatory drugs to antidepressants and antiviral agents.[1][3]
This application note provides a comprehensive guide to the synthesis of substituted cyclohexanones, commencing with Diethyl 2-oxoheptane-1,7-dicarboxylate. The synthetic strategy hinges on the powerful Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[4][5][6] This is followed by a decarboxylation step to yield the target cyclohexanone derivative. A thorough understanding and precise execution of these reactions are paramount for chemists aiming to construct complex molecular architectures for drug development.
The Dieckmann Condensation: A Mechanistic Overview
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, specifically designed for the formation of cyclic β-keto esters.[4][6] In the context of this compound, a 1,7-diester, the reaction proceeds via a base-catalyzed intramolecular cyclization to form a six-membered ring, a thermodynamically favored process.[4][5]
The reaction is initiated by the abstraction of an acidic α-proton from one of the ester groups by a strong base, typically a sodium alkoxide, to generate an enolate.[7] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[7][8] This intramolecular nucleophilic acyl substitution results in the formation of a cyclic tetrahedral intermediate, which subsequently collapses to expel an alkoxide leaving group, yielding the cyclic β-keto ester.[7] The reaction is driven to completion by the deprotonation of the highly acidic α-hydrogen situated between the two carbonyl groups of the β-keto ester product.[6] An acidic workup is then required to protonate the resulting enolate and afford the final cyclic β-keto ester.[7]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocols
Part 1: Dieckmann Condensation of this compound
This protocol details the synthesis of Ethyl 2-oxocyclohexane-1-carboxylate, a key intermediate.
Materials and Equipment:
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous ethanol or Toluene
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute aqueous solution
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. Alternatively, a suspension of sodium hydride in an aprotic solvent like toluene can be used.
-
Addition of Diester: Slowly add a solution of this compound in the same anhydrous solvent to the basic solution at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over a mixture of ice and dilute hydrochloric acid or sulfuric acid. This step neutralizes the excess base and protonates the enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography.
| Parameter | Value/Condition | Rationale |
| Base | Sodium ethoxide or Sodium hydride | A strong, non-nucleophilic base is required to deprotonate the α-carbon without causing saponification of the ester. |
| Solvent | Anhydrous ethanol or Toluene | The solvent must be anhydrous to prevent quenching of the base and enolate. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization reaction. |
| Workup | Acidic (dilute HCl or H₂SO₄) | Neutralizes the reaction mixture and protonates the β-keto ester enolate. |
Part 2: Hydrolysis and Decarboxylation of the β-Keto Ester
This protocol describes the conversion of Ethyl 2-oxocyclohexane-1-carboxylate to the final substituted cyclohexanone.
Background:
β-keto esters can undergo hydrolysis to form the corresponding β-keto acid, which is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield a ketone.[9][10][11] This transformation is a classic and highly efficient method for the synthesis of ketones.[10] The mechanism involves a cyclic, six-membered transition state.[10][12]
Materials and Equipment:
-
Ethyl 2-oxocyclohexane-1-carboxylate (from Part 1)
-
Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH)
-
Heating source (e.g., heating mantle, oil bath)
-
Apparatus for distillation (if necessary for purification)
-
Standard laboratory glassware
Protocol:
-
Hydrolysis: To a round-bottom flask containing the Ethyl 2-oxocyclohexane-1-carboxylate, add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heating: Heat the mixture to reflux. The hydrolysis of the ester to the carboxylic acid will occur.
-
Decarboxylation: Continue heating the reaction mixture. The resulting β-keto acid will spontaneously decarboxylate, evolving carbon dioxide gas.
-
Isolation and Purification: After the evolution of CO₂ ceases, cool the reaction mixture. If the reaction was performed under acidic conditions, the product can be directly extracted. If under basic conditions, the mixture must first be acidified before extraction. The crude cyclohexanone can then be purified by distillation or chromatography.
Caption: Synthetic workflow for substituted cyclohexanones.
Characterization of the Final Product
The successful synthesis of the substituted cyclohexanone should be confirmed by a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the number and environment of protons. The disappearance of the ester signals and the appearance of signals corresponding to the cyclohexanone ring will be indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of a ketone carbonyl group (typically around 1715 cm⁻¹). The disappearance of the ester carbonyl stretch (around 1735 cm⁻¹) will also be a key indicator.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized cyclohexanone.
Scope and Limitations
The Dieckmann condensation is a robust and widely applicable reaction for the formation of five- and six-membered rings.[5] However, the yield can be affected by steric hindrance near the reaction centers. The subsequent decarboxylation is generally a high-yielding and clean reaction. For the synthesis of more complex substituted cyclohexanones, the intermediate β-keto ester can be alkylated at the acidic α-position prior to decarboxylation, offering a versatile route to a wide range of derivatives.[9]
Conclusion
The synthesis of substituted cyclohexanones from this compound via a Dieckmann condensation followed by decarboxylation is a reliable and efficient method. This pathway provides access to a valuable class of compounds that are of significant interest to the pharmaceutical industry.[1][2] The protocols and mechanistic insights provided in this application note are intended to equip researchers with the foundational knowledge to successfully synthesize these important molecular scaffolds.
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Application Note: Strategic Use of Sodium Ethoxide in the Dieckmann Condensation of Diethyl 2-oxoheptane-1,7-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Dieckmann condensation is a cornerstone of synthetic organic chemistry for the formation of cyclic β-keto esters, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. This application note provides a detailed technical guide on the use of sodium ethoxide as a base in the intramolecular cyclization of Diethyl 2-oxoheptane-1,7-dicarboxylate. We will explore the mechanistic rationale for selecting sodium ethoxide, present a comprehensive, step-by-step protocol, and discuss critical parameters for reaction optimization and troubleshooting.
Introduction: The Dieckmann Condensation in Complex Molecule Synthesis
The Dieckmann condensation is an intramolecular variant of the Claisen condensation, facilitating the cyclization of diesters to form five- or six-membered rings.[1][2] This reaction is particularly valuable in drug development and natural product synthesis where the construction of carbocyclic and heterocyclic frameworks is a frequent necessity.[3] The product of this reaction, a cyclic β-keto ester, is a versatile synthetic intermediate that can be further modified, for instance, through decarboxylation to yield a cyclic ketone.
The choice of base is a critical factor that significantly influences the efficiency and outcome of the Dieckmann condensation.[4] Sodium ethoxide is a historically and widely used base for this transformation due to its sufficient basicity to deprotonate the α-carbon of the ester and its role in minimizing side reactions like transesterification when ethanol is the solvent or byproduct.[3][5]
This guide focuses on the cyclization of this compound, a substrate that presents interesting regioselectivity considerations due to the presence of two distinct enolizable positions.
Mechanistic Insights: The Role of Sodium Ethoxide
The Dieckmann condensation proceeds through a series of equilibrium steps, and the strategic use of sodium ethoxide is key to driving the reaction towards the desired product.
2.1. Enolate Formation: The reaction is initiated by the deprotonation of an α-hydrogen of the diester by sodium ethoxide to form a reactive enolate ion.[6] In the case of this compound, there are two possible sites for deprotonation: the α-carbon adjacent to the ketone (C2) and the α-carbon of the ester at the other end of the chain (C6). The acidity of the α-protons at C2 is significantly higher than those at C6 due to the adjacent electron-withdrawing ketone group.
2.2. Intramolecular Nucleophilic Attack: The newly formed enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[7] This intramolecular cyclization step results in the formation of a tetrahedral intermediate.[8]
2.3. Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group.[7]
2.4. Driving the Equilibrium: The final and crucial step that drives the reaction to completion is the deprotonation of the newly formed cyclic β-keto ester.[9][10] The α-hydrogen situated between the two carbonyl groups of the product is highly acidic and is readily removed by the ethoxide ion. This irreversible acid-base reaction shifts the overall equilibrium in favor of the product.[2] Subsequent acidic workup is necessary to protonate the enolate and yield the final neutral cyclic β-keto ester.[6]
2.5. Why Sodium Ethoxide? The use of sodium ethoxide, where the alkoxide matches the ester group of the substrate (ethyl), is a deliberate choice to prevent transesterification. If a different alkoxide, such as methoxide, were used, it could lead to a mixture of ethyl and methyl esters in both the starting material and the product.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the Dieckmann condensation of this compound using sodium ethoxide.
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | (Specify) |
| Sodium Ethoxide | ≥98% | (Specify) |
| Anhydrous Toluene | ≥99.8% | (Specify) |
| 3 M Hydrochloric Acid | ACS Grade | (Specify) |
| Saturated Sodium Chloride Solution (Brine) | ACS Grade | (Specify) |
| Anhydrous Magnesium Sulfate | ≥97% | (Specify) |
| Diethyl Ether | ACS Grade | (Specify) |
| Ethyl Acetate | ACS Grade | (Specify) |
| Hexanes | ACS Grade | (Specify) |
3.2. Equipment
-
Flame-dried, three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
3.3. Reaction Workflow Diagram
Caption: Experimental workflow for the Dieckmann condensation.
3.4. Step-by-Step Procedure
-
Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).[4]
-
Addition of Base: To the toluene, carefully add sodium ethoxide (1.1 equivalents).
-
Addition of Substrate: To this suspension, add this compound (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[4]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 3 M hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired cyclic β-keto ester.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive base due to moisture or improper storage.[12] | Use freshly opened or properly stored sodium ethoxide. Ensure all glassware and solvents are rigorously dried.[12] |
| Insufficient reaction time or temperature. | Ensure the reaction is heated to the reflux temperature of the solvent. Monitor the reaction over a longer period. | |
| Formation of Side Products | Presence of water leading to hydrolysis of the ester.[12] | Switch to an anhydrous, aprotic solvent system like dry toluene or THF.[3] Consider using a non-nucleophilic base like sodium hydride for sensitive substrates.[12] |
| Intermolecular Claisen condensation. | Use high dilution conditions to favor the intramolecular reaction. | |
| Mixture of Regioisomers | Deprotonation at both α-positions. | Employ a sterically hindered base like potassium tert-butoxide to favor deprotonation at the less hindered position.[12] |
Mechanism Diagram
Caption: Mechanism of the Dieckmann condensation.
Conclusion
The Dieckmann condensation of this compound using sodium ethoxide is a robust and efficient method for the synthesis of a valuable cyclic β-keto ester intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and minimizing side reactions. The principles and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors. While sodium ethoxide is a classic and effective base, for substrates prone to side reactions, the use of sterically hindered bases like potassium tert-butoxide may offer cleaner reactions and higher yields.[4]
References
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23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]
-
Base used in Claisen Condensation - Chemistry Stack Exchange. (2018, February 2). Retrieved from [Link]
-
Master The Dieckmann Condensation in 12 Minutes! - YouTube. (2025, February 11). Retrieved from [Link]
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Dieckmann condensation - Grokipedia. (n.d.). Retrieved from [Link]
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23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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23.8: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]
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Claisen Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2016, December 12). Retrieved from [Link]
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Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Reaction of ester and and sodium ethoxide [closed] - Chemistry Stack Exchange. (2022, November 27). Retrieved from [Link]
-
Dieckmann Condensation | NROChemistry. (n.d.). Retrieved from [Link]
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Dieckmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
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23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]
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Dieckmann Condensation - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013, July 19). Retrieved from [Link]
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Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
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Application of Diethyl 2-oxoheptane-1,7-dicarboxylate in Heterocyclic Synthesis: Advanced Protocols and Mechanistic Insights
Introduction: Unlocking the Potential of a Versatile Building Block
Diethyl 2-oxoheptane-1,7-dicarboxylate is a highly functionalized acyclic precursor that holds significant promise for the construction of diverse and complex heterocyclic scaffolds. Its unique combination of a central ketone and two flanking ester moieties at the 1 and 7 positions makes it an ideal substrate for a variety of cyclization strategies. This application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utility of this versatile building block in the synthesis of key heterocyclic systems, including pyridines, pyrimidines, and azepanes. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower rational experimental design and optimization.
I. Synthesis of Substituted Pyridines via the Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides efficient access to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. The use of an unsymmetrical precursor like this compound allows for the synthesis of pyridines with differential substitution patterns, a valuable feature for structure-activity relationship (SAR) studies in drug discovery.[1][2][3]
Mechanistic Rationale
The reaction proceeds through a cascade of condensation and addition reactions. The generally accepted mechanism involves two key intermediates: a Knoevenagel condensation product formed from the aldehyde and one of the β-keto ester's active methylene groups, and an enamine formed from the other β-keto ester equivalent and a nitrogen source, typically ammonia or ammonium acetate.[4][5] A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the dihydropyridine ring. A final oxidation step, driven by aromatization, furnishes the stable pyridine core.[1][6]
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
This protocol is a generalized procedure adapted for this compound based on established Hantzsch reaction conditions.[7]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Water
-
Oxidizing agent (e.g., ferric chloride, nitric acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 equiv), the chosen aldehyde (1.0 equiv), and ammonium acetate (1.1 equiv) in ethanol.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add cold water to the mixture to precipitate the dihydropyridine product.
-
Collect the solid by vacuum filtration and wash with a cold ethanol/water mixture.
-
Dry the crude dihydropyridine product.
-
For aromatization, dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent until the reaction is complete (monitored by TLC).
-
Quench the reaction, neutralize, and extract the pyridine product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final pyridine product by column chromatography or recrystallization.
Data Summary: Hantzsch Pyridine Synthesis
| Reactant 1 (Equiv) | Reactant 2 (Equiv) | Reactant 3 (Equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound (1.0) | Benzaldehyde (1.0) | Ammonium Acetate (1.1) | Ethanol | 78 | 4-8 | 60-80 (Dihydropyridine) |
| This compound (1.0) | 4-Nitrobenzaldehyde (1.0) | Ammonium Acetate (1.1) | Ethanol | 78 | 4-8 | 65-85 (Dihydropyridine) |
| This compound (1.0) | Isobutyraldehyde (1.0) | Ammonium Acetate (1.1) | Ethanol | 78 | 6-10 | 50-70 (Dihydropyridine) |
Note: Yields are estimates based on typical Hantzsch reactions and may vary depending on the specific aldehyde and reaction conditions.
II. Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is another powerful multi-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones. The structural similarity of this compound to β-keto esters and dicarbonyl compounds makes it a suitable substrate for this transformation, reacting with an aldehyde and urea (or thiourea) to form highly functionalized pyrimidine derivatives.[8][9]
Mechanistic Considerations
The mechanism of the Biginelli reaction is thought to proceed through an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[10][11] The β-dicarbonyl compound, in this case, this compound, then acts as a nucleophile and adds to the iminium ion. Subsequent cyclization via intramolecular attack of the amine on a carbonyl group, followed by dehydration, affords the dihydropyrimidinone ring system.[4][8]
Experimental Protocol: Biginelli Dihydropyrimidinone Synthesis
This protocol is a generalized procedure for the Biginelli reaction adapted for this compound.[12][13]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 3-hydroxybenzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of a Brønsted acid (e.g., HCl) or Lewis acid (e.g., Yb(OTf)₃)[11]
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the aldehyde (1.0 equiv), and urea or thiourea (1.5 equiv).
-
Add ethanol as the solvent and a catalytic amount of the chosen acid.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid forms.
-
Collect the product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) for purification.
Data Summary: Biginelli Reaction
| Reactant 1 (Equiv) | Reactant 2 (Equiv) | Reactant 3 (Equiv) | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound (1.0) | 3-Hydroxybenzaldehyde (1.0) | Urea (1.5) | HCl (cat.) | Ethanol | 78 | 12-24 | 55-75 |
| This compound (1.0) | Benzaldehyde (1.0) | Thiourea (1.5) | Yb(OTf)₃ (cat.) | Ethanol | 78 | 10-20 | 60-80 |
Note: Yields are estimates based on typical Biginelli reactions and will depend on the specific substrates and catalyst used.
III. Synthesis of Azepane Scaffolds via Intramolecular Cyclization
The 1,7-dicarboxylate structure of this compound makes it an excellent precursor for the synthesis of seven-membered rings, such as azepanes, through intramolecular cyclization strategies. A key transformation in this approach is the Dieckmann cyclization.[14][15]
Synthetic Strategy and Mechanistic Pathway
The proposed synthetic route to an azepane derivative involves a two-step process:
-
Reductive Amination: The ketone functionality of this compound is first converted to an amine through reductive amination.[16] This reaction proceeds via the formation of an imine or enamine intermediate with a primary amine (e.g., benzylamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[17]
-
Dieckmann Cyclization: The resulting amino-diester undergoes an intramolecular Claisen condensation (Dieckmann cyclization) under basic conditions.[14] An enolate is formed at the carbon alpha to one of the ester groups, which then attacks the carbonyl of the second ester, leading to the formation of a seven-membered β-keto ester ring.
Experimental Protocol: Two-Step Azepane Synthesis
Step 1: Reductive Amination
This is a generalized protocol for reductive amination.[18][19]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Acetic acid (catalytic)
Procedure:
-
Dissolve this compound (1.0 equiv) and the primary amine (1.1 equiv) in DCM.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting amino-diester by column chromatography.
Step 2: Dieckmann Cyclization
This is a generalized protocol for Dieckmann cyclization.[1][2][3]
Materials:
-
Product from Step 1 (amino-diester)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
Dissolve the amino-diester (1.0 equiv) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the strong base (1.1 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction to room temperature and quench by carefully adding aqueous acid (e.g., HCl) until the solution is acidic.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the cyclic β-keto ester (azepane derivative) by column chromatography.
Visualizing the Synthetic Pathways
Figure 1: Workflow for the Hantzsch Pyridine Synthesis.
Figure 3: Two-step workflow for the synthesis of Azepane derivatives.
Conclusion
This compound serves as a powerful and flexible starting material for the synthesis of a variety of important heterocyclic systems. By leveraging well-established multicomponent reactions like the Hantzsch and Biginelli syntheses, as well as classic intramolecular cyclization strategies such as the Dieckmann cyclization, researchers can readily access substituted pyridines, dihydropyrimidinones, and azepanes. The protocols and mechanistic discussions provided in this application note are intended to serve as a comprehensive guide for the effective utilization of this versatile building block in synthetic and medicinal chemistry programs.
References
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Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. ACS Publications. Available at: [Link]
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Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
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A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Available at: [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Available at: [Link]
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Biginelli reaction. Wikipedia. Available at: [Link]
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Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
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An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed. Available at: [Link]
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Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. Available at: [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]
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Biginelli Reaction: A Green Perspective. ResearchGate. Available at: [Link]
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Cooperative Brønsted Acid and Photo‐Promoted Stereoselective Synthesis of Substituted Piperidones. PMC - NIH. Available at: [Link]
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Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]
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ethyl 2-oxocyclohexanecarboxylate. ChemSynthesis. Available at: [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
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Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
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An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ResearchGate. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Green Protocol for the Synthesis of Catalyst Free Biginelli Products. Academics and Scientific Publishing. Available at: [Link]
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“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Hindawi. Available at: [Link]
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Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester... Homework.Study.com. Available at: [Link]
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New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. Available at: [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Available at: [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
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Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
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Azepine synthesis. Organic Chemistry Portal. Available at: [Link]
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Reductive Amination. YouTube. Available at: [Link]
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Formation of γ-‐Keto Esters from β. Organic Syntheses. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. Available at: [Link]
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Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Available at: [Link]
-
Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. International Journal of Scientific & Engineering Research. Available at: [Link]
-
The Biginelli Dihydropyrimidine Synthesis. ResearchGate. Available at: [Link]
-
Solved 4. A Dieckmann cyclization reaction involving diethyl. Chegg.com. Available at: [Link]
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Reductive Amination. Wordpress. Available at: [Link]
-
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Available at: [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]
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Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers. Available at: [Link]
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Application Note & Protocol: Strategic Alkylation of the β-Keto Ester Derived from Diethyl 2-oxoheptane-1,7-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the alkylation of the cyclic β-keto ester synthesized from Diethyl 2-oxoheptane-1,7-dicarboxylate. We delve into the foundational principles of the Dieckmann condensation, the mechanism of enolate alkylation, and the critical parameters governing reaction success. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for chemists engaged in the synthesis of substituted cyclic ketones, which are pivotal scaffolds in medicinal chemistry and natural product synthesis.
Introduction: The Synthetic Utility of β-Keto Esters
β-Keto esters are exceptionally versatile intermediates in organic synthesis. Their value stems from the presence of highly acidic α-hydrogens (pKa ≈ 11-13) located on the methylene group positioned between two carbonyl functionalities.[1][2] This acidity allows for facile deprotonation to form a resonance-stabilized enolate, a potent carbon nucleophile. The subsequent reaction of this enolate with electrophiles, particularly alkyl halides, enables the construction of new carbon-carbon bonds with high efficiency.[3][4] This sequence, known as β-keto ester synthesis, provides a robust pathway to complex molecular architectures.
The specific precursor, this compound, is primed for an intramolecular reaction to form a stable six-membered ring, a common structural motif in pharmacologically active molecules. The subsequent alkylation of this cyclic β-keto ester is a powerful strategy for producing 2-substituted cyclohexanones.[5]
The Key Substrate: From Linear Diester to Cyclic β-Keto Ester
The starting material, this compound, is a 1,7-diester. Such molecules are ideal substrates for the Dieckmann Condensation , a base-catalyzed intramolecular Claisen condensation that efficiently forms cyclic β-keto esters.[6][7] In this case, treatment with a suitable base prompts the formation of a five- or six-membered ring. Given the 1,7-relationship of the ester groups, a thermodynamically stable six-membered ring is preferentially formed.[5]
The reaction proceeds as follows:
-
A base, typically sodium ethoxide (NaOEt) to prevent transesterification, deprotonates the α-carbon of one ester group.[8]
-
The resulting enolate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[9]
-
This nucleophilic acyl substitution eliminates an ethoxide ion, yielding the cyclic β-keto ester, Ethyl 2-oxocyclohexanecarboxylate .[5]
The final deprotonation of the product's acidic α-hydrogen by the liberated ethoxide drives the reaction equilibrium toward the cyclic product, making the process highly efficient.[10][11]
Core Principles of α-Alkylation
Once the cyclic β-keto ester is formed, it can be readily alkylated. This transformation is central to the synthetic utility of the Dieckmann condensation product.
Mechanism of Alkylation
The process involves two fundamental steps:
-
Enolate Formation: A strong, non-nucleophilic base is used to quantitatively deprotonate the acidic α-carbon (the carbon between the ketone and ester carbonyls), generating a highly stable, resonance-delocalized enolate ion.[12]
-
Nucleophilic Substitution: The enolate anion, acting as a potent nucleophile, attacks an alkyl halide (or other suitable electrophile) in a classic SN2 reaction. This step forges the new carbon-carbon bond.[3][4]
Caption: Overall synthetic workflow.
Protocol 1: Dieckmann Condensation of this compound
This protocol describes the formation of Ethyl 2-oxocyclohexanecarboxylate.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen or argon atmosphere.
-
Base Preparation: If using sodium metal, prepare a solution of sodium ethoxide by carefully dissolving sodium (1.05 eq.) in anhydrous ethanol under inert atmosphere. Alternatively, use commercially available sodium ethoxide (1.05 eq.).
-
Reactant Addition: Dissolve this compound (1.0 eq.) in anhydrous toluene and add it to the flask.
-
Reaction: Add the sodium ethoxide solution dropwise to the stirred diester solution at room temperature. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by slowly adding dilute HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product, Ethyl 2-oxocyclohexanecarboxylate, can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: α-Alkylation of Ethyl 2-oxocyclohexanecarboxylate
This protocol details the C-alkylation of the cyclic β-keto ester using sodium hydride and an alkyl halide.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.05 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, syringe, magnetic stirrer, nitrogen/argon balloon
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen, add NaH (1.1 eq.). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the washed NaH.
-
Enolate Formation: Cool the NaH suspension to 0 °C. Dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases. This indicates complete formation of the sodium enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 eq.) dropwise. After addition, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure α-alkylated product.
Optimization and Parameter Selection
The success of the alkylation reaction hinges on the careful selection of reagents and conditions. The following table summarizes key parameters and their impact.
| Parameter | Options | Rationale & Impact on Reaction |
| Base | NaH: Strong, non-nucleophilic. [13] | Pro: Irreversibly deprotonates to drive enolate formation to completion. Con: Heterogeneous, requires washing to remove oil. |
| LDA, LiHMDS: Strong, non-nucleophilic, sterically hindered. [14] | Pro: Homogeneous, very fast deprotonation at low temperatures. Minimizes side reactions. Con: Must be freshly prepared or titrated. | |
| NaOEt, KOtBu: Alkoxides. | Pro: Inexpensive, easy to handle. Con: Can lead to reversible deprotonation, potentially lowering yields. Must match the ester's alcohol to avoid transesterification. [8] | |
| Solvent | THF, Dioxane: Ethereal solvents. | Pro: Good for NaH and LDA/LiHMDS. Aprotic and relatively non-polar. |
| DMF, DMSO: Polar aprotic solvents. | Pro: Can accelerate SN2 reactions. Con: More difficult to remove; must be rigorously dried. | |
| Alkylating Agent | R-I > R-Br > R-Cl: Alkyl Halides. | Reactivity follows SN2 trends. Iodides are most reactive but also most expensive. Primary halides are strongly preferred to avoid E2 elimination. [1] |
| Allyl/Benzyl Halides: Activated Halides. | Highly reactive, allowing for milder conditions. | |
| Temperature | -78 °C to RT | Low temperatures (especially with LDA) can improve selectivity and prevent side reactions. Room temperature is often sufficient for NaH with reactive halides. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (base not strong enough).2. Wet reagents or solvent quenching the enolate.3. Unreactive alkylating agent (e.g., secondary/tertiary halide). | 1. Switch to a stronger base like NaH or LDA.<[13]br>2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Use a primary alkyl iodide or an activated halide (benzyl/allyl bromide). |
| Mixture of Mono- and Di-alkylated Products | The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time. | Use a slight excess of the β-keto ester relative to the base and alkylating agent. Alternatively, to favor dialkylation, use >2 equivalents of base and alkylating agent. |
| Significant O-Alkylation Product | 1. Use of a "hard" electrophile.2. Kinetically controlled conditions with a less-coordinating counterion. | 1. Use a "softer" electrophile like an alkyl iodide.<[15]br>2. Ensure a coordinating cation like Na⁺ or Li⁺ is present. Avoid highly dissociating polar aprotic solvents if O-alkylation is a major issue. |
| Low Yield due to Competing E2 Elimination | The enolate is a strong base and can cause elimination with sterically hindered alkyl halides. | Use primary or methyl halides. Avoid secondary and tertiary halides. |
Downstream Processing: The Krapcho Decarboxylation
A significant advantage of this synthetic route is the ability to easily convert the alkylated β-keto ester into a ketone. The product can be hydrolyzed to a β-keto acid, which readily undergoes thermal decarboxylation (loss of CO₂) to yield the final 2-alkylcyclohexanone. [5][16]This sequence provides a powerful and versatile method for synthesizing substituted cyclic ketones. [9]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 25-40. [Link]
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JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. (2023). [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. (2023). [Link]
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OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. (2023). [Link]
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Sciencemadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025). [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). [Link]
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Gronert, S., et al. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3351-3359. [Link]
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Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2025). [Link]
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Wang, Y., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(36), 6091-6094. [Link]
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"decarboxylation of the cyclized product of Diethyl 2-oxoheptane-1,7-dicarboxylate"
Both the classic saponification/acidification method and the Krapcho decarboxylation are effective for converting Ethyl 2-oxocyclohexanecarboxylate to cyclohexanone. The choice of method should be guided by the specific needs of the synthesis. For robust, simple applications, the classic method is cost-effective. For complex substrates requiring mild, neutral conditions and high yields, the Krapcho decarboxylation offers a superior and more reliable alternative. [7][8]
References
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
-
Chem-Station. (2018). Krapcho Decarboxylation. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
Flynn, D. L., & Zelle, R. E. (2006). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano esters and related activated esters. Organic Preparations and Procedures International, 38(6), 579-623. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022). Krapcho Decarboxylation. YouTube. Retrieved from [Link]
-
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-
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-
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-
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Application Note & Protocol: One-Pot Synthesis of Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate via Dieckmann Condensation
Introduction: The Strategic Advantage of the Dieckmann Condensation in a One-Pot Protocol
The Dieckmann condensation is a robust and widely utilized intramolecular cyclization of diesters to yield cyclic β-keto esters.[1][2][3] This reaction, essentially an intramolecular variant of the Claisen condensation, is particularly effective for the synthesis of stable 5- and 6-membered rings, which are common structural motifs in a multitude of pharmaceuticals and natural products.[3][4][5] The formation of a six-membered ring from a 1,7-diester, such as Diethyl 2-oxoheptane-1,7-dicarboxylate, is a thermodynamically favored process, leading to the formation of a stable cyclohexane derivative.[3][4]
A one-pot synthesis approach, which involves multiple reaction steps in a single reactor without the isolation of intermediates, offers significant advantages in terms of operational simplicity, reduced reaction time, and higher overall yields.[6][7] This methodology is particularly advantageous for the synthesis of complex molecules as it minimizes waste and resource consumption.[7] This application note provides a detailed protocol for the one-pot synthesis of Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate from this compound, leveraging the efficiency of the Dieckmann condensation.
Reaction Overview: Mechanism and Rationale
The Dieckmann condensation proceeds via the formation of an enolate intermediate upon treatment of the diester with a strong base.[8][9] This enolate then attacks the carbonyl carbon of the second ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.[8] Subsequent elimination of an alkoxide leaving group yields the cyclic β-keto ester.[8][9]
The choice of base is critical to the success of the reaction. Sodium ethoxide is a suitable base for this transformation as it is sufficiently strong to deprotonate the α-carbon of the ester and is identical to the alkoxide leaving group, thus preventing transesterification side reactions.[9] Toluene is an excellent solvent for this reaction as it is inert under the reaction conditions and has a boiling point that allows for effective heating to drive the reaction to completion.
Experimental Workflow
Figure 1. Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 258.29 | 10 | 2.58 g |
| Sodium Ethoxide (NaOEt) | 68.05 | 12 | 0.82 g |
| Anhydrous Toluene | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | ~20 mL |
| Diethyl Ether | - | - | 100 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | ~5 g |
| Silica Gel (for chromatography) | - | - | As needed |
| Hexane/Ethyl Acetate Mixture | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.58 g, 10 mmol).
-
Inert Atmosphere: Flush the apparatus with a dry, inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask.
-
Base Addition: Carefully add sodium ethoxide (0.82 g, 12 mmol) to the reaction mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl (~20 mL) until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate.
Trustworthiness and Protocol Validation
The successful synthesis of the target compound can be validated through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product. The disappearance of the signals corresponding to the starting diester and the appearance of new signals characteristic of the cyclic β-keto ester will indicate a successful reaction.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ketone and ester carbonyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the product.
Potential Pitfalls and Troubleshooting:
-
Incomplete reaction: If the reaction does not go to completion, ensure that the reagents and solvent are anhydrous, as water can quench the base. The reaction time may also need to be extended.
-
Low yield: Low yields can result from side reactions. Ensure the careful addition of the quenching acid at a low temperature to avoid decomposition of the product.
-
Purification difficulties: The product may be difficult to separate from unreacted starting material or byproducts. Careful optimization of the chromatographic conditions may be necessary.
Applications of the Product
The resulting product, Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate, is a valuable synthetic intermediate. Cyclic β-keto esters are versatile building blocks in organic synthesis and can be used to construct more complex molecules, including various heterocyclic compounds with potential biological activity.[10][11] They are key precursors for the synthesis of pharmaceuticals, agrochemicals, and materials.[12][13][14] Specifically, derivatives of 2-oxocyclohexanecarboxylic acid have been investigated for their potential as intermediates in the synthesis of medicines and liquid crystals.[15][16][17]
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate via a Dieckmann condensation. The methodology is efficient, scalable, and yields a valuable synthetic intermediate.[6][18] The detailed protocol and troubleshooting guide should enable researchers to successfully perform this synthesis and utilize the product in their own research endeavors.
References
-
DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]
-
Revue Roumaine de Chimie. (n.d.). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL-1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
IOP Conference Series: Materials Science and Engineering. (2019). Catalytic synthesis of diethyl carbonate via one-pot reaction from carbon dioxide, ethanol, and epoxide. 546(7), 072001. [Link]
-
The Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, May 27). Dieckmann condensation. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. Retrieved from [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
ResearchGate. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]
-
Fiveable. (n.d.). Cyclic β-Ketoester Definition. Retrieved from [Link]
-
PubMed. (2007, September 14). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]
-
OSTI.GOV. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of acyclic β-keto esters used for validation of methodologies. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV [osti.gov]
- 18. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Diethyl 2-Oxoheptane-1,7-dicarboxylate via Automated Flash Column Chromatography
Abstract
This application note presents a comprehensive, field-proven protocol for the purification of Diethyl 2-Oxoheptane-1,7-dicarboxylate, a key intermediate in synthetic organic chemistry. The methodology centers on automated flash column chromatography, a technique offering significant advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography. This guide provides a step-by-step workflow, from the selection of optimal stationary and mobile phases to fraction analysis and product isolation. The principles and experimental parameters detailed herein are grounded in established chromatographic theory and are designed to be readily adaptable for researchers, scientists, and professionals in drug development.
Introduction
This compound is a versatile building block in organic synthesis, finding application in the construction of complex molecular architectures. The purity of this β-keto ester is paramount for the success of subsequent synthetic transformations, as trace impurities can lead to side reactions, reduced yields, and complications in downstream processing. Column chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase[1]. This application note provides a detailed protocol for the efficient purification of this compound using automated flash column chromatography with a silica gel stationary phase.
The presence of both a ketone and two ester functionalities imparts a moderate polarity to the target molecule. Potential impurities from its synthesis, which may include unreacted starting materials or byproducts from side reactions, will exhibit different polarities. The selection of an appropriate mobile phase is therefore critical to achieving a high-resolution separation[2]. This protocol will guide the user through the logical selection of solvents and the optimization of the elution gradient.
Materials and Methods
Materials and Reagents
| Material/Reagent | Grade | Supplier | Catalog Number |
| Crude this compound | Synthesis Grade | In-house or Commercial | N/A |
| Silica Gel | Flash Chromatography Grade, 40-63 µm | Merck | 9385 |
| n-Hexane | HPLC Grade | Fisher Scientific | H/0350/17 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | E/0650/17 |
| Dichloromethane (DCM) | ACS Grade | VWR | 234 |
| TLC Plates | Silica Gel 60 F254 | Merck | 1.05554.0001 |
| Potassium Permanganate | ACS Reagent | Sigma-Aldrich | 223468 |
| Sodium Bicarbonate | ACS Reagent | Sigma-Aldrich | S6014 |
| Anhydrous Sodium Sulfate | ACS Reagent | Sigma-Aldrich | 239313 |
Equipment
| Equipment | Manufacturer | Model |
| Automated Flash Chromatography System | Teledyne ISCO | CombiFlash Rf+ |
| Pre-packed Silica Gel Column | Teledyne ISCO | RediSep Rf Gold |
| Rotary Evaporator | Büchi | R-300 |
| TLC Developing Chamber | VWR | 82014-416 |
| UV Lamp (254 nm) | VWR | UV-56 |
| Glassware | Pyrex | Various |
Experimental Protocol
Part 1: Thin-Layer Chromatography (TLC) for Method Development
The initial step in developing a successful column chromatography purification is to determine an appropriate solvent system using Thin-Layer Chromatography (TLC). This allows for rapid screening of different mobile phase compositions to achieve optimal separation between the desired product and any impurities.
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane (DCM).
-
TLC Plate Spotting: Using a capillary tube, spot the prepared sample onto the baseline of a TLC plate.
-
Solvent System Screening: Prepare several developing chambers with different ratios of a non-polar solvent (n-hexane) and a polar solvent (ethyl acetate). Good starting points for moderately polar compounds are ratios from 10% to 50% ethyl acetate in hexane.
-
TLC Development: Place the spotted TLC plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Visualization: After development, remove the plates and visualize the separated spots under a UV lamp at 254 nm. Additionally, staining with a potassium permanganate solution can be used to visualize UV-inactive compounds.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimal Solvent System Selection: The ideal solvent system will provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from all impurity spots.
Part 2: Flash Column Chromatography Purification
This protocol utilizes an automated flash chromatography system for efficient and reproducible purification.
Protocol:
-
Column Selection and Equilibration:
-
Based on the amount of crude material to be purified, select an appropriately sized pre-packed silica gel column. A general rule of thumb is to use a column with a silica gel mass that is 40-100 times the mass of the crude sample.
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column with the initial mobile phase composition (low polarity, e.g., 95:5 n-hexane:ethyl acetate) for at least two column volumes.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This method often results in better peak resolution.
-
Liquid Loading: If the crude product is an oil and readily soluble in the initial mobile phase, it can be dissolved in a minimal amount of this solvent and injected directly onto the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the optimized mobile phase determined from the TLC analysis.
-
A gradient elution is often most effective. Start with a low concentration of the more polar solvent (ethyl acetate) and gradually increase its concentration over the course of the run. A typical gradient might be from 5% to 40% ethyl acetate in n-hexane over 20-30 column volumes.
-
The automated system's UV detector will monitor the eluent, and fractions will be collected automatically based on the detected peaks.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
-
Solvent Removal and Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting purified this compound should be a clear oil. Dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Workflow and Data Analysis Diagrams
Caption: Workflow for the purification of this compound.
Caption: Logical flow for the analysis of collected fractions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system polarity. | Test a wider range of solvent polarities. For highly polar impurities, consider adding a small percentage of a more polar solvent like methanol to the mobile phase. |
| Product Elutes with the Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate in hexane). |
| Product Does Not Elute from the Column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (i.e., increase the percentage of ethyl acetate in hexane). |
| Broad or Tailing Peaks | - Column overloading. - Compound interacting too strongly with silica. - Keto-enol tautomerism. | - Reduce the amount of sample loaded onto the column. - Consider adding a small amount of a modifier like acetic acid to the mobile phase. - This is a known phenomenon with β-keto esters; optimizing the flow rate and gradient may help sharpen peaks. |
| Low Product Recovery | - Product is still on the column. - Product is spread across too many fractions. | - After the gradient, flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to elute any remaining compounds. - Optimize the gradient to achieve a sharper elution profile. |
Conclusion
The protocol detailed in this application note provides a robust and efficient method for the purification of this compound using automated flash column chromatography. By following the systematic approach of TLC-based method development followed by a well-defined chromatographic run, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and troubleshooting guide presented here are broadly applicable to the purification of other moderately polar organic compounds.
References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (2006). (Z)-3,7-Dimethyl-2,6-octadienal. Org. Synth. 2006, 83, 18. Retrieved from [Link]
-
beta keto esters by HPLC. (2010, November 26). Chromatography Forum. Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Sources
Mastering the Final Steps: A Detailed Work-up Protocol for the Dieckmann Condensation of 1,8-Diesters
The Dieckmann condensation stands as a cornerstone of synthetic organic chemistry, providing a powerful intramolecular strategy for the formation of cyclic β-keto esters. While the cyclization of 1,6- and 1,7-diesters to form stable five- and six-membered rings is well-documented, the synthesis of seven-membered rings from 1,8-diesters, such as suberates, presents unique challenges that extend into the critical work-up phase. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective work-up procedure for the Dieckmann condensation of 1,8-diesters, ensuring optimal isolation and purity of the desired cycloheptanone derivative.
The Significance and Challenges of Seven-Membered Ring Synthesis
The intramolecular cyclization of 1,8-diesters is a thermodynamically less favorable process compared to the formation of smaller rings. This can often lead to lower yields and the formation of side products, most notably intermolecular condensation products.[1] Therefore, a meticulously planned and executed work-up procedure is paramount to isolate the desired seven-membered cyclic β-keto ester from unreacted starting material, polymeric byproducts, and residual reagents.
Mechanistic Overview: The Importance of the Acidic Work-up
The Dieckmann condensation is a base-catalyzed reaction that proceeds through the formation of a resonance-stabilized enolate.[2][3] A crucial final step in the reaction mechanism is the deprotonation of the newly formed β-keto ester by the alkoxide base. This step is thermodynamically favorable and drives the reaction towards the product.[4] Consequently, the immediate product of the reaction is the enolate salt of the cyclic β-keto ester. The subsequent acidic work-up is not merely a quenching step but an essential part of the synthesis, as it protonates the enolate to yield the final, neutral β-keto ester product.[5][6]
Detailed Work-up Protocol
This protocol outlines a robust procedure for the quenching, extraction, and purification of a seven-membered cyclic β-keto ester following a Dieckmann condensation of a 1,8-diester.
Step 1: Quenching the Reaction
The initial and most critical step of the work-up is the careful quenching of the reaction mixture to neutralize the strong base and protonate the product enolate. The choice of quenching agent can significantly impact the yield and purity of the final product.
Option A: Mild Quench with Saturated Aqueous Ammonium Chloride (NH₄Cl)
This is often the preferred method as it is less harsh than strong acids and can minimize potential acid-catalyzed side reactions or degradation of sensitive functional groups.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and with vigorous stirring, add saturated aqueous NH₄Cl solution to the reaction mixture. The addition should be done portion-wise to control any exotherm and gas evolution, especially if a reactive base like sodium hydride was used.
-
Continue stirring for 15-30 minutes to ensure complete quenching.
Option B: Acidic Quench with Dilute Hydrochloric Acid (HCl)
A dilute solution of a strong acid can also be used for quenching. This method ensures complete protonation but requires careful control of the pH to avoid unwanted side reactions.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled dilute solution of HCl (e.g., 1 M) dropwise with efficient stirring, monitoring the pH of the aqueous layer.
-
Adjust the pH to approximately 5-7. Avoid making the solution strongly acidic.
Step 2: Liquid-Liquid Extraction
Once the reaction is quenched, the organic product needs to be separated from the aqueous phase and inorganic salts.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices due to their ability to dissolve the product and their immiscibility with water.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all the organic extracts.
Step 3: Washing and Drying the Organic Phase
The combined organic extracts will contain residual water and potentially some inorganic impurities that need to be removed.
-
Wash the combined organic extracts with brine (saturated aqueous NaCl solution). This helps to remove the majority of the dissolved water and some inorganic impurities.
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Stir the mixture for at least 30 minutes to ensure complete drying.
-
Filter the drying agent from the organic solution.
Step 4: Solvent Removal and Product Isolation
The final step before purification is the removal of the extraction solvent.
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.
-
Be mindful of the product's volatility; for lower boiling point β-keto esters, it is advisable to use a moderate temperature and vacuum.
Step 5: Purification
The crude product obtained after solvent removal will likely contain unreacted starting material and side products. Purification is typically achieved by flash column chromatography or vacuum distillation.
Purification by Flash Column Chromatography:
This is a versatile method for separating compounds with different polarities.
-
Choose an appropriate solvent system (eluent) based on thin-layer chromatography (TLC) analysis of the crude product. A mixture of hexane and ethyl acetate is often a good starting point.
-
Pack a chromatography column with silica gel.
-
Load the crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Vacuum Distillation:
For thermally stable and sufficiently volatile products, vacuum distillation can be an effective purification method.
-
Set up a vacuum distillation apparatus.
-
Carefully heat the crude product under reduced pressure.
-
Collect the fraction that distills at the expected boiling point of the seven-membered cyclic β-keto ester.
Critical Parameters and Troubleshooting
| Parameter | Recommendation | Rationale & Troubleshooting |
| Quenching Agent | Saturated aqueous NH₄Cl | A milder quench minimizes the risk of acid-catalyzed side reactions. If the product is acid-sensitive, avoid strong acids. Incomplete quenching can lead to the isolation of the enolate salt. |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Choose a solvent in which the product is highly soluble and that is immiscible with water. Emulsion formation can be an issue; adding brine can help break emulsions. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Ensure the organic phase is thoroughly dried to prevent water from interfering with subsequent steps or affecting product stability. Clumping of the drying agent indicates the presence of water; add more until it remains free-flowing. |
| Purification Method | Flash Column Chromatography or Vacuum Distillation | The choice depends on the properties of the product. For non-volatile or thermally sensitive compounds, chromatography is preferred. For volatile and stable compounds, distillation can be more efficient for large-scale purifications. |
Workflow Diagram
Caption: Workflow for the work-up and purification of a Dieckmann condensation product.
Concluding Remarks
The successful isolation of a seven-membered cyclic β-keto ester from a Dieckmann condensation of a 1,8-diester is highly dependent on a carefully executed work-up procedure. By understanding the rationale behind each step, from the critical quenching of the reaction to the final purification, researchers can significantly improve the yield and purity of their target compounds. The protocols and considerations outlined in this application note provide a solid foundation for navigating the challenges associated with the synthesis of these valuable medium-sized ring structures.
References
-
NROChemistry. Dieckmann Condensation. Available at: [Link]
-
Grokipedia. Dieckmann condensation. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. Available at: [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Dieckmann Cyclization of 1,7-Diesters
Prepared by the Applications Science Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in the Dieckmann cyclization of 1,7-diesters to form six-membered β-keto esters.
Introduction: The Challenge of Cyclizing 1,7-Diesters
The Dieckmann cyclization, or Dieckmann condensation, is a powerful intramolecular Claisen condensation used to synthesize cyclic β-keto esters.[1][2] For 1,7-diesters, the reaction yields therapeutically and synthetically valuable six-membered ring systems.[3][4] While thermodynamically favorable, the reaction is an equilibrium process. Achieving high yields requires careful control of reaction conditions to drive the equilibrium toward the desired product and suppress competing side reactions.[5] This guide offers expert insights and actionable protocols to help you navigate these challenges.
Core Troubleshooting Guide: Why is My Yield Low?
This section addresses the most common causes of low or no yield in a question-and-answer format, providing both the underlying chemical principles and concrete solutions.
Question 1: I'm getting very low or no product. What are the most likely initial culprits?
Answer: When facing a near-complete failure of the reaction, the issue often lies with the fundamental components: the base and the reaction environment.
-
Inactive or Insufficient Base: The Dieckmann condensation is critically dependent on a strong base to generate the initial enolate and, crucially, to deprotonate the final β-keto ester product.[3][6] This final deprotonation is an irreversible acid-base reaction that drives the entire equilibrium towards the product.[6]
-
Cause: Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu) are highly sensitive to moisture and can degrade upon storage.
-
Solution: Use a freshly opened bottle of base or a properly stored and validated batch. For NaH dispersions, wash the mineral oil with anhydrous hexanes immediately before use to ensure accurate weighing and reactivity.[7] Crucially, you must use at least one full stoichiometric equivalent of the base to drive the reaction to completion.[3][7]
-
-
Presence of Water (Non-Anhydrous Conditions): Water will rapidly quench strong bases, rendering them ineffective for the reaction.
-
Cause: Using solvents or glassware that have not been properly dried.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. For particularly sensitive reactions, consider techniques like passing the solvent through an activated alumina column.[7][8]
-
-
Reverse (Retro-Dieckmann) Reaction: The cyclization is reversible. The presence of the alcohol byproduct (e.g., ethanol when using ethyl esters) can push the equilibrium back towards the starting diester.[5][7]
-
Cause: Accumulation of the alcohol byproduct in the reaction mixture.
-
Solution: If using a non-alcoholic solvent like toluene, consider a setup that allows for the removal of the alcohol byproduct by distillation, such as a Dean-Stark apparatus.[7] This physically removes a product and drives the reaction forward according to Le Châtelier's principle.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions and how can I minimize them?
A1: The primary side reactions are intermolecular condensation, hydrolysis, and transesterification.
-
Intermolecular Condensation: This occurs when one diester molecule reacts with another, leading to polymer formation instead of cyclization. This is more prevalent with larger rings but can affect 1,7-diesters at high concentrations.[9]
-
Solution: Employ high-dilution conditions. Slowly add the diester solution to the stirred base suspension to maintain a low instantaneous concentration of the starting material, favoring the intramolecular pathway.[8]
-
-
Hydrolysis: Water present during the reaction or acidic workup can cleave the ester groups of either the starting material or the product.
-
Solution: Maintain strictly anhydrous conditions throughout the reaction. During workup, perform extractions and washes efficiently, avoiding prolonged exposure to acidic aqueous phases until the final step.[7]
-
-
Transesterification: This happens when the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester).
Q2: How do I choose the optimal base and solvent system for my 1,7-diester?
A2: The choice of base and solvent is critical and interdependent. There is no single "best" system, but there are excellent starting points.
-
Polar Aprotic Solvents (THF, DMF, DMSO): These solvents are excellent at dissolving reagents and are known to stabilize the intermediate enolate, which can lead to higher reaction rates and yields.[7][9] Modern methods often favor sterically hindered, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in THF at lower temperatures to minimize side reactions.[9]
-
Non-Polar Solvents (Toluene, Benzene): These are also widely used and are advantageous for their ability to azeotropically remove the alcohol byproduct, driving the reaction forward.[7] Sodium hydride (NaH) in refluxing toluene is a classic and effective combination.
-
Protic Solvents (Ethanol): Traditionally, the reaction was performed using sodium ethoxide in ethanol.[9] This system is effective but requires careful management of the reaction equilibrium, as the solvent is also the byproduct.
Data Presentation: Comparison of Common Reaction Conditions
The following table summarizes common base/solvent systems used for Dieckmann cyclizations, drawing parallels from the well-studied cyclization of diethyl adipate (a 1,6-diester) which is analogous to 1,7-diester cyclization.
| Base | Solvent | Typical Temperature | Key Advantages & Considerations |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | Allows for azeotropic removal of ethanol byproduct.[11] |
| Sodium Hydride (NaH) | Toluene / THF | Room Temp to Reflux | Non-nucleophilic (no transesterification); H₂ gas evolution requires caution.[7][12] |
| Potassium tert-Butoxide (KOtBu) | Toluene | Reflux | Highly effective, sterically hindered base; often gives clean reactions and high yields.[11] |
| LHMDS / LDA | THF | Low Temp (-78 °C to RT) | Strong, non-nucleophilic bases; allows for kinetically controlled reactions at low temperatures, minimizing side products.[9] |
Q3: My reaction seems to stall and never reaches completion. What should I do?
A3: An incomplete reaction, assuming the base and conditions are sound, typically points to insufficient activation energy or time.
-
Insufficient Heating: Many Dieckmann cyclizations require thermal energy to proceed at a practical rate. If you are running the reaction at room temperature, consider heating it to reflux.[7][8]
-
Reaction Time Too Short: These reactions can be slower than expected. Monitor the reaction's progress by a suitable technique (e.g., TLC, GC-MS). If starting material is still present after the initially planned time, extend the reaction period.[7]
The Mechanism of Dieckmann Cyclization for a 1,7-Diester
Understanding the mechanism is key to troubleshooting. The process involves five core steps: enolate formation, intramolecular nucleophilic attack, elimination of the alkoxide, and the crucial final deprotonation that drives the reaction.[3][13][14]
Caption: The reaction mechanism of the Dieckmann cyclization.
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride in Toluene
This protocol is a robust starting point for many 1,7-diesters.
Materials:
-
1,7-Diester (e.g., Diethyl pimelate, 1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Toluene
-
Anhydrous Hexanes (for washing NaH)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the required amount of NaH dispersion to a flame-dried round-bottom flask.
-
Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.
-
Suspend the oil-free NaH in anhydrous toluene.
-
Dissolve the 1,7-diester in anhydrous toluene and add it dropwise to the stirred NaH suspension over 30-60 minutes. Caution: Hydrogen gas will be evolved.[12]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-20 hours. Monitor the reaction by TLC or GC-MS.[12]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[12]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM or ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[12]
-
Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Protocol 2: General Procedure using Sodium Ethoxide in Toluene
This protocol is an alternative that also allows for byproduct removal.
Materials:
-
1,7-Diester (e.g., Diethyl pimelate, 1.0 equiv)
-
Sodium ethoxide (NaOEt, 1.1 equiv)
-
Anhydrous Toluene
-
Dilute HCl (e.g., 1 M)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, add anhydrous toluene and sodium ethoxide.[11]
-
Add the diethyl pimelate to the suspension.[11]
-
Heat the mixture to reflux. Monitor the reaction until the starting material is consumed (as determined by GC or TLC).[11]
-
Cool the reaction mixture and neutralize carefully with dilute HCl.
-
Separate the organic layer and wash it with brine.[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ChemComplete. (2022, May 24). Intramolecular Claisen - The Diekmann Cyclization [Video]. YouTube. Retrieved from [Link]
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- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Dieckmann Condensation of Diethyl 2-oxoheptane-1,7-dicarboxylate
Welcome to the technical support center for the optimization of the Dieckmann condensation, with a specific focus on the cyclization of Diethyl 2-oxoheptane-1,7-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this intramolecular condensation. Our goal is to empower you with the scientific rationale behind experimental choices to achieve optimal yields and purity.
The Dieckmann condensation is a powerful tool for the formation of cyclic β-keto esters, which are valuable intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals.[1][2] The reaction is an intramolecular version of the Claisen condensation, involving the base-mediated cyclization of a diester.[3][4]
The cyclization of this compound presents unique challenges due to its unsymmetrical nature and the presence of a β-keto group. This guide will address the critical aspects of base and solvent selection to control regioselectivity and minimize side reactions, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Dieckmann condensation of this compound?
A1: The reaction of this compound, a 1,7-diester, is expected to form a six-membered ring.[2] However, due to the unsymmetrical nature of the starting material, two constitutional isomers are possible. The regioselectivity of the reaction will be influenced by the choice of base and reaction conditions.
Q2: Which protons are the most acidic in this compound?
A2: The presence of three electron-withdrawing groups (two esters and one ketone) results in multiple acidic α-protons. The protons at the carbon between the ketone and the C1-ester are expected to be the most acidic, followed by the protons at the carbon adjacent to the C7-ester. The relative acidity can be influenced by the solvent and the counterion of the base.
Q3: Why is my reaction yield low?
A3: Low yields in a Dieckmann condensation can stem from several factors. Common causes include the use of a base that is not strong enough to drive the equilibrium towards the product, the presence of water which quenches the base, or the occurrence of side reactions. For this specific substrate, competing intermolecular condensation or other base-mediated side reactions involving the ketone functionality could also be a factor.
Q4: I am observing multiple products in my reaction mixture. What could be the reason?
A4: The formation of multiple products is likely due to a lack of regioselectivity in the initial deprotonation step. The use of a non-selective base can lead to the formation of different enolates, resulting in a mixture of cyclic products. Additionally, side reactions such as intermolecular Claisen condensation can also contribute to a complex product mixture.
Troubleshooting Guide: Base and Solvent Optimization
The choice of base and solvent is paramount in controlling the outcome of the Dieckmann condensation of this compound. The interplay between these two components dictates the regioselectivity of the deprotonation and the overall reaction efficiency.
Choosing the Right Base
The selection of the base is critical for achieving high yields and regioselectivity. The ideal base should be strong enough to deprotonate the desired α-carbon without promoting unwanted side reactions.
| Base | Advantages | Disadvantages | Recommendations for this compound |
| Sodium Ethoxide (NaOEt) | Inexpensive, commonly used.[1] | Can lead to transesterification if the alcohol solvent does not match the ester. Can exhibit low regioselectivity. | Use in anhydrous ethanol. May lead to a mixture of products due to its lack of steric bulk. |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base. Avoids transesterification.[5] | Highly reactive with water and protic solvents. Can be difficult to handle. | A good choice in an aprotic solvent like THF or toluene. Its strength may still lead to a mixture of enolates. |
| Potassium tert-butoxide (KOtBu) | Bulky, non-nucleophilic base. Often provides higher regioselectivity.[3] | More expensive than NaOEt. | Highly recommended for this substrate. Its steric bulk can favor deprotonation at the less hindered α-carbon, leading to a single major product. Use in an aprotic solvent like THF. |
| Lithium Diisopropylamide (LDA) | Very strong, sterically hindered, non-nucleophilic base.[3] | Needs to be freshly prepared or titrated. Very sensitive to moisture. | Can be used at low temperatures to achieve high regioselectivity. Ideal for kinetic control of enolate formation. |
The Crucial Role of the Solvent
The solvent not only dissolves the reactants but also influences the reactivity of the base and the stability of the intermediates. For the Dieckmann condensation of this substrate, aprotic solvents are generally preferred to avoid side reactions with the base and to better control regioselectivity.
| Solvent Type | Examples | Effect on the Reaction | Recommendations |
| Protic | Ethanol | Can participate in proton exchange and may lead to transesterification if not matched with the alkoxide base. | Use only with the corresponding alkoxide base (e.g., ethanol with sodium ethoxide). |
| Aprotic Polar | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Can solvate the metal cation of the base, increasing its reactivity. Generally good for promoting the reaction. | THF is a good first choice, especially with bases like NaH, KOtBu, or LDA. |
| Aprotic Non-polar | Toluene, Benzene | Less effective at solvating ions, which can sometimes lead to aggregation of the base and reduced reactivity. However, can be useful for azeotropic removal of alcohol byproducts. | Toluene is a viable option, particularly for reactions run at higher temperatures. |
Experimental Protocols
Protocol 1: Regioselective Cyclization using Potassium tert-butoxide in THF
This protocol aims to achieve high regioselectivity by employing a bulky base.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in anhydrous THF to the cooled solution with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Caption: A generalized workflow for optimizing the Dieckmann condensation.
Potential Side Reactions and How to Mitigate Them
The presence of the ketone in this compound introduces the possibility of competing enolate formations and subsequent side reactions.
Caption: Potential enolization pathways and subsequent reactions.
Mitigation Strategies:
-
Favoring the Desired Enolate: The use of a sterically hindered base like potassium tert-butoxide is expected to favor the formation of the enolate at the less sterically hindered C6 position, leading to the desired six-membered ring product.
-
Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C or below) with a strong, non-nucleophilic base like LDA can favor the kinetically controlled formation of one enolate over the others.
-
High Dilution: To minimize intermolecular condensation, the reaction can be performed under high dilution conditions, where the diester is added slowly to the solution of the base. This favors the intramolecular cyclization.
By carefully considering the choice of base and solvent, and by implementing strategies to control regioselectivity and minimize side reactions, researchers can successfully optimize the Dieckmann condensation of this compound to obtain the desired cyclic β-keto ester in high yield and purity.
References
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Dieckmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Diethyl 2-oxoheptane-1,7-dicarboxylate
Welcome to the technical support guide for the synthesis of Diethyl 2-oxoheptane-1,7-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and optimization strategies encountered during the synthesis, which typically proceeds via an intramolecular Dieckmann condensation of diethyl pimelate.[1][2] Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter during the synthesis and purification of this compound.
Q1: My final yield is significantly lower than expected. What are the most likely causes?
Low yield is a frequent issue stemming from several potential side reactions or procedural inefficiencies. Let's break down the primary culprits.
Potential Cause 1: Saponification (Ester Hydrolysis) The Dieckmann condensation is conducted under strong basic conditions (e.g., sodium ethoxide).[3] If trace amounts of water are present in your reaction vessel, solvents, or reagents, the base can hydrolyze the ester functional groups of both the starting material (diethyl pimelate) and the β-keto ester product.[4][5] This forms a carboxylate salt, which is water-soluble and will be lost during the aqueous workup, drastically reducing your organic-soluble product yield.[6]
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use.[6] Use freshly distilled and dried solvents. Diethyl ether or THF should be dried over sodium/benzophenone, and ethanol should be distilled from magnesium turnings.
-
High-Quality Reagents: Use freshly opened or properly stored sodium ethoxide. If preparing it in situ from sodium metal and ethanol, ensure the ethanol is absolute and the reaction is protected from atmospheric moisture with a drying tube.
Potential Cause 2: Intermolecular Condensation While an intramolecular reaction is desired, intermolecular Claisen condensation between two molecules of diethyl pimelate can also occur.[4][7] This leads to the formation of high-molecular-weight polymeric byproducts, which are often difficult to separate and represent a loss of starting material.
Solution:
-
High-Dilution Conditions: The principle of high dilution favors intramolecular reactions. By running the reaction in a larger volume of solvent, you decrease the probability of two different reactant molecules colliding, thus favoring the intramolecular cyclization.[8]
-
Slow Reagent Addition: If adding the diester to the base, do so slowly and dropwise. This maintains a low instantaneous concentration of the starting material, further promoting the intramolecular pathway.
Potential Cause 3: Incomplete Reaction or Equilibrium Issues Condensation reactions are often reversible.[9][10] The reaction may not have proceeded to completion, or the equilibrium may not favor the product under your specific conditions. The final deprotonation of the β-keto ester product is what drives the reaction forward; insufficient base will result in poor yields.[11]
Solution:
-
Stoichiometric Base: A full equivalent of a strong base is required because the product, a β-keto ester, is acidic (pKa ≈ 11) and will be deprotonated by the alkoxide base.[1] This final, essentially irreversible deprotonation step pulls the entire equilibrium towards the product.[11] Ensure you are using at least one full molar equivalent of active base.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small, additional portion of base might be required, assuming anhydrous conditions are maintained.
Q2: My NMR spectrum shows my product, but it's contaminated with significant impurities that I can't identify. What could they be?
Unidentified peaks often correspond to the byproducts of predictable side reactions.
Potential Impurity 1: Diethyl Pimelate (Starting Material) This indicates an incomplete reaction. See solutions under Q1, Potential Cause 3 .
Potential Impurity 2: Pimelic Acid or its Monoethyl Ester This is a direct result of the saponification side reaction described in Q1, Potential Cause 1 . The presence of carboxylic acid protons (broad singlet, ~10-12 ppm) or a shift in the methylene protons adjacent to the ester/acid would be evident in the ¹H NMR.
Potential Impurity 3: Decarboxylated Product (2-Heptanone) The β-keto ester product is susceptible to hydrolysis followed by decarboxylation, especially if exposed to acidic conditions or high temperatures during workup or purification.[5][12] This process cleaves an entire ester group and releases CO₂, leaving a simple ketone.[13]
Solution:
-
Neutral or Mildly Basic Workup: Avoid strong acidic conditions during the workup. Use a buffered solution or a mild acid (like dilute ammonium chloride) for neutralization.
-
Low-Temperature Purification: If purification is done via distillation, use vacuum distillation to lower the boiling point and minimize thermal decomposition and subsequent decarboxylation.
| Observation | Potential Side Reaction | Key Analytical Signature | Recommended Action |
| Low isolated yield, product lost to aqueous layer | Saponification/Hydrolysis | Carboxylic acid peaks in NMR of crude; product loss during extraction. | Ensure strictly anhydrous conditions; use high-quality reagents.[6] |
| Formation of a viscous, non-distillable residue | Intermolecular Condensation | High molecular weight species observed in MS; complex polymer-like NMR spectrum. | Employ high-dilution techniques; add diester slowly to the base. |
| Presence of 2-heptanone in final product | Decarboxylation | Characteristic ketone peaks in NMR/IR; evidence of gas (CO₂) evolution. | Avoid high temperatures and strong acids during workup and purification.[13] |
| Starting material recovered | Incomplete Reaction | TLC shows persistent starting material spot; NMR confirms diethyl pimelate. | Ensure stoichiometric amount of active base; monitor reaction to completion.[11] |
Experimental Workflow & Key Control Points
A successful synthesis relies on controlling key parameters at each stage. The following diagram illustrates a robust workflow.
Caption: Recommended workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like sodium hydroxide or potassium tert-butoxide?
A: Sodium hydroxide is generally unsuitable because it will readily cause saponification of the esters.[7] Potassium tert-butoxide can be used, but sodium ethoxide is preferred because the ethoxide leaving group from the condensation matches the base, preventing transesterification side reactions where the ethyl ester could be swapped for a tert-butyl ester.[4][14]
Q: Why is the formation of a 6-membered ring favored in this reaction?
A: The starting material, diethyl pimelate, has a seven-carbon chain (including the carbonyl carbons). The Dieckmann condensation of a 1,7-diester leads to the formation of a stable, six-membered ring.[2] Intramolecular reactions that form five or six-membered rings are kinetically and thermodynamically favored over both smaller, more strained rings and larger rings, which have a lower probability of forming due to entropic factors.[15][16]
Q: What is the mechanism of the primary side reactions?
A: The following diagram illustrates the desired intramolecular pathway versus the two most common competing side reactions: intermolecular condensation and saponification.
Caption: Competing reaction pathways in the synthesis.
Protocol: Rigorous Solvent Drying
To mitigate the risk of saponification, proper solvent preparation is critical. Here is a standard protocol for drying diethyl ether.
Objective: To prepare anhydrous diethyl ether suitable for base-catalyzed condensation reactions.
Materials:
-
Reagent-grade diethyl ether
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Decant diethyl ether into a flask containing sodium wire or pellets. Loosely cap and let it stand overnight to remove bulk water.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is completely dry. The receiving flask should have an inlet for inert gas.
-
Indicator: To the distillation pot containing the pre-dried ether and fresh sodium, add a small amount of benzophenone.
-
Reflux: Heat the mixture to a gentle reflux under an inert atmosphere. The solution will turn a deep blue or purple color. This indicates that the solvent is anhydrous and free of oxygen. If the color does not persist, more sodium is required.
-
Distillation: Once the deep blue color is stable, distill the required volume of ether directly into the reaction flask under an inert atmosphere or into a dry, sealed storage flask.
-
Usage: Use the freshly distilled solvent immediately for the best results.
References
- Vertex AI Search. (n.d.). Claisen Condensation Mechanism. Retrieved January 18, 2026.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 18, 2026.
- Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved January 18, 2026.
- Chemistry LibreTexts. (2022). Intramolecular Aldol Reactions. Retrieved January 18, 2026.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 18, 2026.
- Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved January 18, 2026.
- DTIC. (1993). Intramolecular vs. Intermolecular Condensation Rates in the Acidic Polymerization of Octaethoxytrisiloxane. Retrieved January 18, 2026.
- Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved January 18, 2026.
- Master Organic Chemistry. (2020).
- Wikipedia. (n.d.).
- Pearson. (n.d.). Claisen Condensation Explained. Retrieved January 18, 2026.
- NIH National Library of Medicine. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved January 18, 2026.
- ECHEMI. (n.d.). What factors may influence the yield of an ester? Retrieved January 18, 2026.
- Benchchem. (n.d.).
- Master Organic Chemistry. (2022).
- Alfa Chemistry. (n.d.).
- YouTube. (2021). Intermolecular vs intramolecular reactions. Retrieved January 18, 2026.
- ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved January 18, 2026.
- YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved January 18, 2026.
- Pearson+. (2024). Propose mechanisms for the two Dieckmann condensations just shown... Retrieved January 18, 2026.
- Pearson. (2022). Intramolecular Aldol Condensation: Videos & Practice Problems. Retrieved January 18, 2026.
- Wikipedia. (n.d.).
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"minimizing byproduct formation in the Dieckmann condensation of Diethyl 2-oxoheptane-1,7-dicarboxylate"
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Dieckmann Condensation of Diethyl 2-oxoheptane-1,7-dicarboxylate
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for optimizing the Dieckmann condensation of this compound. Our focus is on troubleshooting common issues and implementing strategies to minimize byproduct formation, thereby maximizing the yield and purity of the desired cyclic β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of this reaction, and why is regioselectivity a concern?
The Dieckmann condensation is an intramolecular version of the Claisen condensation, designed to form cyclic β-keto esters from diesters.[1] For this compound, a 1,7-diester, the reaction will produce a six-membered ring.[2][3]
However, your starting material is asymmetric, meaning there are two possible sites for the initial deprotonation (enolate formation): the α-carbon at position 6 (between the C5-methylene and the C7-ester) and the α-carbon at position 2 (between the C1-ester and the C3-carbonyl).
-
Proton at C6: Acidity is typical for a proton alpha to an ester group (pKa ≈ 25).
-
Proton at C2: This proton is positioned between two carbonyl groups (a ketone and an ester), making it significantly more acidic (pKa ≈ 11-13).
Due to this large difference in acidity, any base used will selectively deprotonate the C2 position. This enolate will then attack the ester carbonyl at C7 to form a single, predictable major product: Ethyl 1-acetyl-2-oxocyclohexane-1-carboxylate . Regioselectivity is therefore not a major issue in terms of competing cyclization pathways, but understanding it is key to predicting the product.
Caption: Predominant reaction pathway due to differential proton acidity.
Q2: I'm observing significant byproduct formation. What are the most common side reactions and their causes?
Byproduct formation is a common challenge. The primary culprits are typically related to reaction conditions and reagent purity.
-
Hydrolysis (Saponification): This is the most frequent side reaction. The presence of water or hydroxide ions in the reaction mixture will hydrolyze the ester groups of either the starting material or the β-keto ester product, leading to the formation of carboxylate salts.[4][5] After acidic workup, these become carboxylic acids. The primary cause is the use of non-anhydrous solvents or a partially hydrolyzed base (e.g., old sodium ethoxide).[4]
-
Intermolecular Condensation (Dimerization): Instead of cyclizing, two separate diester molecules can react with each other. This is generally more problematic when forming strained or very large rings, but can still compete with the desired intramolecular reaction, especially at high substrate concentrations.[6]
-
Retro-Claisen/Cleavage and Decarboxylation: The β-keto ester product itself can be cleaved under harsh basic or acidic conditions, particularly during workup.[7][8] If the product is hydrolyzed to its corresponding β-keto acid, it can easily decarboxylate upon heating to yield a ketone (1-acetyl-cyclohexanone in this case) and CO2.[5][9]
-
Transesterification: This occurs if the alkoxide base does not match the alcohol portion of the ester. For your diethyl ester, using a base like sodium methoxide would result in a mixture of ethyl and methyl esters, complicating purification.[5]
Caption: Major pathways leading to common byproducts.
Q3: My reaction yield is low, or I'm recovering mostly starting material. What are the likely causes?
Low yield or failure to react often points to issues with the reaction setup or reagents.
-
Inactive or Insufficient Base: A full equivalent of a strong base is required. The Dieckmann condensation is an equilibrium-driven process, and the final, irreversible deprotonation of the acidic β-keto ester product is what drives the reaction to completion.[5][10] If the base is old, has been exposed to air (e.g., NaH), or is used in insufficient quantity, the reaction will not proceed effectively.
-
Presence of Water or Protic Impurities: Water or other protic impurities (like excess alcohol) will quench both the base and the enolate intermediate, halting the reaction.[5] Rigorous anhydrous conditions are non-negotiable.
-
Inadequate Temperature or Reaction Time: While lower temperatures can reduce side reactions, the reaction may require a certain activation energy.[6] If the reaction is too cold or not allowed to run long enough, it may not reach completion. Monitoring by TLC or GC-MS is crucial to determine the optimal reaction time.[11]
-
Poor Solubility: The substrate or base may not be fully dissolved in the chosen solvent, preventing an efficient reaction.[11]
Troubleshooting Guide: At a Glance
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to no product formation; recovery of starting material. | 1. Inactive or insufficient base.2. Presence of water/protic impurities.[5]3. Reaction temperature too low. | 1. Use a fresh, high-purity base (at least 1 full equivalent).2. Oven-dry all glassware; use anhydrous solvents; handle reagents under an inert atmosphere (Ar or N₂).3. Gradually increase reaction temperature, monitoring by TLC/GC-MS. |
| Significant amount of acidic byproducts. | Hydrolysis (saponification) of ester groups due to moisture.[4] | 1. Ensure all reagents and solvents are strictly anhydrous.2. Use a non-nucleophilic base like NaH in an aprotic solvent (THF, Toluene) instead of alkoxides in alcohol.[4] |
| Formation of high molecular weight species (dimers). | Intermolecular condensation is competing with cyclization.[6] | 1. Use high-dilution conditions (slowly add the substrate to the base solution).2. Lower the overall substrate concentration. |
| Product is a ketone, not the expected β-keto ester. | Decarboxylation of the β-keto ester product during workup or purification.[5] | 1. Perform the acidic workup at low temperature (0 °C).2. Avoid excessive heating during solvent evaporation.3. Use milder purification techniques (e.g., flash chromatography instead of distillation). |
| Complex mixture of ester products. | Transesterification has occurred. | If using an alkoxide base, ensure it matches the ester (e.g., use sodium ethoxide for a diethyl ester). |
Optimized Experimental Protocol
This protocol is designed to maximize the yield of Ethyl 1-acetyl-2-oxocyclohexane-1-carboxylate while minimizing byproduct formation.
1. Reagent and Glassware Preparation:
-
All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry argon/nitrogen.
-
Anhydrous tetrahydrofuran (THF) or toluene should be used as the solvent. If not purchased anhydrous, it must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4]
-
Sodium hydride (NaH, 60% dispersion in mineral oil) is the recommended base. It should be handled under an inert atmosphere.
2. Reaction Setup:
-
Set up a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser topped with an argon/nitrogen inlet, a thermometer, and a rubber septum for additions.
-
Under a positive pressure of argon/nitrogen, add sodium hydride (1.2 equivalents) to the flask.
-
Wash the NaH dispersion with anhydrous hexane (x3) to remove the mineral oil, carefully decanting the hexane each time via cannula or a syringe. Dry the remaining NaH under a vacuum or a strong stream of inert gas.
-
Add anhydrous THF or toluene to the flask to create a slurry.
3. Dieckmann Condensation:
-
Dissolve this compound (1.0 equivalent) in a volume of anhydrous solvent.
-
Cool the NaH slurry to 0 °C using an ice bath.
-
Using a syringe pump, add the substrate solution dropwise to the stirred NaH slurry over 1-2 hours. A slow addition rate is crucial for minimizing intermolecular reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 50-60 °C in THF). Monitor the reaction progress by TLC or GC-MS.[11]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Very slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.[12] Caution: Hydrogen gas will evolve.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure at low temperature.[12]
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure β-keto ester.
References
-
YouTube. (2020, March 26). Dieckmann Condensation Example Mechanism | Organic Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 9.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chegg. (2023, March 24). Solved: A Dieckmann cyclization reaction involving diethyl.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters.... Retrieved from [Link]
-
YouTube. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
Chegg. (2018, March 21). ds: Reaction of 1,6-diethyl 2-ethylhexanedioate with NaOEt.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of β-keto ester and malonate chemistry.... Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
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- 12. Dieckmann Condensation | NROChemistry [nrochemistry.com]
"effect of temperature on the yield of Diethyl 2-oxoheptane-1,7-dicarboxylate synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Diethyl 2-oxoheptane-1,7-dicarboxylate. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on this reaction. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring optimal yield and purity.
The synthesis of this compound is achieved through a Dieckmann condensation, an intramolecular Claisen condensation of diethyl pimelate.[1][2] This base-catalyzed reaction is a powerful method for forming the six-membered ring of this target molecule.[2][3] However, the reaction is sensitive to several parameters, with temperature being a critical factor that can significantly influence the outcome.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of this compound, with a focus on temperature as a potential root cause.
Problem 1: Low or No Yield of this compound
| Possible Cause | Explanation | Recommended Solution |
| Reaction temperature is too low. | The Dieckmann condensation, like most chemical reactions, has an activation energy that must be overcome. At very low temperatures, the rate of enolate formation and subsequent intramolecular cyclization may be too slow to proceed at a reasonable rate, resulting in a low conversion of the starting material. | Gradually increase the reaction temperature. If the reaction is being conducted at 0°C or room temperature, consider gently heating the reaction mixture. For less reactive systems, refluxing in a suitable solvent like toluene may be necessary to drive the reaction to completion.[4] Monitor the reaction progress by TLC or GC to determine the optimal temperature. |
| Reaction temperature is too high. | Excessive heat can promote side reactions, such as intermolecular condensation leading to polymeric byproducts, or degradation of the starting material and product.[5] This is particularly problematic if the reaction is run for an extended period at reflux. | If you are observing a complex mixture of products or a dark-colored reaction mixture, consider lowering the temperature. For many Dieckmann condensations, starting the reaction at a lower temperature (e.g., 0°C or room temperature) and then allowing it to proceed or gently warming is a good strategy.[5] |
| Incorrect temperature for the chosen base/solvent system. | The optimal temperature is often dependent on the base and solvent used. For instance, reactions with sodium hydride in toluene may require reflux to proceed efficiently, while systems with more reactive bases like potassium tert-butoxide might proceed well at room temperature.[6][7] | Consult literature for protocols that use a similar base and solvent system to determine the recommended temperature range. If such information is unavailable, start with a moderate temperature and optimize based on reaction monitoring. |
Problem 2: Presence of Significant Impurities or Byproducts
| Possible Cause | Explanation | Recommended Solution |
| Intermolecular condensation at high temperatures. | At elevated temperatures, the rate of intermolecular reactions between two molecules of diethyl pimelate can become competitive with the desired intramolecular cyclization. This leads to the formation of oligomeric or polymeric byproducts, which can be difficult to remove and will lower the yield of the desired cyclic product. | Lower the reaction temperature. Running the reaction under high-dilution conditions (i.e., adding the diester slowly to a solution of the base) can also favor the intramolecular pathway by minimizing the concentration of the starting material at any given time. |
| Thermal degradation. | The starting material, diethyl pimelate, or the product, this compound, may not be stable at the reflux temperature of the chosen solvent for extended periods, leading to the formation of unidentified byproducts. | Reduce the reaction temperature and/or the reaction time. Monitor the reaction closely and stop it as soon as the starting material has been consumed to avoid prolonged heating. |
| Transesterification. | If using an alkoxide base (e.g., sodium methoxide with a diethyl ester) at elevated temperatures, transesterification can occur, leading to a mixture of ester products. | Use an alkoxide base that matches the alkyl group of the ester (e.g., sodium ethoxide for diethyl pimelate). Alternatively, use a non-alkoxide base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: An exact optimal temperature is dependent on the specific base and solvent system employed. However, a general guideline is to start the reaction at a moderate temperature, such as room temperature (20-25°C), and monitor its progress. Some protocols suggest that the addition of the base or the substrate can be performed at room temperature.[6] For reactions that are sluggish, gentle heating or refluxing in a solvent like toluene may be required.[4] It is crucial to perform small-scale optimization studies to determine the ideal temperature for your specific conditions.
Q2: How does temperature affect the kinetics and thermodynamics of the Dieckmann condensation?
A2: Temperature has a dual effect on the reaction. Kinetically, increasing the temperature increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier. Thermodynamically, the Dieckmann condensation is an equilibrium process.[7] While the formation of a six-membered ring is generally thermodynamically favorable, very high temperatures can favor the reverse reaction (ring-opening) or lead to the formation of more stable, but undesired, byproducts.
Q3: Can running the reaction at a lower temperature for a longer time improve the yield?
A3: In many cases, yes. Lowering the temperature can suppress the formation of side products, leading to a cleaner reaction and a higher yield of the desired this compound.[5] However, this will also decrease the reaction rate, necessitating a longer reaction time. It is a trade-off that needs to be balanced. Monitoring the reaction by TLC or GC is essential to determine when the reaction has reached completion.
Q4: I am using sodium hydride in toluene. What is the recommended temperature profile?
A4: A common procedure when using sodium hydride in toluene is to add the diethyl pimelate to the NaH suspension at room temperature, stir for a short period (e.g., 30 minutes) to allow for initial deprotonation, and then heat the mixture to reflux for several hours (e.g., 20 hours) to drive the reaction to completion.[4]
Data Presentation
| Reaction Temperature (°C) | Expected Yield (%) | Primary Rationale |
| 0 | Low | Reaction rate is too slow. |
| 25 (Room Temperature) | Moderate to Good | Good balance between reaction rate and minimizing side reactions. |
| 60 | Good to Optimal | Increased reaction rate with manageable side reactions. |
| 110 (Toluene Reflux) | Moderate to Low | Increased rate of side reactions (e.g., intermolecular condensation, degradation). |
Note: This data is illustrative and the optimal temperature for a specific experimental setup should be determined empirically.
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
This protocol is a general procedure for the cyclization of a diester using sodium hydride.
Materials:
-
Diethyl pimelate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Methanol (for quenching excess NaH if necessary, use with extreme caution)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM) or Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend the dry NaH in anhydrous toluene.
-
Add a solution of diethyl pimelate (1.0 eq) in anhydrous toluene dropwise to the stirred NaH suspension at room temperature over 30-60 minutes.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 20 hours, monitoring the reaction by TLC.[4]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the mixture is acidic.
-
Separate the organic layer and extract the aqueous layer twice with DCM or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Visualizations
Dieckmann Condensation Workflow
Caption: Experimental workflow for the Dieckmann condensation of diethyl pimelate.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield based on reaction temperature.
References
-
NROChemistry. Dieckmann Condensation. Available from: [Link]
-
gChem Global. Dieckmann Condensation. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
-
Organic Syntheses. DIETHYL β-KETOPIMELATE. Available from: [Link]
-
Organic Reactions. The Dieckmann Condensation. Available from: [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available from: [Link]
-
Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]
-
Pearson+. Propose mechanisms for the two Dieckmann condensations just shown... Available from: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Diethyl 2-oxoheptane-1,7-dicarboxylate
Introduction
Welcome to the technical support guide for Diethyl 2-oxoheptane-1,7-dicarboxylate (CAS 42212-75-9).[1][][3] This molecule, a β-keto ester with a seven-carbon backbone terminated by two ethyl ester groups, is a valuable intermediate in organic synthesis.[] However, its purification is often challenging due to its high boiling point, moderate polarity, and potential for thermal and chemical instability.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to navigate the common hurdles encountered during the purification of this compound. Our approach is grounded in explaining the chemical principles behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on the synthetic route. However, for syntheses involving Claisen-type condensations or related ester reactions, you can typically expect:
-
Unreacted Starting Materials: Such as diethyl pimelate or diethyl oxalate.
-
Self-Condensation Byproducts: If a crossed Claisen condensation is performed, byproducts from the self-condensation of one of the ester starting materials are common.[4]
-
Acidic Impurities: Residual acidic catalysts or byproducts from the hydrolysis of the ester functional groups. Even trace amounts of water can lead to the formation of the corresponding carboxylic acids.[5][6]
-
Decomposition Products: Given the compound's likely high boiling point, thermal degradation during a high-temperature reaction or workup can generate a range of colored, often tarry, impurities.[5][7]
-
Solvents: Residual reaction solvents.
Q2: My crude product is a dark, viscous oil. What causes this discoloration, and can it be removed?
A2: Dark coloration, often brown or black, is typically indicative of high-molecular-weight byproducts or thermal decomposition products ("tars").[5] High reaction temperatures or prolonged heating during solvent removal can promote side reactions and degradation, especially with multifunctional molecules like β-keto esters.
Removal Strategy:
-
Aqueous Wash: A preliminary wash with a saturated sodium bicarbonate solution can sometimes remove acidic, colored impurities.[8]
-
Activated Charcoal: For stubborn coloration, treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite to remove the charcoal. Be aware that this can sometimes lead to product loss due to adsorption.
-
Chromatography/Distillation: The primary purification methods, detailed below, are the most effective ways to separate the desired product from these non-volatile, colored impurities.
Q3: Is vacuum distillation a suitable purification method? What are the critical parameters to control?
A3: Yes, vacuum distillation is a highly suitable method, especially for larger scales, as this compound is expected to have a high boiling point where it would likely decompose at atmospheric pressure.[5][9] Lowering the pressure significantly reduces the boiling point, preventing thermal degradation.[7]
Critical Parameters:
-
High Vacuum: A good vacuum pump (capable of <1 mmHg) is essential. The lower the pressure, the lower the boiling temperature.[5]
-
Stirring: Never use boiling stones for vacuum distillation. Air trapped in the pores is quickly removed under vacuum, rendering them ineffective. Always use a magnetic stir bar for smooth boiling and to prevent bumping.[10]
-
Glassware Inspection: Before starting, meticulously inspect all glassware for cracks or star fractures. A vacuum creates a significant pressure differential, and flawed glassware can implode.[10]
-
Insulation: For very high-boiling compounds, insulating the distillation head and condenser with glass wool or aluminum foil can help maintain the vapor temperature required for the compound to reach the condenser.[10]
-
Temperature Control: Heat the distillation flask gently and evenly using a heating mantle with a stirrer. Avoid overheating, which can cause decomposition even under vacuum.[7]
Q4: I'm attempting column chromatography, but I'm seeing significant tailing/streaking of my product spot on the TLC plate. What is happening?
A4: This is a classic sign of an undesirable interaction between your compound and the stationary phase, which for β-keto esters is often caused by the acidic nature of standard silica gel.[8][11] The ketone and ester groups are Lewis bases and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to poor separation, tailing, and in some cases, decomposition of the product on the column.
Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (Et₃N), to your eluent system (typically 0.1% to 1% by volume).[8][11] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically. Always run a comparative TLC with and without the additive to confirm this is the issue.
Q5: Can I use a simple aqueous workup to achieve sufficient purity?
A5: An aqueous workup is an essential pre-purification step but is rarely sufficient to achieve high purity on its own. It is excellent for removing water-soluble impurities like salts, acidic or basic catalysts, and some highly polar byproducts.
A typical workup involves:
-
Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities.[8]
-
Washing with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.[6]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
This workup provides a much cleaner crude product that is more amenable to final purification by chromatography or distillation.
Part 2: Troubleshooting Guides
Table 1: Troubleshooting Flash Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Poor Separation of Product from Impurity | Incorrect Eluent Polarity: The solvent system is either too polar (everything elutes quickly) or not polar enough (nothing moves).[12] | Action: Systematically test different solvent ratios (e.g., Hexane/Ethyl Acetate) using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for optimal column separation.[11] |
| Product is "Stuck" at the Top of the Column | Eluent Polarity Too Low: The solvent is not strong enough to displace the compound from the silica. | Action: Gradually increase the polarity of the eluent (gradient elution). For example, start with 10% EtOAc/Hexane and slowly increase to 20%, 30%, etc. |
| Product Decomposes on the Column | Acid-Sensitivity: The β-keto ester is degrading on the acidic silica surface. | Action: Add 0.5-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel.[8][11] Alternatively, use deactivated (neutral) silica or alumina. |
| Cracks or Channels in the Silica Bed | Improper Packing: The silica gel was not packed uniformly, leading to uneven solvent flow and poor separation. | Action: Repack the column. Prepare a uniform slurry of silica in the initial eluent and pour it carefully. Gently tap the column to settle the packing and run solvent through it before loading the sample. |
Table 2: Troubleshooting High-Vacuum Distillation
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Violent Bumping | No Stirring or Ineffective Boiling Stones: Uneven heating is causing superheating and sudden, violent boiling. | Action: Always use a magnetic stir bar. [10] Ensure the stir rate is sufficient to create a vortex before heating. |
| Inability to Achieve a Low Pressure | System Leak: One or more of the ground glass joints are not properly sealed. The vacuum hose may be cracked. | Action: Ensure all joints are clean and properly greased with a high-vacuum grease.[10] Check all tubing for cracks or holes. |
| Product Refluxes but Does Not Distill Over | Insufficient Heat: The vapor pressure of the compound at the distillation head is not high enough to distill. | Action: Increase the heating mantle temperature slowly. Insulate the column neck and head with glass wool or foil to minimize heat loss.[10] |
| Product Darkens/Decomposes in the Flask | Excessive Temperature or Prolonged Heating: The compound is thermally degrading.[7] | Action: Improve the vacuum to further lower the boiling point.[9] Ensure the heating mantle is not set too high. Work efficiently to minimize the time the compound spends at high temperature. |
Part 3: Visualization & Purification Workflow
General Purification Strategy
The following diagram outlines a general workflow for purifying crude this compound. The choice between chromatography and distillation as the primary method depends on the scale of the reaction and the nature of the impurities.
Caption: General purification workflow for this compound.
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for smaller scales (<5 g) and for separating impurities with different polarities.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[11]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade
-
Triethylamine (Et₃N)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Sand, cotton or glass wool
2. Procedure:
-
Step 1: Determine Eluent System via TLC.
-
Dissolve a small amount of the crude product in EtOAc.
-
Spot on a TLC plate and develop in various Hexane:EtOAc solvent systems (e.g., 9:1, 4:1, 2:1).
-
Add one drop of Et₃N to one of the developing jars to see if it improves spot shape.
-
The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.[11]
-
-
Step 2: Pack the Column.
-
Insert a small plug of cotton or glass wool at the bottom of the column.[11]
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). The amount of silica should be 50-100 times the weight of your crude product.
-
Pour the slurry into the column, tapping gently to ensure even packing. Run solvent through the column until the bed is stable.
-
-
Step 3: Load the Sample.
-
Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add the sample to the top of the silica bed.
-
-
Step 4: Elute and Collect Fractions.
-
Begin adding the eluent to the top of the column, taking care not to disturb the silica bed.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitor the elution process by spotting fractions on TLC plates.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by High-Vacuum Distillation
This method is preferred for larger quantities and for removing non-volatile or very high-boiling impurities.
1. Materials:
-
Crude this compound (post-aqueous workup)
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)[10]
-
High-vacuum pump (<1 mmHg) and vacuum trap
-
Magnetic stirrer/hot plate
-
High-vacuum grease
-
Thermometer and adapter
2. Procedure:
-
Step 1: Assemble the Apparatus.
-
Place a magnetic stir bar in the distillation flask. A Claisen adapter is recommended to prevent bumping material from splashing into the condenser.[10]
-
Lightly grease all ground glass joints to ensure a perfect seal.[10]
-
Assemble the full apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the vacuum adapter via thick-walled tubing to a cold trap and then to the vacuum pump.
-
-
Step 2: Begin the Distillation.
-
Turn on the cooling water to the condenser.
-
Turn on the magnetic stirrer.
-
Turn on the vacuum pump and allow the pressure in the system to drop to its minimum level. You may observe some bubbling as residual low-boiling solvents are removed.[10]
-
-
Step 3: Apply Heat.
-
Once the pressure is stable and low, begin to gently heat the distillation flask with a heating mantle.
-
Increase the temperature gradually until the product begins to boil and reflux.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure fraction.
-
-
Step 4: Shut Down the System.
-
Once the distillation is complete, remove the heating mantle and allow the system to cool completely under vacuum.
-
Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. [10] This prevents oil from the pump from being sucked back into your apparatus.
-
Turn off the pump and cooling water. Disassemble the glassware and collect your purified product.
-
References
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Technical Support Center: Work-up Procedures for Diethyl 2-oxoheptane-1,7-dicarboxylate
Welcome to the technical support resource for handling Diethyl 2-oxoheptane-1,7-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compound during experimental work-up. The focus of this document is to address the primary challenge associated with this and similar β-keto esters: preventing hydrolysis.
Troubleshooting Guide: Isolating Your Product Without Degradation
This section addresses specific issues that may arise during the work-up of reactions involving this compound, providing causative explanations and actionable solutions.
Problem 1: Low yield of the desired diethyl ester after aqueous work-up, with the presence of a water-soluble dicarboxylic acid.
-
Symptom: After extraction and solvent evaporation, the yield of this compound is significantly lower than expected. Analysis of the aqueous layer (e.g., by acidification and extraction) reveals the presence of 2-oxoheptane-1,7-dicarboxylic acid.
-
Cause: This is a classic sign of ester hydrolysis, also known as saponification if it occurs under basic conditions.[1][2] The ester groups are cleaved by reaction with water, a reaction catalyzed by either acid or base, to form the corresponding carboxylic acids.[3] β-keto esters are particularly susceptible to this process.
-
Solution:
-
Maintain Low Temperatures: Hydrolysis is temperature-dependent.[4] Always cool your reaction mixture to room temperature, and preferably to 0 °C in an ice bath, before beginning any aqueous work-up.[4]
-
Use Mild Reagents for Neutralization: If your reaction is acidic, neutralize with a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[4] If your reaction is basic, use a weak acid like dilute hydrochloric acid (e.g., 1M HCl) or a saturated solution of ammonium chloride (NH₄Cl) to neutralize, always at low temperatures. Avoid strong acids and bases which can accelerate hydrolysis.[5]
-
Minimize Contact Time: Prolonged exposure to aqueous acidic or basic conditions increases the likelihood of hydrolysis.[4] Perform your extractions and washes as efficiently as possible. Do not let the biphasic mixture sit for extended periods.[4]
-
Brine Wash: After the neutralization washes, wash the organic layer with cold, saturated aqueous sodium chloride (brine).[4] This helps to remove excess water from the organic phase and reduces the solubility of your ester in the residual aqueous layer.[4]
-
Thorough Drying: Use a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water from the organic layer before solvent evaporation.[4]
-
Problem 2: The final product is a ketone (cyclohexanone derivative) instead of the β-keto ester.
-
Symptom: Spectroscopic analysis (e.g., NMR, IR) of the purified product shows the absence of the ester groups and the formation of a ketone, likely through an intramolecular cyclization (Dieckmann condensation) followed by hydrolysis and decarboxylation.
-
Cause: β-keto esters can undergo intramolecular condensation, and the resulting β-keto acid is often unstable and can readily decarboxylate, especially upon heating or under acidic/basic conditions, to yield a ketone.[3][5][6]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents used in the reaction are anhydrous, especially if using strong bases like sodium hydride (NaH) or sodium alkoxides, to prevent premature hydrolysis.[7]
-
Low-Temperature Work-up: As with preventing simple hydrolysis, a cold work-up is crucial. Perform all aqueous washes at 0 °C.
-
Avoid Strong Acids/Bases: Strong acids or bases can catalyze both the hydrolysis and the subsequent decarboxylation.[5] Use mild conditions for any necessary pH adjustments.
-
Purification without Heat: Avoid high temperatures during purification. If distillation is necessary, perform it under reduced pressure to lower the boiling point. Column chromatography at room temperature is a milder alternative.[5]
-
Problem 3: NMR spectrum shows a mixture of diethyl ester, monoethyl ester, and the dicarboxylic acid.
-
Symptom: The proton and/or carbon NMR spectra are complex, indicating the presence of multiple related species. You may see triplets and quartets for multiple, distinct ethyl groups.
-
Cause: This indicates partial hydrolysis, where one ester group has been cleaved while the other remains intact, in addition to the complete hydrolysis product.[8][9] This can happen if the work-up conditions are not sufficiently controlled.
-
Solution:
-
Re-evaluate the Work-up pH: The pH of your aqueous washes might be too harsh or the contact time too long. Ensure neutralization is done carefully and quickly.
-
Optimize Extraction Efficiency: Use an adequate volume of extraction solvent and perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large-volume extraction to ensure the desired product is efficiently removed from the aqueous phase.
-
Consider a Non-Aqueous Work-up: If the product is extremely sensitive, a non-aqueous work-up might be necessary. This could involve filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts, followed by direct evaporation of the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to hydrolysis?
A1: The presence of the β-keto group makes the ester carbonyls more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This electronic effect, combined with the general susceptibility of esters to hydrolysis under acidic or basic conditions, makes this class of compounds relatively sensitive during aqueous work-up procedures.[3][10]
Q2: Which work-up steps pose the highest risk for ester hydrolysis?
A2: The highest risk comes from the aqueous wash steps, particularly the quenching of the reaction and any acid or base washes used for neutralization.[4] Elevated temperatures during solvent evaporation can also promote hydrolysis if residual water and acid/base are present.
Q3: How does temperature influence the rate of hydrolysis during the work-up?
A3: Hydrolysis rates are strongly dependent on temperature.[4] Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which accelerates the rate of the hydrolysis reaction. Performing the work-up at low temperatures (0 °C) is one of the most effective ways to minimize unwanted ester cleavage.
Q4: Can I use a strong base like NaOH to neutralize an acidic reaction mixture?
A4: It is highly discouraged. Using a strong base like sodium hydroxide will cause rapid saponification (base-promoted hydrolysis) of the ester.[2][11] It is much safer to use a mild base like saturated sodium bicarbonate solution, and to add it slowly at 0 °C to control both the temperature and the rate of CO₂ evolution.[4]
Q5: Is it possible to reverse the hydrolysis reaction if it occurs?
A5: While it is theoretically possible to re-esterify the resulting dicarboxylic acid (e.g., via Fischer esterification), this would require a separate reaction step with its own work-up and purification, leading to significant product loss and additional time. It is far more efficient to prevent the hydrolysis in the first place.
Recommended Hydrolysis-Minimizing Work-up Protocol
This protocol provides a step-by-step method for isolating this compound while minimizing the risk of hydrolysis.
Materials:
-
Reaction mixture containing this compound
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (cold)
-
Saturated aqueous sodium chloride (brine) solution (cold)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, then place the flask in an ice bath to cool to 0 °C.[4]
-
Quench (if necessary): If the reaction contains highly reactive reagents, quench them appropriately while maintaining the low temperature. For example, if NaH was used, slowly add ethyl acetate to consume the excess hydride before adding any aqueous solution.
-
Dilution: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Add cold, saturated NaHCO₃ solution in small portions. Swirl the funnel gently at first to allow for controlled release of any evolved CO₂ gas before stoppering and shaking.[4] Vent frequently. Continue washing until the gas evolution ceases, indicating that all acid has been neutralized.[4]
-
Brine Wash: Separate the organic layer and wash it with one portion of cold, saturated brine solution.[4] This step aids in the removal of residual water.[4]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄).[4] Add the agent until it no longer clumps together. Allow it to sit for 15-20 minutes to ensure all water is absorbed.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator. Use a low bath temperature to prevent any potential degradation of the product.
-
Purification: If necessary, purify the crude product by a non-destructive method such as column chromatography.[5]
Data Summary Table
| Work-up Condition | Risk Factor | Recommended Mitigation | Rationale |
| Temperature | High (>25 °C) | Maintain at 0 °C during all aqueous steps. | Reduces the rate of hydrolysis.[4] |
| pH (Neutralization) | Strong Acid/Base (e.g., >1M HCl, NaOH) | Use weak reagents (e.g., sat. NaHCO₃, sat. NH₄Cl). | Minimizes acid/base-catalyzed hydrolysis.[5] |
| Aqueous Contact Time | Prolonged (>15-20 min) | Perform extractions and separations efficiently. | Reduces the opportunity for the hydrolysis reaction to occur.[4] |
| Residual Water | Present during solvent evaporation | Wash with brine; dry thoroughly with Na₂SO₄/MgSO₄. | Prevents hydrolysis upon heating during solvent removal.[4] |
| Purification Method | High-temperature distillation | Use vacuum distillation or column chromatography. | Avoids heat-induced decarboxylation of the β-keto acid intermediate.[5][6] |
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the pathways for both acid- and base-catalyzed hydrolysis of one of the ester groups in this compound.
Caption: Mechanisms for acid- and base-catalyzed ester hydrolysis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues related to the work-up of this compound.
Caption: Decision tree for troubleshooting work-up issues.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- Al-Dhfeery, F. S., & Al-Jendeel, H. A. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Digital Repository of University of Babylon.
- Al-Dhfeery, F. S., & Al-Jendeel, H. A. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. Iraqi Journal of Chemical and Petroleum Engineering, 19(3), 29-39.
- BenchChem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
- BenchChem. (n.d.). How to minimize byproduct formation in beta-keto ester synthesis.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
- Operachem. (2024, April 27). Saponification-Typical procedures.
- ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters.
- Karbasi, A. B. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate.
- Mendow, G., Veizaga, N. S., & Querini, C. A. (2011). Ethyl ester production by homogeneous alkaline transesterification: influence of the catalyst. Bioresource technology, 102(11), 6385–6391.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Master Organic Chemistry. (2022, May 20). Decarboxylation.
Sources
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aklectures.com [aklectures.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl ester production by homogeneous alkaline transesterification: influence of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Diethyl 2-oxoheptane-1,7-dicarboxylate
Welcome to the technical support center for Diethyl 2-oxoheptane-1,7-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile β-keto ester. Achieving high purity is critical for reproducible downstream applications, and this document provides in-depth troubleshooting guides and validated protocols to address common challenges encountered during synthesis and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of this compound.
Q1: What is this compound and what is its primary route of synthesis?
This compound is a cyclic β-keto ester. The most common and direct synthetic route is the Dieckmann condensation , which is an intramolecular version of the Claisen condensation.[1][2] In this reaction, a linear diester, such as diethyl suberate, is treated with a strong base (typically sodium ethoxide) to induce cyclization.[3][4] The reaction proceeds via the formation of an enolate which then attacks the second ester group within the same molecule, ultimately forming a stable five- or six-membered ring after an acidic workup.[1]
Q2: I've performed the synthesis, but my crude product is a complex mixture. What are the most likely impurities?
Impurities in a Dieckmann condensation can originate from several sources. Understanding these is the first step toward devising a successful purification strategy.
-
Unreacted Starting Material: Incomplete reaction will leave residual diethyl suberate.
-
Intermolecular Condensation Products: Instead of cyclizing, two diester molecules can react with each other, leading to higher molecular weight byproducts. This is more common when attempting to form larger, less stable rings.[3]
-
Transesterification Products: If the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester), you can generate mixed esters, complicating the product mixture.[5]
-
Hydrolysis Products: The ester groups are susceptible to hydrolysis under either acidic or basic conditions, especially with heating, leading to the corresponding carboxylic acids.[6][7]
-
Decarboxylation Products: The β-keto ester product itself can undergo hydrolysis to a β-keto acid, which is often unstable and can readily lose CO₂ to yield cyclohexanone.[8][9]
Q3: Why am I seeing multiple spots or streaking for my product on a TLC plate?
This is a classic observation for β-keto esters and is most commonly caused by keto-enol tautomerism .[10] The keto and enol forms are distinct chemical species with different polarities, leading to two spots or a streak on the TLC plate. The equilibrium between these forms can be influenced by the solvent and the acidity of the silica gel. While it may appear as an impurity, it is often an inherent property of the compound. To confirm if degradation is also occurring, you can run a 2D TLC.[10]
Q4: My product seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[10] These acidic sites can catalyze the hydrolysis of the ester groups and promote other decomposition pathways in sensitive molecules like β-keto esters. This leads to tailing peaks, poor separation, and reduced yield. The most effective solution is to neutralize the silica gel by pre-treating it with a base, such as triethylamine (TEA), before use.[10]
Q5: What are the most reliable analytical techniques for assessing the final purity of this compound?
A multi-pronged approach is recommended for a comprehensive purity assessment.
| Analytical Method | Purpose & Key Considerations |
| ¹H and ¹³C NMR | Essential for structural confirmation. The presence of both keto and enol tautomers can often be observed.[11] Quantitative NMR (qNMR) can provide a highly accurate purity value against a certified internal standard.[12][13] |
| GC-MS | Excellent for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point side products.[14] |
| HPLC | A powerful tool for quantifying non-volatile impurities. However, keto-enol tautomerism can cause broad or split peaks on standard reverse-phase columns.[15] Specialized methods may be required. |
| Elemental Analysis | Provides the percentage composition of C, H, and O, which must match the theoretical values for a pure sample. |
Section 2: Troubleshooting Guide: Common Purification Issues
This guide provides direct solutions to specific problems you may encounter during the purification process.
Problem 1: Significant amount of unreacted starting material (diethyl suberate) in the product.
-
Causality: The boiling points of this compound and the starting material, diethyl suberate, are relatively close, making simple distillation ineffective.
-
Troubleshooting Workflow:
Caption: Decision workflow for separating starting material.
-
Recommended Action: High-resolution flash column chromatography is the preferred method. Use a long column and a shallow, slow gradient of a solvent system like ethyl acetate in hexanes. This will maximize the separation between the slightly more polar product and the less polar starting material.
Problem 2: Product degradation and low yield during silica gel column chromatography.
-
Causality: The acidic nature of silica gel catalyzes the hydrolysis and decomposition of the β-keto ester.[10]
-
Solution Pathway:
Caption: Workflow for addressing on-column degradation.
-
Recommended Action: Implement the protocol for deactivating silica gel. If the compound is exceptionally acid-sensitive, switching to a neutral stationary phase like alumina (basic or neutral) is a robust alternative.[10]
Problem 3: Broad or split peaks in Reverse-Phase HPLC analysis, making purity quantification unreliable.
-
Causality: The compound exists as a mixture of keto and enol tautomers that may interconvert slowly on the HPLC timescale, leading to poor peak shape.[15]
-
Solutions & Optimization:
| Strategy | Mechanism | Implementation Details |
| Increase Column Temperature | Speeds up the rate of interconversion between tautomers, causing the detector to "see" a single, time-averaged species.[15] | Set column temperature to 40-60 °C. Monitor for any signs of on-column degradation. |
| Adjust Mobile Phase pH | Tautomerism is often pH-dependent. An acidic mobile phase can accelerate interconversion.[15] | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. |
| Use Mixed-Mode Chromatography | Columns with both reverse-phase and ion-exchange characteristics can sometimes provide better peak shapes for challenging compounds like β-diketones.[15] | Consult column manufacturer literature for appropriate mobile phase conditions (e.g., Primesep columns). |
Section 3: Detailed Purification Protocols
Protocol 1: Optimized Flash Chromatography with Deactivated Silica
This protocol is designed to minimize degradation and maximize resolution.
-
Preparation of Deactivated Silica:
-
In a fume hood, measure the required amount of silica gel for your column.
-
Create a slurry of the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes).
-
Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v). For example, for 500 mL of eluent, add 5 mL of TEA.
-
Stir the slurry gently for 15 minutes.
-
-
Column Packing:
-
Wet-pack the column with the deactivated silica slurry, ensuring an even and stable bed.
-
Flush the column with 2-3 column volumes of the starting eluent (containing 1% TEA) to ensure the entire stationary phase is equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or your starting eluent.
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of deactivated silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with your starting solvent system (e.g., 5% EtOAc/Hexanes + 1% TEA).
-
Slowly and gradually increase the polarity. A shallow gradient is key for separating closely related impurities. For example: 5% -> 8% -> 10% -> 12% -> 15% EtOAc.
-
Collect small fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, the combined fractions can be co-evaporated with a solvent like dichloromethane two to three times.
-
Protocol 2: Fractional Vacuum Distillation
This method is effective for removing non-volatile baseline impurities or separating components with a reasonable boiling point difference (>20-25 °C at the operating pressure).[16]
-
Apparatus Setup:
-
Use a short-path vacuum distillation head with a Vigreux column to provide theoretical plates for better separation.[16]
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a magnetic stir bar or boiling chips for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Distillation Procedure:
-
Place the crude material in the distillation flask and begin stirring.
-
Slowly and carefully apply vacuum to the desired pressure.
-
Gradually heat the distillation flask using an oil bath.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Slowly increase the temperature until the main product fraction begins to distill. Collect this fraction over a narrow temperature range.
-
Once the main fraction is collected, stop heating and allow the system to cool completely before slowly re-introducing air.
-
Section 4: Recommended Purity Assessment Workflow
A systematic workflow ensures that the purity of your material is accurately and reliably determined.
Caption: A systematic workflow for purification and final purity validation.
References
-
Pharmacy Freak. (2025). Named Reactions: Dieckmann condensation MCQs With Answer. Retrieved from [Link][5]
-
Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link][8][17]
-
PubMed Central (PMC). (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link][11]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link][6]
-
PubMed Central (PMC). (2017). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved from [Link][18]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link][4]
-
YouTube. (2023). Diethyl Ftalate. Fischer Esterification. Retrieved from [Link][19]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link][7]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][20]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link][21]
-
YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link][22]
-
American Journal of Science. (1907). Concerning the Purification of Esters. Retrieved from [Link][23]
-
National Center for Biotechnology Information (NCBI). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link][24]
-
Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link][15]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link][1]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link][2]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link][9]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link][25]
-
ResearchGate. (2014). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Retrieved from [Link][26]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Diethyl Phthalate. Retrieved from [Link][14]
-
PubMed. (2017). Determination of diethyl phthalate and polyhexamethylene guanidine in surrogate alcohol from Russia. Retrieved from [Link][12][13]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. aklectures.com [aklectures.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of diethyl phthalate and polyhexamethylene guanidine in surrogate alcohol from Russia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ANALYTICAL METHODS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 16. vernier.com [vernier.com]
- 17. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 18. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. m.youtube.com [m.youtube.com]
- 23. ajsonline.org [ajsonline.org]
- 24. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. orgsyn.org [orgsyn.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Diethyl 2-oxoheptane-1,7-dicarboxylate
Welcome to the dedicated technical resource for the synthesis of Diethyl 2-oxoheptane-1,7-dicarboxylate. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this synthesis from the bench to pilot or production scale. We will delve into the critical process parameters, troubleshooting common issues, and providing actionable, field-tested advice grounded in chemical principles.
The synthesis of this compound is primarily achieved via the Dieckmann condensation, an intramolecular cyclization of diethyl pimelate.[1][2] While a robust and reliable reaction on a lab scale, its transition to larger scales introduces significant challenges related to reaction control, safety, and purification. This document serves as a comprehensive support center to address these scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound? The most established and industrially viable route is the Dieckmann condensation of diethyl pimelate.[3] This is an intramolecular variant of the Claisen condensation, where a diester is treated with a strong base to form a cyclic β-keto ester.[1][4] For diethyl pimelate, a 1,7-diester, this reaction efficiently forms the desired six-membered ring.[2]
Q2: Why is the choice of base so critical in a Dieckmann condensation? The base performs two crucial roles. First, it deprotonates the α-carbon of the diester to generate the reactive enolate nucleophile.[5] Second, and critically for driving the reaction to completion, it deprotonates the newly formed β-keto ester product. The α-proton situated between the two carbonyls of the product is significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[4] This final, essentially irreversible deprotonation shifts the overall reaction equilibrium towards the product. Therefore, at least one full equivalent of a strong base is required.[4]
Q3: What are the primary safety concerns when scaling up this synthesis? The primary hazards are associated with the base, typically sodium ethoxide, and the solvent.
-
Sodium Ethoxide (NaOEt): This reagent is a flammable solid that is highly corrosive and reacts violently with water.[6][7] On a large scale, its handling requires strict moisture control, inert atmosphere (e.g., nitrogen or argon), and specialized charging equipment to prevent fires and ensure operator safety.[8]
-
Solvents: The reaction is often run in high-boiling, flammable solvents like toluene to achieve the necessary reflux temperatures.[5] Managing large volumes of such solvents requires appropriate engineering controls, including grounded equipment to prevent static discharge and adequate ventilation.
Q4: Is chromatography a viable purification method on a large scale for this compound? While flash chromatography is effective for purification at the bench, it is generally not economically viable or practical for large-scale production (>1 kg).[9] The preferred method for purifying this compound at scale is vacuum distillation. However, care must be taken to avoid thermal decomposition, as β-keto esters can undergo decarboxylation if hydrolyzed and heated.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process.
Category 1: Low Yield & Incomplete Reaction
Q5: My reaction has stalled, and analysis (GC/TLC) shows a significant amount of starting material (diethyl pimelate) remaining. What went wrong?
-
Probable Cause 1: Inactive or Insufficient Base. The most common culprit is the quality and quantity of the base. Sodium ethoxide is hygroscopic and can be deactivated by moisture. On a large scale, surface area exposure during transfer can be a significant source of moisture. Furthermore, using less than one stoichiometric equivalent of base will result in an incomplete reaction, as the equilibrium will not be driven to the product side.[4][12]
-
Solution:
-
Verify Base Activity: Use a fresh, sealed container of sodium ethoxide or titrate a sample to confirm its activity before use.
-
Ensure Stoichiometry: Double-check calculations to ensure at least 1.0, and preferably 1.05-1.1, equivalents of active base are used.
-
Inert Transfer: Charge the base under a nitrogen or argon atmosphere using a solids addition funnel or a glovebox to minimize exposure to air and moisture.
-
-
-
Probable Cause 2: Poor Mixing/Mass Transfer. As the reaction scale increases, inefficient stirring can create localized "hot spots" or areas of low reagent concentration. The reaction mixture can become thick as the sodium salt of the product precipitates, further challenging agitation.
-
Solution:
-
Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or turbine) to ensure vigorous mixing of the heterogeneous mixture.
-
Solvent Level: Ensure the solvent volume is sufficient to maintain a mobile slurry. A common starting point is a concentration of 0.5-1.0 M.
-
-
Q6: The reaction appears complete, but my isolated yield is very low after workup and purification. Where could I have lost my product?
-
Probable Cause 1: Premature Hydrolysis and Decarboxylation. During the acidic workup, if the temperature is not controlled or if the mixture is held for too long, the β-keto ester can hydrolyze to the corresponding β-keto acid. This species is thermally unstable and readily loses CO2 to form cyclohexanone, a volatile byproduct that will be lost during solvent removal.[10][13]
-
Solution:
-
Cold Quench: Perform the acidic quench at a low temperature (0-10 °C) by adding the reaction mixture to the cold acid solution (or vice-versa with extreme care and cooling).
-
Rapid Workup: Proceed immediately to extraction after the quench. Do not let the acidic aqueous/organic mixture sit for extended periods.
-
-
-
Probable Cause 2: Emulsion Formation during Extraction. The sodium salt of the product can act as a surfactant, leading to stubborn emulsions during aqueous workup, trapping the product in the interface or aqueous layer.
-
Solution:
-
Brine Wash: After the initial quench and separation, wash the organic layer with saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Solvent Choice: If emulsions are persistent, consider using a less polar solvent for extraction if compatible with the product (e.g., methyl tert-butyl ether - MTBE).
-
-
Category 2: Side Product Formation & Purification Issues
Q7: I am observing a significant amount of a high-boiling, oily residue after distillation. What is it?
-
Probable Cause: Intermolecular Condensation. If the initial addition of the diester to the base suspension is too fast, or if the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization.[14] This leads to the formation of linear polymers or dimers, which are typically high-boiling oils.
-
Solution:
-
Slow Addition: Add the diethyl pimelate solution to the stirred suspension of the base in the solvent slowly, over a period of 1-2 hours at a controlled temperature. This maintains a low concentration of the enolate and favors the intramolecular pathway.
-
High Dilution Principle: While counterintuitive for scale-up, running the reaction at a slightly lower concentration can sometimes improve the yield of the cyclic product by disfavoring intermolecular reactions.
-
-
Q8: My final product is contaminated with a compound that has a similar boiling point. How can I improve purity?
-
Probable Cause: Transesterification. If a different alkoxide base is used (e.g., sodium methoxide with a diethyl ester), transesterification can occur, leading to a mixture of methyl and ethyl esters of the product and starting material.[15] This creates a complex mixture that is very difficult to separate by distillation.
-
Solution:
-
Matched Base/Ester: Always use the alkoxide base that corresponds to the ester group of your starting material (i.e., sodium ethoxide for diethyl pimelate).
-
Alternative Bases: If a different base must be used (e.g., sodium hydride, NaH), ensure it is a non-nucleophilic base that will not participate in transesterification. NaH is a common choice for scale-up but requires different handling procedures and solvents (e.g., THF, DMF).[5]
-
-
Data & Protocols
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab Scale (10 g) | Scale-Up (1 kg) | Rationale for Change |
| Base (NaOEt) | 1.1 eq | 1.05-1.1 eq | Tighter control on stoichiometry is crucial for cost and impurity profile at scale. |
| Solvent (Toluene) | 100 mL | 8-10 L | Maintain sufficient dilution to ensure good mixing and heat transfer. |
| Addition Method | Dropping funnel | Metering pump | Ensures a consistent, controlled addition rate, critical for managing exotherms. |
| Addition Time | 15-30 min | 1-2 hours | Slow addition prevents temperature spikes and minimizes intermolecular side reactions.[14] |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Provides precise and uniform control over reaction temperature and safe management of exotherms. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Necessary to agitate the increasingly viscous slurry and ensure efficient heat transfer. |
| Purification | Flash Chromatography | Vacuum Distillation | Chromatography is not scalable; distillation is the industrial standard for this type of product. |
Experimental Workflow Diagram
Caption: High-level workflow for the scale-up synthesis.
Protocol 1: Scale-Up Synthesis (1 kg Diethyl Pimelate)
Safety Warning: This procedure involves flammable, corrosive, and water-reactive materials. It must be conducted in a suitable chemical reactor with appropriate safety controls by trained personnel.
-
Reactor Setup: Inert a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, nitrogen inlet, and temperature probe by purging with nitrogen.
-
Reagent Charging:
-
Charge 8.0 L of anhydrous toluene to the reactor.
-
Under a strong nitrogen counter-flow, carefully charge sodium ethoxide (approx. 330 g, ~1.05 eq, activity-corrected).
-
Begin vigorous stirring to create a mobile suspension.
-
-
Diester Addition:
-
Prepare a solution of diethyl pimelate (1.0 kg) in anhydrous toluene (2.0 L).
-
Using a metering pump, add the diethyl pimelate solution to the stirred base suspension over 1.5-2 hours. Monitor the internal temperature; maintain it below 40 °C during the addition using the reactor jacket. An exotherm is expected.
-
-
Reaction:
-
Once the addition is complete, slowly heat the reaction mixture to reflux (~110 °C).
-
Maintain at reflux for 2-4 hours. Monitor the reaction progress by taking aliquots (carefully quenched into dilute acid and extracted) for GC analysis. The reaction is complete when <2% of diethyl pimelate remains.
-
-
Work-up:
-
Cool the reactor contents to 10-15 °C.
-
In a separate vessel, prepare a solution of 10% hydrochloric acid (approx. 5 L) and cool it to 0-5 °C.
-
Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 20 °C.
-
Allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with 2 L of water, followed by 2 L of saturated brine solution to aid in phase separation.[16]
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Set up for vacuum distillation. The product, this compound, is a high-boiling liquid. Collect the product fraction under high vacuum, noting the boiling point and pressure.
-
Troubleshooting Decision Tree for Low Yield
Sources
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- 16. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Technical Support Center: Alternative Bases for Dieckmann Cyclization
Welcome to the technical support center for the Dieckmann cyclization. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their intramolecular cyclization reactions by exploring alternatives to the traditional sodium ethoxide base. Here, we provide in-depth, field-proven insights into the selection and application of various bases, troubleshooting common experimental hurdles, and detailed protocols to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to sodium ethoxide for my Dieckmann cyclization?
While sodium ethoxide is a classic and effective base for the Dieckmann condensation, it presents certain limitations.[1] Being a nucleophilic base, it can participate in side reactions such as transesterification if the alcohol corresponding to the alkoxide does not match the ester's alkyl group.[2] This can lead to a mixture of products and complicate purification. Furthermore, for substrates prone to other side reactions, more sterically hindered and non-nucleophilic bases can offer cleaner reactions and higher yields.[1][3]
Q2: What are the most common and effective alternative bases for the Dieckmann cyclization?
Several strong, non-nucleophilic bases have proven to be excellent alternatives to sodium ethoxide.[4][5] The most commonly employed include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is particularly effective in aprotic solvents.[6][7][8]
-
Potassium tert-Butoxide (KOtBu): A sterically hindered, non-nucleophilic base that often leads to cleaner reactions and improved yields.[1][3]
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered, and non-nucleophilic base, often used for kinetic deprotonation at low temperatures.[1][9][10]
-
Sodium bis(trimethylsilyl)amide (NaHMDS): Another strong, non-nucleophilic base that is soluble in many organic solvents.[11]
Q3: How does the choice of an alternative base impact the reaction mechanism?
The fundamental mechanism of the Dieckmann condensation remains the same regardless of the base used: intramolecular enolate formation followed by nucleophilic acyl substitution.[3][12][13] However, the choice of base can influence the regioselectivity of the initial deprotonation, especially in unsymmetrical diesters.[14] Sterically hindered bases like LDA can favor the formation of the kinetic enolate (deprotonation at the less substituted α-carbon), while less hindered bases might lead to the thermodynamic enolate.[9]
Troubleshooting Guide
Problem 1: Low or No Yield of the Cyclized Product
| Possible Cause | Troubleshooting Action |
| Insufficient Base Strength: The selected base may not be strong enough to deprotonate the α-carbon of your specific diester efficiently.[2] | Switch to a stronger base. If you are using an alkoxide, consider moving to NaH, LDA, or NaHMDS. |
| Base Decomposition: Many strong bases, particularly NaH and LDA, are highly sensitive to moisture.[2] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Inappropriate Solvent: The chosen solvent may not be compatible with the base or may hinder its reactivity.[2] | Use aprotic solvents like THF, toluene, or DMSO with bases like NaH, LDA, and NaHMDS.[1] Protic solvents will quench these strong bases. |
| Reaction Equilibrium: The Dieckmann condensation is a reversible reaction. The final deprotonation of the β-keto ester product drives the reaction to completion.[14][15][16] | Ensure you are using at least a full equivalent of the base to deprotonate the product and shift the equilibrium. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Action |
| Intermolecular Claisen Condensation: If the intramolecular cyclization is slow, diester molecules can react with each other, leading to polymers.[2] | Use high-dilution conditions to favor the intramolecular reaction. A stronger, more efficient base can also accelerate the desired cyclization. |
| Transesterification: This occurs when using an alkoxide base where the alkyl group does not match that of the diester.[2] | Use a non-nucleophilic base like NaH, LDA, or NaHMDS to eliminate the possibility of transesterification.[2] |
| Hydrolysis of the β-keto ester: The cyclic product can undergo cleavage, especially during workup.[17] | Perform the acidic workup at low temperatures and avoid prolonged exposure to acidic or basic aqueous conditions. |
Comparative Overview of Alternative Bases
| Base | Key Characteristics | Typical Solvents | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Strong, non-nucleophilic, heterogeneous.[4][6] | Toluene, THF, DMF[7] | High yields, avoids transesterification.[8] | Moisture-sensitive, often sold as a dispersion in mineral oil which may need to be removed.[6] |
| Potassium tert-Butoxide (KOtBu) | Strong, sterically hindered, non-nucleophilic.[3][4] | Toluene, THF, tert-butanol[3] | Often gives cleaner reactions and higher yields, can be used in solvent-free conditions.[3] | Can be hygroscopic; commercial grades may contain some hydroxide.[17] |
| Lithium Diisopropylamide (LDA) | Very strong, sterically hindered, non-nucleophilic base.[9][18] | THF, ether[1] | Excellent for kinetic control, soluble in many organic solvents.[9][19] | Must be prepared fresh or titrated before use, requires low temperatures (-78 °C).[9][18] |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | Strong, non-nucleophilic base.[11] | THF, toluene, benzene[11] | Commercially available as a solid or solution, good solubility in a range of solvents.[11] | Moisture-sensitive.[11] |
Experimental Protocols
Workflow for Dieckmann Cyclization
Caption: Generalized experimental workflow for the Dieckmann cyclization.
Protocol 1: Dieckmann Cyclization using Sodium Hydride (NaH)
This protocol is adapted for the cyclization of a generic diester.
Materials:
-
Diester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Toluene
-
Dry Methanol (for quenching excess NaH, use with extreme caution)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the sodium hydride dispersion.
-
Wash the NaH dispersion with anhydrous hexanes (x3) to remove the mineral oil. Decant the hexanes carefully under nitrogen.
-
Add anhydrous toluene to the flask.
-
With vigorous stirring, add a solution of the diester in anhydrous toluene dropwise to the NaH suspension.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench any unreacted NaH by the slow, dropwise addition of dry methanol until gas evolution ceases.
-
Slowly add saturated aqueous NH₄Cl solution to quench the reaction mixture.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Dieckmann Cyclization using Potassium tert-Butoxide (KOtBu)
This protocol is based on the high-yield cyclization of diethyl adipate.[3]
Materials:
-
Diethyl adipate (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Toluene
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve potassium tert-butoxide in anhydrous toluene.
-
Add diethyl adipate to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute hydrochloric acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 3: Dieckmann Cyclization using Lithium Diisopropylamide (LDA)
This protocol is a general procedure for using LDA, which is typically prepared in situ.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Diester (1.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Suitable extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium dropwise via syringe.
-
Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15-20 minutes to ensure complete formation of LDA.
-
In a separate flame-dried flask, dissolve the diester in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the diester solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with the chosen organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Mechanistic Considerations: Kinetic vs. Thermodynamic Control
The choice of base can influence the regioselectivity of deprotonation in unsymmetrical diesters.
Caption: Influence of base on enolate formation in Dieckmann cyclization.
Sterically hindered, strong bases like LDA tend to remove the most accessible proton, leading to the less substituted (kinetic) enolate, especially at low temperatures.[9] In contrast, smaller, nucleophilic bases like sodium ethoxide can allow for equilibration to the more stable, more substituted (thermodynamic) enolate.[14] This is a critical consideration for the synthesis of specific regioisomers.
References
-
Sodium hydride. Wikipedia. Available at: [Link]
-
Manufacture, Handling, and Uses of Sodium Hydride. ACS Publications. Available at: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]
-
Non-nucleophilic base. Wikipedia. Available at: [Link]
-
Dieckmann Reaction. Cambridge University Press. Available at: [Link]
-
Lithium diisopropylamide. Wikipedia. Available at: [Link]
-
How is the Dieckmann reaction different from the Claisen reaction... | Study Prep in Pearson+. Pearson+. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Available at: [Link]
-
6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]
-
Sodium bis(trimethylsilyl)amide. Wikipedia. Available at: [Link]
-
Non-nucleophilic base. Grokipedia. Available at: [Link]
-
Lithium diisopropylamide (LDA)-Preparation and usage. ChemicalDesk.Com. Available at: [Link]
-
Dieckmann condensation. Wikipedia. Available at: [Link]
-
Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. SciSpace. Available at: [Link]
-
Lithium diisopropylamide ( LDA ). ResearchGate. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available at: [Link]
-
6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. Available at: [Link]
-
Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Available at: [Link]
-
Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. Available at: [Link]
-
Non-nucleophilic bases – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC - NIH. Available at: [Link]
-
I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Reddit. Available at: [Link]
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Available at: [Link]
-
Sodium hydride. ResearchGate. Available at: [Link]
-
Intramolecular Claisen - The Diekmann Cyclization. YouTube. Available at: [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry - NC State University Libraries. Available at: [Link]
-
Sodium bis(trimethylsilyl)amide. SciSpace. Available at: [Link]
-
Indole-Catalyzed Bromolactonization. Organic Syntheses Procedure. Available at: [Link]
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- 6. Sodium hydride - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 10. How is the Dieckmann reaction different from the Claisen reaction... | Study Prep in Pearson+ [pearson.com]
- 11. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 14. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
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- 18. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 19. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Analysis of Diethyl 2-oxoheptane-1,7-dicarboxylate: A Multi-technique Perspective for the Research Professional
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Diethyl 2-oxoheptane-1,7-dicarboxylate, a keto-diester of interest, presents unique analytical challenges due to its polarity and thermal lability. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methodologies for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present supporting data from analogous compounds, and offer detailed, field-proven protocols to ensure trustworthy and reproducible results.
Introduction to this compound and its Analytical Significance
This compound (C₁₁H₁₈O₅, Molecular Weight: 230.26 g/mol ) is a dicarboxylic acid ester containing a ketone functional group.[1] Its structure suggests a compound with moderate polarity, making its direct analysis by certain techniques challenging. Accurate and precise analytical methods are crucial for its identification, purity assessment, and quantification in various matrices, which are critical steps in the drug development pipeline.
The Workhorse Technique: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the inherent characteristics of this compound, specifically its polarity and potential for thermal degradation, necessitate a critical preparatory step: derivatization.
The "Why" of Derivatization: Overcoming Analytical Hurdles
Direct injection of this compound into a GC-MS system is ill-advised. The presence of the ketone and ester functional groups increases its boiling point and polarity, which can lead to poor chromatographic peak shape, thermal decomposition in the hot injector, and strong interactions with the stationary phase. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. For a keto-diester, a two-step derivatization is the gold standard:
-
Oximation: The ketone group is reacted with an oximating agent, such as O-methylhydroxylamine hydrochloride, to form a more stable oxime. This step is crucial to prevent enolization and the formation of multiple derivatives from a single analyte.
-
Silylation: The ester groups, if susceptible to hydrolysis or interaction, can be targeted, but for a diethyl ester, this step is primarily to ensure any residual active hydrogens are capped. More commonly in related keto acid analysis, silylation targets carboxyl groups. In this context of a stable ester, the focus remains on the oximation of the keto group. For comprehensive analysis and to prevent any unforeseen interactions, a silylation step using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be employed. This ensures that any potential for active hydrogens to interfere with the analysis is eliminated.
Experimental Protocol: GC-MS Analysis of this compound (Post-Derivatization)
This protocol is a robust starting point for the analysis of the derivatized analyte.
2.2.1. Derivatization Procedure:
-
To 1 mg of the dried sample, add 50 µL of a 20 mg/mL solution of O-methylhydroxylamine hydrochloride in pyridine.
-
Cap the vial and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for another 60 minutes.
-
Cool the sample to room temperature before injection.
2.2.2. GC-MS Conditions:
| Parameter | Value | Rationale |
| GC System | Agilent 7890B GC coupled to a 5977A MSD | A widely used and reliable system for this type of analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-bleed column suitable for a wide range of underivatized and derivatized compounds. |
| Injector | Split/Splitless | Splitless mode is chosen for trace analysis to ensure maximum transfer of the analyte to the column. |
| Injector Temperature | 280°C | High enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A temperature program designed to effectively separate the analyte from any derivatization reagents or byproducts. |
| MSD Transfer Line | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 50-550 m/z | A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte. |
Expected Mass Spectrum of Derivatized this compound
Alternative Analytical Methodologies: A Comparative Overview
While GC-MS is a powerful tool, a comprehensive understanding of a compound's properties often requires a multi-technique approach. Here, we compare GC-MS with other viable analytical methods for this compound.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | High chromatographic resolution, sensitive detection, and structural information from mass spectra. | Requires derivatization for this polar, thermally labile compound, which adds a step to sample preparation. |
| HPLC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with mass-based detection. | Direct analysis without derivatization is possible, suitable for polar and thermally labile compounds.[3] | Potential for poor peak shape due to keto-enol tautomerism. Lower chromatographic resolution compared to capillary GC. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation and can be used for purity determination without a reference standard (qNMR). | Relatively low sensitivity compared to MS techniques, requiring a larger sample amount. Complex spectra can be challenging to interpret. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by the molecule's functional groups. | Provides rapid identification of functional groups (ketone, ester), useful for confirming the presence of the compound. | Limited structural information beyond functional groups. Not a quantitative technique on its own. |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a strong alternative to GC-MS, particularly because it can often handle polar and thermally sensitive molecules without derivatization.
3.1.1. Experimental Protocol: HPLC-MS Analysis
| Parameter | Value | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System | A reliable and versatile HPLC system. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) | A standard column for the separation of moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | A common mobile phase system for reverse-phase chromatography of polar analytes. The formic acid aids in protonation for positive ion mode ESI. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is necessary to effectively elute the compound and separate it from impurities. |
| Flow Rate | 0.5 mL/min | A typical flow rate for this column dimension. |
| Column Temperature | 30°C | Maintained to ensure reproducible retention times. |
| MS System | Agilent 6120 Quadrupole LC/MS | A robust mass spectrometer for routine analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and positive mode will readily ionize the analyte. |
| Drying Gas Temp. | 350°C | To efficiently desolvate the ions. |
| Nebulizer Pressure | 35 psi | Optimizes the spray for efficient ionization. |
| Capillary Voltage | 3500 V | To generate a stable electrospray. |
| Scan Range | 100-500 m/z | To detect the protonated molecular ion [M+H]⁺ and any potential adducts. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.
Expected ¹H NMR Spectral Features:
-
Ethyl Ester Protons: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).
-
Aliphatic Protons: Multiplets in the range of 1.5-3.0 ppm corresponding to the methylene groups of the heptane chain. The protons alpha to the ketone and ester groups would be the most downfield.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: A peak around 200-210 ppm for the ketone and peaks around 170-175 ppm for the ester carbonyls.
-
Ethyl Ester Carbons: Peaks around 60 ppm (OCH₂) and 14 ppm (CH₃).
-
Aliphatic Carbons: Peaks in the range of 20-50 ppm.
Spectral data for the similar compound, diethyl pimelate, can serve as a reference for the expected chemical shifts of the ester and aliphatic portions of the molecule.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and straightforward technique for functional group identification.
Expected FT-IR Absorption Bands:
-
C=O Stretch (Ketone): A strong absorption band around 1715 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption in the 1100-1300 cm⁻¹ region.[4]
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
The FT-IR spectrum of a related compound, diethyl sebacate, clearly shows the characteristic strong C=O and C-O stretching bands of the diethyl ester groups.[5][6]
Workflow and Logic Diagrams
To visualize the analytical workflows, the following diagrams are provided.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Comparison of analytical techniques for this compound.
Conclusion and Recommendations
The comprehensive analysis of this compound is best achieved through a multi-technique approach. For routine separation and quantification, GC-MS following a two-step oximation and silylation derivatization offers excellent chromatographic resolution and sensitivity. However, for a more direct analysis of this polar and potentially thermally labile compound, HPLC-MS is a highly recommended alternative , though method development should carefully consider the potential for keto-enol tautomerism affecting peak shape.
For unambiguous structural confirmation, NMR spectroscopy is indispensable , providing detailed insights into the molecular architecture. FT-IR serves as a rapid and valuable tool for the initial confirmation of key functional groups .
By understanding the strengths and limitations of each technique and applying the appropriate methodologies as detailed in this guide, researchers and drug development professionals can ensure the generation of accurate, reliable, and comprehensive data for this compound, thereby supporting the integrity and progression of their research endeavors.
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A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-Oxocyclohexanecarboxylate: Dieckmann Condensation vs. Alternative Synthetic Routes
This guide provides an in-depth spectroscopic analysis of Ethyl 2-oxocyclohexanecarboxylate, the product resulting from the Dieckmann condensation of Diethyl heptanedioate (also known as Diethyl pimelate). As a foundational building block in organic synthesis, particularly in the development of pharmaceuticals and complex natural products, unambiguous structural confirmation of this cyclic β-keto ester is paramount.[1][2]
We will dissect the characteristic spectroscopic signatures obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents a comparative analysis with an alternative synthetic pathway—the acylation of cyclohexanone—to provide researchers with a comprehensive framework for selecting the most suitable method based on performance, purity, and analytical considerations.
Section 1: The Dieckmann Condensation Pathway
The Dieckmann condensation is a robust and widely utilized intramolecular Claisen condensation that efficiently forms 5- and 6-membered cyclic β-keto esters from 1,6- and 1,7-diesters, respectively.[3][4] The cyclization of Diethyl heptanedioate is a classic example, driven by the formation of a thermodynamically stable six-membered ring.
The reaction proceeds via a base-catalyzed mechanism. A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester group to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, which is then deprotonated by the ethoxide byproduct. An acidic workup is required to neutralize the enolate and afford the final product.[1][5]
Caption: Mechanism of the Dieckmann Condensation.
Section 2: In-Depth Spectroscopic Characterization
The spectroscopic analysis of Ethyl 2-oxocyclohexanecarboxylate is nuanced by the presence of keto-enol tautomerism, a characteristic feature of β-keto esters.[6] The compound exists as an equilibrium mixture of the keto form and the more conjugated enol form, with the position of the equilibrium being sensitive to factors like solvent polarity. This dynamic equilibrium is directly observable in NMR and IR spectra.
Caption: Keto-Enol Tautomerism in β-Keto Esters.
¹H NMR Spectroscopy
The proton NMR spectrum provides the most direct evidence of tautomerism, with distinct sets of signals corresponding to each form. The relative integration of these signals can be used to determine the keto:enol ratio in the chosen solvent (typically CDCl₃).
| Assignment | Keto Form δ (ppm) | Enol Form δ (ppm) | Multiplicity | Notes |
| Enolic OH | - | ~12.5 (variable) | Broad Singlet | Highly deshielded due to intramolecular H-bonding. Often does not integrate perfectly. |
| -OCH₂ CH₃ | ~4.20 | ~4.17 | Quartet | Ethyl ester protons. |
| α-CH | ~3.40 | - | Triplet | The proton between the two carbonyls; absent in the enol form. |
| Ring CH₂ | 1.6 - 2.5 | 1.6 - 2.7 | Multiplets | Complex, overlapping signals for the cyclohexane ring protons. |
| -OCH₂CH₃ | ~1.28 | ~1.32 | Triplet | Ethyl ester protons. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[7]
The causality for these shifts is clear: the disappearance of the α-CH signal in the enol form is a definitive marker, coupled with the appearance of the extremely downfield enolic hydroxyl proton. The latter's significant deshielding is a direct consequence of its involvement in a strong intramolecular hydrogen bond with the ketone's oxygen atom.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data, providing clear resolution for the carbonyl and olefinic carbons.
| Assignment | Keto Form δ (ppm) | Enol Form δ (ppm) | Notes |
| Ketone C=O | ~201 | - | Absent in the enol form. |
| Ester C=O | ~170 | ~173 | The ester carbonyl is present in both forms. |
| Enol C-OH | - | ~165 | The carbon bonded to the enolic hydroxyl. |
| Enol C-COOEt | - | ~99-100 | The olefinic carbon alpha to the ester group. |
| α-CH | ~56 | - | The carbon bearing the acidic proton in the keto form. |
| -OCH₂ CH₃ | ~61 | ~60.5 | Ethyl ester carbon. |
| Ring CH₂ | 21 - 40 | 22 - 27 | Cyclohexane ring carbons. |
| -OCH₂CH₃ | ~14 | ~14 | Ethyl ester carbon. |
Note: Chemical shifts are approximate.[8][9] The presence of four signals in the C=O/C=C region (~99-201 ppm) is a hallmark of the tautomeric mixture.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying the key functional groups present in both tautomers. The spectrum is a superposition of absorptions from both the keto and enol forms.
| Functional Group | Tautomer | Vibrational Mode | Frequency (cm⁻¹) | Notes |
| O-H | Enol | Stretch, H-bonded | 3200 - 2500 (broad) | Strong, broad absorption characteristic of the chelated enol. |
| C=O (Ester) | Keto | Stretch | ~1740 | Typical saturated ester carbonyl absorption.[10] |
| C=O (Ketone) | Keto | Stretch | ~1717 | Typical six-membered ring ketone absorption.[11] |
| C=O (Ester, conj.) | Enol | Stretch | ~1660 | Lower frequency due to conjugation with the C=C bond. |
| C=C | Enol | Stretch | ~1620 | Absorption for the enol double bond. |
| C-O | Both | Stretch | 1300 - 1000 | Two strong C-O stretching bands are characteristic of esters.[12] |
The presence of multiple distinct carbonyl peaks is the most telling feature in the IR spectrum. The lower-frequency bands (~1660 and ~1620 cm⁻¹) confirm the conjugated enol system, providing complementary evidence to the NMR data.[6][11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial fragmentation data for structural elucidation.
-
Molecular Ion (M⁺): The compound has a molecular formula of C₉H₁₄O₃, giving a molecular weight of 170.21 g/mol . A peak at m/z = 170 is expected.[8]
-
Key Fragmentation Pathways: The fragmentation is dominated by cleavages alpha to the carbonyl groups and rearrangements.
-
Loss of Ethoxy Radical (M-45): Cleavage of the C-O bond of the ester results in a prominent peak at m/z = 125.
-
Loss of Carboethoxy Radical (M-73): Cleavage of the C-C bond between the ring and the ester group leads to a peak at m/z = 97.
-
McLafferty Rearrangement: While more complex in cyclic systems, rearrangements involving hydrogen transfer can lead to characteristic fragments.[13][14][15] The fragmentation of the cyclohexane ring itself can also occur, though it is often less diagnostic than the cleavage of the ester group.[16]
-
Section 3: A Comparative Synthetic Route: Acylation of Cyclohexanone
An alternative and widely used method for synthesizing Ethyl 2-oxocyclohexanecarboxylate is the direct acylation of cyclohexanone using a reagent like diethyl carbonate in the presence of a strong base such as sodium hydride.[17][18] This approach builds the β-keto ester functionality onto a pre-existing ring.
Caption: Workflow for the synthesis from cyclohexanone.
Performance Comparison
While both routes yield the identical product (confirmed by identical spectroscopic data), the choice of method depends on practical considerations.
| Parameter | Dieckmann Condensation | Acylation of Cyclohexanone | Justification |
| Starting Materials | Diethyl heptanedioate | Cyclohexanone, Diethyl carbonate | Cyclohexanone is generally a more common and less expensive starting material. |
| Overall Yield | Good to Excellent (typically >75%) | Good to Excellent (typically >80%) | Both methods are generally high-yielding.[19][20] |
| Reaction Time | Longer (often requires reflux for 20+ hours) | Shorter (typically 2-3 hours of reflux) | The intramolecular nature of Dieckmann can be slower.[18][21] |
| Byproducts/Purity | Primarily unreacted starting material. | Potential for di-acylation or self-condensation of cyclohexanone. | The Dieckmann route can sometimes lead to a cleaner crude product, simplifying purification and initial spectroscopic interpretation. |
| Scalability | Well-established for large-scale synthesis. | Also highly scalable and common in industry. | Both methods are robust and suitable for scale-up. |
Section 4: Experimental Protocols
Protocol 4.1: Synthesis via Dieckmann Condensation
This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.
-
Reaction Setup: To a solution of Diethyl heptanedioate (1.0 eq) in dry toluene, add sodium hydride (60% dispersion in mineral oil, ~2.5 eq) portion-wise under an inert argon atmosphere.
-
Initiation: Carefully add a catalytic amount of dry ethanol to initiate the reaction.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for approximately 20 hours, monitoring by TLC.[21]
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography or vacuum distillation to afford the pure Ethyl 2-oxocyclohexanecarboxylate.[19]
Protocol 4.2: Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy: Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[22]
-
IR Spectroscopy: Place a drop of the neat liquid product between two NaCl or KBr salt plates to create a thin film. Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.[6]
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane. Analyze using a mass spectrometer, typically with electron ionization (EI) at 70 eV.
Conclusion
The spectroscopic analysis of the Dieckmann condensation product of Diethyl heptanedioate provides a clear and definitive structural confirmation of Ethyl 2-oxocyclohexanecarboxylate. The key to accurate interpretation lies in understanding the keto-enol tautomerism, which manifests with distinct and complementary signals across ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of a downfield enolic proton signal (~12.5 ppm) in the ¹H NMR and multiple C=O stretching frequencies in the IR spectrum are particularly diagnostic.
While the Dieckmann condensation is a classic and reliable method for synthesizing this target, the alternative acylation of cyclohexanone offers advantages in terms of reaction time and starting material accessibility. The choice between these methods will depend on the specific project goals, available resources, and desired purity profile. Regardless of the synthetic route, the comprehensive spectroscopic data presented in this guide serves as an authoritative reference for researchers in chemical synthesis and drug development.
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A Comparative Guide to the Intramolecular Cyclization of C6 and C7 Diesters: Reactivity, Mechanism, and Experimental Protocol
For researchers and professionals in organic synthesis and drug development, the formation of cyclic ketones is a foundational strategy. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a robust method for constructing five- and six-membered rings from acyclic diesters.[1][2][3] This guide provides an in-depth comparison of the reactivity between C6 (1,6-diesters) and C7 (1,7-diesters) in this critical ring-forming reaction. We will explore the underlying principles of kinetic and thermodynamic control, analyze experimental data, and provide detailed, validated protocols to empower your synthetic endeavors.
The central comparison focuses on the cyclization of diethyl adipate (a C6 diester) to form a five-membered β-keto ester and diethyl pimelate (a C7 diester) to yield a six-membered ring analogue.[2][4] While both reactions are highly effective, their relative rates and yields are governed by a delicate interplay of ring strain, transition state stability, and reaction conditions.[5][6]
Mechanistic Underpinnings: A Tale of Two Rings
The Dieckmann condensation proceeds via a base-catalyzed mechanism involving enolate formation followed by an intramolecular nucleophilic acyl substitution.[2][7] The key difference in the reactivity of C6 and C7 diesters lies in the energetics of forming a five-membered versus a six-membered ring.
-
Step 1: Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), deprotonates the α-carbon of the diester to generate a resonance-stabilized enolate.[2][8]
-
Step 2: Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This is the ring-forming step.
-
Step 3: Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to form a cyclic β-keto ester.[4]
-
Step 4: Final Deprotonation: The product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[1] The alkoxide base rapidly deprotonates it, driving the reaction equilibrium to completion. An acidic workup is required to reprotonate the molecule and isolate the final product.[2][7]
The favorability of the intramolecular attack (Step 2) is dictated by principles of reaction kinetics and thermodynamics, often framed by Baldwin's Rules for ring closure.[9][10] For both C6 and C7 diesters, the cyclization is classified as a favored "5-exo-trig" or "6-exo-trig" process, respectively. In this notation, the number indicates the ring size being formed, "exo" signifies that the bond being broken (the C-O bond of the carbonyl) is outside the newly formed ring, and "trig" refers to the trigonal (sp2) nature of the carbon being attacked.[11][12]
Kinetic vs. Thermodynamic Control
The preference for forming a five-membered ring from a C6 diester or a six-membered ring from a C7 diester is a classic example of kinetic and thermodynamic control.[13][14][15]
-
Kinetic Product (Faster Formation): The formation of five-membered rings is generally kinetically favored. The shorter carbon chain in a C6 diester means the reactive ends are in closer proximity more frequently, leading to a higher probability of collision and a faster reaction rate. This is due to a more favorable entropy of activation.[16][17] The transition state leading to the five-membered ring is lower in energy, allowing the reaction to proceed more quickly.[8][15]
-
Thermodynamic Product (More Stable): Six-membered rings, such as cyclohexane derivatives, are thermodynamically more stable than their five-membered counterparts.[18] This is because they can adopt a nearly ideal "chair" conformation that minimizes both angle strain (bond angles close to the ideal 109.5°) and torsional strain (staggered C-H bonds). Five-membered rings cannot escape some degree of torsional strain from eclipsing interactions.[2][4] Therefore, given sufficient energy and time to reach equilibrium, the six-membered ring is the preferred, lower-energy product.[6]
This distinction explains why C6 diesters efficiently form five-membered rings and C7 diesters form six-membered rings; each substrate is predisposed to form its most readily accessible, stable ring structure.[2][4]
Comparative Experimental Data
The choice of base and solvent significantly impacts the yield of the Dieckmann condensation. Sterically hindered bases like potassium tert-butoxide (t-BuOK) often favor the kinetic product by promoting the less sterically demanding transition state.[8] The following table summarizes experimental yields for the cyclization of diethyl adipate and diethyl pimelate under various conditions.
| Starting Diester | Product Ring Size | Base | Solvent | Yield (%) |
| Diethyl Adipate (C6) | 5-Membered | t-BuOK | Toluene | 98 |
| Diethyl Pimelate (C7) | 6-Membered | t-BuOK | Toluene | 63 |
| Diethyl Adipate (C6) | 5-Membered | t-BuONa | Toluene | 69 |
| Diethyl Pimelate (C7) | 6-Membered | t-BuONa | Toluene | 56 |
| Diethyl Adipate (C6) | 5-Membered | EtOK | Toluene | 41 |
| Diethyl Pimelate (C7) | 6-Membered | EtOK | Toluene | 60 |
| Diethyl Adipate (C6) | 5-Membered | EtONa | Toluene | 58 |
| Diethyl Pimelate (C7) | 6-Membered | EtONa | Toluene | 60 |
Data compiled from reference[5].
As the data suggests, the formation of the 5-membered ring from diethyl adipate can be highly efficient, often proceeding in higher yield than the 6-membered ring formation under identical conditions, highlighting its kinetic favorability.[5]
Visualization of Cyclization Pathways
The following diagrams illustrate the intramolecular cyclization pathways for both C6 and C7 diesters.
Caption: Comparative reaction pathways for C6 and C7 diester cyclization.
The diagram below illustrates the relationship between the kinetic and thermodynamic products on a reaction coordinate diagram.
Caption: Energy profile showing kinetic vs. thermodynamic pathways.
Detailed Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate (5-Membered Ring)
-
Source Material: Diethyl Adipate (C6 Diester)
-
Rationale: This protocol uses sodium ethoxide in toluene. Toluene is a non-polar solvent that works well for this reaction.[19] Using an alkoxide base (ethoxide) that matches the ester's alcohol portion prevents transesterification, a potential side reaction that would lead to product mixtures.[7]
Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly oven-dried to prevent hydrolysis of the base and ester. The entire system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Base Suspension: To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous toluene. Stir to create a suspension.
-
Causality: Using a slight excess of base ensures complete conversion and drives the final, irreversible deprotonation of the β-keto ester product.[1]
-
-
Diester Addition: Dissolve diethyl adipate (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred base suspension over 1-2 hours.
-
Causality: Slow addition maintains high dilution conditions, which strongly favors the desired intramolecular cyclization over competing intermolecular side reactions.[7]
-
-
Reaction: After addition is complete, heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup & Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4][7] Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Protocol 2: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (6-Membered Ring)
-
Source Material: Diethyl Pimelate (C7 Diester)
-
Rationale: This protocol employs potassium tert-butoxide (t-BuOK), a stronger, more sterically hindered base that can improve yields, particularly for the formation of the thermodynamically stable six-membered ring.[5][19]
Methodology:
-
Apparatus Setup: Use the same inert-atmosphere setup with oven-dried glassware as described in Protocol 1.
-
Reaction Mixture: To the flask, add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene.
-
Base Addition: While stirring vigorously, add potassium tert-butoxide (1.1 equivalents) in small portions at room temperature. An exothermic reaction may be observed.
-
Causality: Adding the solid base in portions helps control the reaction rate and temperature. t-BuOK is highly effective in aprotic solvents like toluene.[19]
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC/GC analysis indicates the disappearance of the starting material. Gentle heating may be applied if the reaction is sluggish.
-
Workup & Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute aqueous hydrochloric acid to neutralize the base and protonate the product enolate.[5]
-
Causality: A controlled, cold quench is crucial when using a highly reactive base like t-BuOK.
-
-
Extraction & Purification: Separate the organic layer and extract the aqueous phase with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.[5] After solvent removal, purify the residue by vacuum distillation to obtain the target six-membered β-keto ester.[5]
Conclusion
The intramolecular cyclization of C6 and C7 diesters via the Dieckmann condensation provides reliable access to valuable five- and six-membered cyclic ketone precursors. The reactivity and product distribution are a direct consequence of fundamental organic principles. The formation of five-membered rings from C6 diesters is typically faster and kinetically controlled, often resulting in higher yields. In contrast, the formation of six-membered rings from C7 diesters leads to a more thermodynamically stable product. By understanding these guiding principles and carefully selecting reaction conditions—particularly the base, solvent, and addition rate—researchers can effectively control the outcome and optimize the synthesis of these important carbocyclic frameworks.
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-
MDPI. (2024). Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. [Link]
-
MDPI. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. [Link]
-
ChemTube3D. Baldwin's Rules Classes of cyclization. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
National Institutes of Health. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. [Link]
-
National Institutes of Health. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. [Link]
-
Denmark Group. (2014). Thorpe-Ingold Effect. [Link]
-
YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. [Link]
-
Reddit. (2014). Why are 6- (and sometimes 5-) membered rings far more prevalent in chemical compounds than rings with 4 or 3 members?. [Link]
-
Vedantu. A Dieckmann condensation of diethyl adipate was carried. [Link]
-
YouTube. (2024). The Baldwin Rules: Insights in Advanced Organic Chemistry. [Link]
-
Organic Reactions. The Dieckmann Condensation. [Link]
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"yield comparison between Dieckmann condensation of diethyl pimelate and diethyl adipate"
A Comparative Guide to the Dieckmann Condensation: Diethyl Pimelate vs. Diethyl Adipate
An in-depth analysis of the intramolecular cyclization of two common diesters, offering experimental insights and yield comparisons for researchers in synthetic chemistry.
Introduction: The Strategic Value of the Dieckmann Condensation
The Dieckmann condensation is a cornerstone of synthetic organic chemistry, providing a robust method for the intramolecular cyclization of diesters to form cyclic β-keto esters.[1][2] This reaction, an intramolecular variant of the Claisen condensation, is indispensable for constructing five- and six-membered rings, which are prevalent structural motifs in natural products, pharmaceuticals, and other complex organic molecules.[3][4][5] The reaction is catalyzed by a strong base, which facilitates the formation of an enolate that subsequently attacks the second ester group within the same molecule.[6]
This guide offers a detailed comparison of the Dieckmann condensation applied to two closely related substrates: diethyl adipate, which yields a five-membered ring, and diethyl pimelate, which yields a six-membered ring. By examining experimental data, reaction mechanisms, and optimized protocols, this document serves as a practical resource for researchers aiming to leverage this powerful cyclization reaction.
Part 1: The Dieckmann Condensation: Mechanism and Principles
The efficacy of the Dieckmann condensation is rooted in its well-understood mechanism, which proceeds through several key steps. The overall transformation is driven by the formation of a highly stable, resonance-stabilized enolate of the final β-keto ester product.[4]
Mechanism Breakdown:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups, generating a nucleophilic enolate ion.[3][6]
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. This step is typically a 5-exo-trig or 6-exo-trig cyclization for diethyl adipate and diethyl pimelate, respectively, which are kinetically favored processes.[1][7]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide ion (in this case, ethoxide) to form the cyclic β-keto ester.[6]
-
Final Deprotonation: The expelled alkoxide is a strong enough base to deprotonate the newly formed β-keto ester at its highly acidic α-carbon (pKa ≈ 11), situated between the two carbonyl groups. This acid-base reaction is thermodynamically favorable and serves as the driving force that shifts the overall equilibrium toward the product.[4][8]
-
Acidic Workup: A final protonation step during acidic workup neutralizes the enolate to yield the final cyclic β-keto ester product.[9]
Caption: General mechanism of the Dieckmann condensation.
Causality Behind Experimental Choices
-
Choice of Base: The base must be strong enough to generate a sufficient concentration of the enolate. Sodium ethoxide (EtONa) is a classic choice for diethyl esters, as it prevents transesterification—a side reaction where the ester's alcohol component is exchanged with the alkoxide base.[7][9] Using sodium methoxide with a diethyl ester, for instance, would lead to a mixture of ethyl and methyl esters. Sterically hindered bases like potassium tert-butoxide (KOt-Bu) can also be highly effective and may offer different reactivity profiles.[3]
-
Solvent: The reaction is often performed in a non-polar aprotic solvent like toluene or THF to minimize side reactions.[3] Toluene is particularly common for reactions run at reflux.[9] Notably, solvent-free conditions have also proven highly effective, offering a greener and more efficient alternative.[10][11]
-
Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. However, conditions can vary depending on the reactivity of the substrate and the strength of the base used.[9]
Part 2: Head-to-Head Comparison: Diethyl Adipate vs. Diethyl Pimelate
The primary difference between the cyclization of diethyl adipate and diethyl pimelate is the size of the resulting ring. Both five- and six-membered rings are thermodynamically stable, making both substrates excellent candidates for this reaction.[1][12]
-
Diethyl Adipate (a 1,6-diester) cyclizes to form ethyl 2-oxocyclopentane-1-carboxylate , a five-membered ring.[13]
-
Diethyl Pimelate (a 1,7-diester) cyclizes to form ethyl 2-oxocyclohexane-1-carboxylate , a six-membered ring.[1]
Yield Analysis & Experimental Data
Experimental data reveals that both substrates provide good to excellent yields, with the optimal choice of base and reaction conditions being a key determinant. A direct comparison performed under both solvent-free conditions and in toluene highlights the subtle differences in reactivity.[10]
| Substrate | Ring Size | Base | Yield (Solvent-Free)* | Yield (in Toluene)** |
| Diethyl Adipate | 5-Membered | t-BuOK | 82% | 98% |
| t-BuONa | 74% | 69% | ||
| EtOK | 63% | 41% | ||
| EtONa | 61% | 58% | ||
| Diethyl Pimelate | 6-Membered | t-BuOK | 69% | 63% |
| t-BuONa | 68% | 56% | ||
| EtOK | 56% | 60% | ||
| EtONa | 60% | 60% |
*Solvent-free reactions were conducted at room temperature for 10 min, followed by 60 min in a desiccator.[10] **Reactions in toluene were carried out at reflux for 3 hours.[10]
Key Insights from the Data:
-
Potassium tert-butoxide (KOt-Bu) appears to be a superior base for the cyclization of diethyl adipate, especially in toluene, where it delivers a near-quantitative yield of 98%.[10]
-
For diethyl pimelate, the yields are generally high but slightly lower than the best results for diethyl adipate. The yields are more consistent across the different bases, particularly in toluene, hovering around 60%.[10]
-
Solvent-free conditions offer a compelling alternative, providing good yields rapidly and at room temperature, which simplifies the experimental setup and reduces waste.[10][11][14]
Part 3: Experimental Protocols & Workflow
A successful Dieckmann condensation relies on anhydrous conditions to prevent hydrolysis of the esters and the base.[9] The general workflow is consistent for both substrates.
Caption: Standard experimental workflow for the Dieckmann condensation.
Protocol 1: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate from Diethyl Adipate
This protocol is adapted from established procedures for Dieckmann condensations.[9][15]
Materials:
-
Diethyl adipate
-
Sodium ethoxide (EtONa)
-
Anhydrous toluene
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.
-
Base Suspension: In the round-bottom flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Diester Addition: While vigorously stirring the base suspension, slowly add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene from the dropping funnel over 1-2 hours. This slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base and protonate the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclopentane-1-carboxylate.
Protocol 2: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate from Diethyl Pimelate
This protocol follows the same principles as Protocol 1, substituting the starting material.
Materials:
-
Diethyl pimelate
-
Sodium ethoxide (EtONa)
-
Anhydrous toluene
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1 under an inert, anhydrous atmosphere.
-
Base Suspension: Suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene in the reaction flask.
-
Diester Addition: Slowly add a solution of diethyl pimelate (1.0 equivalent) in anhydrous toluene to the stirred base suspension over 1-2 hours.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring for completion by TLC or GC.
-
Workup: After cooling, quench the reaction by pouring it into an ice/hydrochloric acid mixture.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via vacuum distillation to yield pure ethyl 2-oxocyclohexane-1-carboxylate.
Conclusion and Application Insights
Both diethyl adipate and diethyl pimelate are excellent substrates for the Dieckmann condensation, reliably producing five- and six-membered cyclic β-keto esters, respectively. While both reactions proceed with high efficiency, the cyclization of diethyl adipate to a five-membered ring can achieve slightly higher yields under optimized conditions, particularly with potassium tert-butoxide in toluene.[10] However, yields for both substrates are synthetically useful across a range of conditions, including environmentally benign solvent-free methods.[11]
The resulting cyclic β-keto esters are highly versatile synthetic intermediates. They can be readily alkylated at the α-carbon and subsequently hydrolyzed and decarboxylated to yield substituted cyclic ketones, which are key building blocks in the total synthesis of complex natural products and pharmaceutical agents.
References
-
Wikipedia. (2023). Dieckmann condensation. Wikipedia. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Organic Chemistry Tutor. Available at: [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Priyanka Jain Chemistry Classes. (2023, August 17). Dieckmann Condensation #Organic Name Reaction L-25. YouTube. Available at: [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry. Available at: [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Available at: [Link]
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Toppr. (n.d.). A Dieckmann condensation of diethyl adipate was carried out.... Toppr. Available at: [Link]
-
Chegg. (2021, February 20). Solved tion. We found, however, that the reaction of diethyl.... Chegg.com. Available at: [Link]
-
Toda, F., Suzuki, T., & Higa, S. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3521-3522. Available at: [Link]
-
Pearson+. (2024). Propose mechanisms for the two Dieckmann condensations just shown.... Pearson+. Available at: [Link]
-
J&K Scientific LLC. (2025). Dieckmann Condensation. J&K Scientific. Available at: [Link]
-
Baar, M. R., Falcone, D., & Gordon, C. (2011). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(4), 466-468. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. Chemistry Stack Exchange. Available at: [Link]
-
Fiveable. (n.d.). Dimethyl Adipate Definition. Fiveable. Available at: [Link]
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- 12. youtube.com [youtube.com]
- 13. Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep in Pearson+ [pearson.com]
- 14. Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory | CoLab [colab.ws]
- 15. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
A Comparative Guide to Purity Assessment of Diethyl 2-oxoheptane-1,7-dicarboxylate
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the rigorous assessment of purity for key intermediates is not merely a quality control step but a foundational pillar of scientific integrity and downstream success. Diethyl 2-oxoheptane-1,7-dicarboxylate, a versatile β-keto ester, serves as a critical building block in the synthesis of various complex organic molecules. Its purity can significantly influence the yield, impurity profile, and overall efficacy of the final active pharmaceutical ingredient (API) or target molecule.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower you in selecting the most appropriate methodology for your analytical needs.
The Analytical Challenge: A Non-Chromophoric Keto Ester
This compound presents a distinct analytical challenge: it lacks a strong UV-absorbing chromophore. The simple aliphatic and ester functional groups do not absorb light in the conventional UV range (200-400 nm) used by the most common HPLC detectors.[1] This necessitates a more nuanced approach to HPLC method development, either by employing universal detection methods or by introducing a chromophore through derivatization.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC remains the preeminent technique for purity analysis in the pharmaceutical industry due to its high resolving power, robustness, and adaptability. For a non-chromophoric analyte like this compound, the choice of detector is the most critical parameter.
A. HPLC Method with Universal Detection (CAD/ELSD/RID)
A direct HPLC analysis is possible using universal detectors that do not rely on the analyte's ability to absorb UV light. These include Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), and Refractive Index Detectors (RID).
-
Charged Aerosol Detector (CAD): The column eluent is nebulized, the solvent evaporated, and the remaining analyte particles are charged and detected by an electrometer. CAD offers near-uniform response for non-volatile and semi-volatile analytes, making it an excellent choice for purity analysis where impurity response factors may be unknown.[2][3][4]
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD involves nebulization and solvent evaporation, but detection is based on the scattering of a light beam by the resulting analyte particles.[5][6][7] It is compatible with gradient elution, a significant advantage over RID.
-
Refractive Index Detector (RID): This detector measures the difference in the refractive index between the mobile phase and the eluting sample. While truly universal, it is less sensitive than CAD or ELSD and is incompatible with gradient elution, which severely limits its utility for complex impurity profiling.[8][9]
The proposed method utilizes Reversed-Phase HPLC (RP-HPLC) for its versatility and wide applicability in pharmaceutical analysis.[10] A C18 column is selected for its hydrophobic character, which is well-suited for retaining the moderately polar this compound. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from polar starting materials to non-polar by-products. Given the incompatibility of RID with gradients, CAD or ELSD is the recommended detector.
-
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Gas (Nitrogen): As per manufacturer's recommendation.
-
Evaporation Temperature: 35 °C (optimize for analyte stability and solvent removal).
-
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This serves as the stock solution (1 mg/mL).
-
Prepare working standards and samples by further dilution as required for linearity and quantitation.
-
B. HPLC Method with UV Detection via Pre-column Derivatization
An alternative approach involves chemically modifying the analyte to attach a UV-absorbing tag. Derivatization can significantly enhance sensitivity but adds complexity and potential for variability.[11] For the ketone functionality, reagents like 2,4-Dinitrophenylhydrazine (DNPH) can be used to form a highly chromophoric hydrazone derivative.[12]
-
Derivatization Reagent Preparation: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in Acetonitrile containing 1% (v/v) concentrated hydrochloric acid.
-
Derivatization Procedure:
-
To 1 mL of the sample solution (approx. 1 mg/mL in ACN), add 1 mL of the DNPH reagent solution.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Chromatographic Conditions (for DNPH derivative):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point would be 65:35 ACN:Water.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
II. Alternative Purity Assessment Methodologies
While HPLC is a powerful tool, orthogonal techniques are essential for a comprehensive understanding of a compound's purity, as they rely on different physicochemical principles for separation and detection.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for volatile or semi-volatile compounds that are thermally stable. This compound, with a predicted boiling point, is amenable to GC analysis. The primary advantage of GC-MS is the combination of high-efficiency separation (GC) with the definitive identification capabilities of a mass spectrometer, which can help in identifying unknown impurities.
A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its general applicability to a wide range of organic molecules. A temperature gradient program is used to elute compounds with different boiling points effectively. Electron Ionization (EI) is a standard, robust ionization technique that provides reproducible fragmentation patterns for library matching and impurity identification.
-
Instrumentation:
-
Gas chromatograph equipped with a capillary column, a split/splitless injector, and a Mass Spectrometric detector (e.g., Quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Accurately prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
B. Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of analyte concentration and purity without the need for a specific reference standard of the same compound.[13] The signal intensity in a proton (¹H) NMR spectrum is directly proportional to the number of nuclei generating that signal.[2] By comparing the integral of a unique analyte signal to that of a certified internal standard with a known purity, the absolute purity of the analyte can be determined.
¹H qNMR is selected for its high sensitivity and the presence of distinct, well-resolved signals in the this compound molecule (e.g., the ethyl ester triplets and quartets). An internal standard like maleic acid or dimethyl sulfone is chosen for its chemical stability, high purity, and signals that do not overlap with the analyte's signals. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is fundamental for accurate quantification.
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15-20 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully dissolves both the sample and the standard.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard single 90° pulse.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantification).
-
Number of Scans (NS): 8-16 (to achieve adequate signal-to-noise).
-
Temperature: 25 °C.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:[5]
-
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
-
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
-
III. Performance Comparison: HPLC vs. GC-MS vs. qNMR
The choice of analytical method is a balance of performance characteristics, sample requirements, and the specific questions being asked.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | HPLC with CAD/ELSD | GC-MS | Quantitative NMR (qNMR) |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility/boiling point | Nuclear spin resonance in a magnetic field |
| Specificity | Good; relies on chromatographic resolution | Excellent; provides mass fragmentation for identification | Excellent; structurally specific signals |
| Sensitivity (LOD/LOQ) | High (low ng range) | Very High (pg to low ng range) | Moderate (µg range) |
| Accuracy | High (requires accurate standards) | High (requires accurate standards) | Very High (primary ratio method) |
| Precision (%RSD) | Excellent (<2%) | Excellent (<5%) | Excellent (<1%) |
| Linearity (R²) | Good (>0.99), often non-linear response requires fitting | Excellent (>0.995) | Inherently linear |
| Throughput | Moderate (20-40 min/sample) | Moderate (20-40 min/sample) | Low (requires long relaxation delays) |
| Impurity Identification | Possible with MS detector | Excellent (via library matching) | Possible for known structures |
| Quantitation | Relative (% area) or external standard | External/Internal standard | Absolute purity via internal standard |
| Key Advantage | Robust, widely applicable for non-volatiles | Definitive impurity identification | No analyte-specific reference standard needed |
| Key Limitation | Non-linear response (CAD/ELSD); requires volatile buffers | Requires analyte to be volatile and thermally stable | Lower sensitivity; requires pure internal standard |
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Q4 -> HPLC [label="Yes"]; Q4 -> HPLC [label="No\n(Routine QC)"]; qNMR -> HPLC [label="Use for Standard\nCharacterization"];
}
IV. Conclusion and Recommendations
For the routine purity assessment of This compound , HPLC with Charged Aerosol Detection (CAD) or an Evaporative Light Scattering Detector (ELSD) stands out as the most robust and practical choice. It provides the high resolving power necessary to separate closely related impurities and offers sensitive, near-universal detection for a non-chromophoric analyte, making it ideal for quality control environments.
GC-MS serves as an indispensable orthogonal method, particularly during process development or troubleshooting. Its strength lies in the definitive identification of unknown impurities, which is crucial for understanding reaction pathways and degradation products.
Quantitative NMR (qNMR) is the gold standard for determining absolute purity and for qualifying the primary reference standards used in HPLC and GC-MS methods. While its throughput is lower, its accuracy and ability to quantify without a specific standard for the analyte make it an invaluable tool in a research and development setting.
Ultimately, a multi-faceted approach leveraging the strengths of each technique provides the most comprehensive and trustworthy assessment of purity. HPLC provides the routine quantitative data, GC-MS offers structural confirmation of impurities, and qNMR validates the entire analytical framework by providing an absolute measure of the primary material's purity.
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Al-Huniti, M. H., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 546-554. [Link]
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Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological & Pharmaceutical Bulletin, 29(9), 1775-1786. [Link]
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Pawar, S. D., et al. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Research Journal of Pharmacy and Technology, 9(6), 729-735. [Link]
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Han, J., & Lin, C. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 8(4), 71. [Link]
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Belgaied, J. E. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3103. [Link]
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Navas, N. A., & Cardona, M. I. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59(3), 305-313. [Link]
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Wang, Z., et al. (2023). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Organic Letters, 25(2), 315-320. [Link]
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A Comparative Guide to Confirming the Regioselectivity of the Dieckmann Condensation of Substituted 1,7-Diesters
For researchers engaged in the synthesis of complex cyclic scaffolds, the Dieckmann condensation is an indispensable tool for constructing six-membered rings from 1,7-diesters.[1][2][3] This intramolecular base-catalyzed reaction, a variant of the Claisen condensation, yields cyclic β-keto esters that are pivotal intermediates in the synthesis of natural products and pharmaceuticals.[4][5] However, when the 1,7-diester backbone is unsymmetrically substituted, the reaction presents a critical challenge: regioselectivity. The formation of two or more possible regioisomers complicates product profiles and necessitates robust, unambiguous analytical confirmation.
This guide provides an in-depth comparison of the primary methodologies used to determine the regiochemical outcome of the Dieckmann condensation on substituted 1,7-diesters. We will explore the underlying factors that govern selectivity, present detailed experimental protocols, and compare the analytical techniques that provide definitive structural elucidation.
The Causality of Regioselection: Steric and Electronic Control
In an unsymmetrical 1,7-diester, the base can abstract a proton from one of two different α-carbons. The resulting enolate then attacks the distal ester carbonyl to form the six-membered ring.[6][7] The preferred pathway, and thus the major regioisomer, is dictated by a delicate interplay of steric and electronic factors, as well as the reaction conditions.
-
Steric Hindrance: The formation of the enolate is often favored at the less sterically hindered α-carbon. Bulky substituents adjacent to an α-carbon can impede the approach of the base, directing deprotonation to the more accessible site.[8]
-
Acidity of α-Protons: The stability of the resulting enolate plays a crucial role. Electron-withdrawing groups can increase the acidity of adjacent α-protons, making them more susceptible to abstraction. The more stable enolate is formed faster and will often dictate the product under thermodynamic control.
-
Reaction Conditions: The choice of base is a powerful tool for influencing regioselectivity.
-
Non-hindered bases (e.g., sodium ethoxide, sodium hydride) in protic solvents tend to favor the thermodynamically more stable enolate, which can lead to a mixture of products if the energy difference between the possible enolates is small.[9]
-
Bulky, non-nucleophilic bases (e.g., Lithium diisopropylamide (LDA), Lithium Hexamethyldisilazide (LHMDS)) at low temperatures are the reagents of choice for kinetic control.[8] These bases will preferentially deprotonate the most accessible (least sterically hindered) α-proton, often leading to a single major regioisomer.
-
Illustrative Case: Cyclization of Diethyl 3-methylheptanedioate
The cyclization of diethyl 3-methylheptanedioate serves as a classic example where two distinct regioisomeric products are possible.[2] Deprotonation can occur at C2 (Path A) or C6 (Path B), leading to two different cyclic β-keto esters.
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A Senior Application Scientist's Guide to Benchmarking Diethyl 2-oxoheptane-1,7-dicarboxylate Synthesis Protocols
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Diethyl 2-oxoheptane-1,7-dicarboxylate, a valuable cyclic β-keto ester, serves as a crucial building block in the synthesis of various complex molecules. Its six-membered carbocyclic frame is a common motif in pharmacologically active compounds. This guide provides an in-depth, objective comparison of common synthesis protocols for this molecule, focusing on the widely employed Dieckmann condensation of diethyl pimelate. We will delve into the mechanistic underpinnings of these protocols, present comparative experimental data, and provide detailed methodologies to enable you to make informed decisions for your synthetic campaigns.
The Synthetic Challenge: Intramolecular Cyclization via Dieckmann Condensation
The synthesis of this compound is a classic example of the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[1] This reaction involves the base-catalyzed intramolecular cyclization of a 1,7-diester, diethyl pimelate, to form a stable six-membered ring. The choice of base and reaction conditions is critical and directly impacts the reaction's efficiency, yield, and the formation of byproducts.[2]
The general mechanism, illustrated below, proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of diethyl pimelate, forming a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, leading to a cyclic tetrahedral intermediate.
-
Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation (Driving Force): The newly formed this compound has a highly acidic proton between the two carbonyl groups. The alkoxide base rapidly deprotonates this position, forming a resonance-stabilized enolate. This irreversible acid-base reaction is the thermodynamic driving force for the entire condensation.
-
Protonation (Workup): An acidic workup in the final step neutralizes the enolate to yield the final this compound product.
Caption: General mechanism of the Dieckmann condensation for the synthesis of this compound.
Comparative Analysis of Synthesis Protocols
The efficiency of the Dieckmann condensation of diethyl pimelate is highly dependent on the choice of base and solvent system. Below, we compare three commonly used bases—sodium ethoxide, potassium tert-butoxide, and sodium hydride—as well as a solvent-free approach.
| Protocol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Considerations |
| Protocol 1 | Sodium Ethoxide (NaOEt) | Toluene | Reflux | 1-3 | 75-85 | Traditional method; requires careful preparation of anhydrous sodium ethoxide.[3][4] |
| Protocol 2 | Potassium tert-Butoxide (KOtBu) | Toluene | Reflux | 3 | 80-90 | Often leads to cleaner reactions and higher yields due to the bulky nature of the base minimizing side reactions.[2] |
| Protocol 3 | Sodium Hydride (NaH) | Toluene/cat. MeOH | Reflux | 20 | ~75 | A strong, non-alkoxide base that can drive the reaction to completion; requires careful handling due to its reactivity with protic solvents.[5] |
| Protocol 4 | Potassium tert-Butoxide (KOtBu) | Solvent-free | 100-120 | 0.5-1 | High | An environmentally friendly and efficient alternative; the product is isolated by direct distillation.[5][6] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound using the compared protocols.
Protocol 1: Dieckmann Condensation using Sodium Ethoxide in Toluene
This protocol is a classic and reliable method for the synthesis of this compound.
Materials:
-
Diethyl pimelate
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, cautiously add clean sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Solvent Exchange: Remove the ethanol under reduced pressure and add anhydrous toluene to the sodium ethoxide residue.
-
Reaction: To the stirred suspension of sodium ethoxide in toluene, add diethyl pimelate dropwise at room temperature. After the addition is complete, heat the mixture to reflux for 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Protocol 2: Dieckmann Condensation using Potassium tert-Butoxide in Toluene
This protocol often provides higher yields and a cleaner reaction profile.
Materials:
-
Diethyl pimelate
-
Potassium tert-butoxide
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a stirred solution of diethyl pimelate in anhydrous toluene under an inert atmosphere, add potassium tert-butoxide portion-wise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.[2]
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Dieckmann Condensation using Sodium Hydride in Toluene
This method utilizes a strong, non-alkoxide base.
Materials:
-
Diethyl pimelate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (catalytic amount)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of diethyl pimelate in dry toluene under an argon atmosphere, carefully add sodium hydride.
-
Initiation: Add a catalytic amount of dry methanol dropwise to initiate the reaction.
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 20 hours.[5]
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with dichloromethane.
-
Purification: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the residue is purified by flash column chromatography or vacuum distillation.[5]
Protocol 4: Solvent-Free Dieckmann Condensation
This environmentally friendly protocol offers high efficiency.
Materials:
-
Diethyl pimelate
-
Potassium tert-butoxide (solid)
Procedure:
-
Reaction: In a flask equipped for distillation, thoroughly mix diethyl pimelate and solid potassium tert-butoxide.
-
Purification: Heat the mixture under vacuum. The product, this compound, is collected by direct distillation from the reaction mixture.[5][6]
Experimental Workflow and Validation
A generalized workflow for the Dieckmann condensation is depicted below. The trustworthiness of any synthetic protocol lies in the rigorous characterization of the final product.
Caption: A generalized experimental workflow for the Dieckmann condensation.
Product Validation:
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the ethyl ester groups (triplet and quartet), the methylene protons of the cyclohexane ring, and the characteristic methine proton adjacent to the ester and ketone groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl groups, and the methylene carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Conclusion and Recommendations
The synthesis of this compound via the Dieckmann condensation of diethyl pimelate offers several viable protocols. For routine, high-yield synthesis, the use of potassium tert-butoxide in toluene (Protocol 2) is recommended due to its tendency to produce cleaner reactions and high yields. For environmentally conscious and rapid synthesis, the solvent-free protocol (Protocol 4) presents an excellent and highly efficient alternative. The traditional sodium ethoxide method (Protocol 1) remains a robust and cost-effective option, provided that anhydrous conditions are strictly maintained. The sodium hydride protocol (Protocol 3) is also effective but requires more stringent handling precautions.
Ultimately, the choice of protocol will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. Regardless of the chosen method, rigorous product characterization is essential to validate the outcome of the synthesis.
References
- Dieckmann Condensation. gChem Global. [URL: https://gchem.cm.utexas.
- Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-center/dieckmann-condensation-a-comparative-guide-to-5-and-6-membered-ring-synthesis]
- Dieckmann Condensation Technical Support Center: Solvent Effects. Benchchem. [URL: https://www.benchchem.com/technical-center/dieckmann-condensation-technical-support-center-solvent-effects]
- Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p1/a805884i]
- By Diekmann's cyclisation method. Filo. [URL: https://www.filo.com/neet-chemistry-hydrocarbons-by-diekmanns-cyclisation-method-wherein-esters-of-dibasic-acids-like-adipic-pimelic-suberic-undergo-intramolecular-condensation-in-presence-of-sodium-or-sodium-ethoxide-and-ethanol-to-give-5-6-or-7-membered-cyclic-ketones-respectively-which-on-clemmensen-reduction-give-corresponding-cycloalkanes-q-74113111]
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [URL: https://www.rsc.
- Dieckmann Condensation. NROChemistry. [URL: https://www.nrochemistry.
- Dieckmann Condensation. J&K Scientific LLC. [URL: https://www.jk-sci.
- A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. Benchchem. [URL: https://www.benchchem.
- Table of Characteristic IR Absorptions. [URL: https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjYw-e-p-GAxX_S_EDHdXaB30QFnoECAgQAQ&url=https%3A%2F%2Fwww.uom.ac.mu%2Fimages%2Ffiles%2Ffaculties_and_centres%2Ffos%2Fchem%2FIR_spectroscopy.pdf&usg=AOvVaw2s_3Q2E6E1z6X4wX-X_q_y]
- Dieckmann condensation. Wikipedia. [URL: https://en.wikipedia.
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Safety Operating Guide
Proper Disposal of Diethyl 2-oxoheptane-1,7-dicarboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Diethyl 2-oxoheptane-1,7-dicarboxylate (also known as Diethyl 4-oxopimelate), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This compound is a combustible liquid with specific handling requirements. The toxicological properties of this substance have not been fully investigated, which necessitates a cautious approach.[1] It may cause skin, eye, and respiratory tract irritation.[1][2]
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4] This act provides a "cradle-to-grave" system for managing hazardous waste, and it is crucial to determine if your waste stream falls under its purview.[3][4]
| Property | Data | Source |
| CAS Number | 6317-49-3 | |
| Molecular Formula | C₁₁H₁₈O₅ | |
| Appearance | Liquid | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Class | 10 - Combustible liquids | |
| Hazards | May cause skin, eye, and respiratory irritation.[1][2] | [1][2] |
Pre-Disposal Checklist: Ensuring a Safe Environment
Proper preparation is critical to mitigate risks during chemical handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2]
-
Ventilation: Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of vapors.[5]
-
Spill Kit: Ensure a spill kit rated for organic solvents is readily accessible. The kit should contain absorbent materials, such as vermiculite or sand, and bags for contaminated material disposal.[5]
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.[5]
Step-by-Step Disposal Protocol
Sink disposal of this compound is strictly prohibited.[6][7] As a non-halogenated organic solvent, it must be collected and disposed of as hazardous chemical waste.
Step 1: Waste Segregation The cardinal rule of chemical waste management is segregation. This compound waste must be collected in a container designated for non-halogenated organic solvents .[5][7]
-
Rationale: Mixing halogenated and non-halogenated solvents significantly increases disposal costs and complexity.[7] Furthermore, mixing incompatible chemicals can lead to dangerous reactions. This compound is incompatible with acids, bases, and strong oxidizing or reducing agents.[8][9]
Step 2: Container Selection and Handling Choose a container that is chemically compatible and robust.
-
Material: Use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6][10] Ensure the container material will not react with the ester.[10]
-
Condition: The container must be clean, dry, and in good condition, with no cracks or leaks.[6]
-
Headspace: Do not fill the container to more than 90% capacity.[10] Leaving a 1-inch headspace allows for vapor expansion.[6]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[5][6] This is mandated by EPA regulations to prevent the release of volatile organic compounds (VOCs).[11]
Step 3: Labeling Proper labeling is a critical compliance and safety requirement. As soon as the first drop of waste is added, the container must be labeled.[5]
-
Content: Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Details: Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas. List all constituents and their approximate percentages.[5]
-
Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Flammable/Combustible, Irritant).[5]
Step 4: Accumulation and Storage Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][12]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Secondary Containment: The waste container should be placed within a larger, chemically resistant secondary containment bin to contain potential leaks or spills.[5]
-
Segregation: Store the non-halogenated organic waste away from incompatible waste streams, such as acids and oxidizers.[8]
Step 5: Arranging for Final Disposal Once the waste container is nearly full (75-90%), or if it has been in storage for an extended period (typically 6-12 months, per institutional policy), arrange for its removal.[5][13]
-
Contact EHS: Submit a chemical waste collection request to your institution's EHS office.[5]
-
Professional Disposal: EHS will then coordinate with a licensed hazardous waste disposal company.[14] These companies typically use high-temperature incineration for the final destruction of organic solvent waste, which is an EPA-approved method.[15][16]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly.
-
Notify your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][8] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
References
-
Chemsrc. (2025, August 25). Diethyl 2-oxopentane-1,5-dicarboxylate Safety Data Sheet. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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Navigating the Safe Handling of Diethyl 2-oxoheptane-1,7-dicarboxylate: A Guide for Laboratory Professionals
A comprehensive guide to the essential personal protective equipment (PPE), handling protocols, and disposal of Diethyl 2-oxoheptane-1,7-dicarboxylate, ensuring the safety of researchers and the integrity of their work.
This compound is a diester compound utilized in various organic synthesis applications. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount for the well-being of laboratory personnel and the prevention of incidents. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to directly address operational questions concerning the safe handling of this compound.
Hazard Identification and Risk Assessment
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Eye Irritation: Contact with eyes can cause serious irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.
A thorough, task-specific risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Engineering Controls: The First Line of Defense
Primary engineering controls are the most effective means of minimizing exposure to hazardous chemicals. All work involving this compound should be conducted in a well-ventilated area.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the setup of reactions, must be performed inside a properly functioning chemical fume hood.[3] This is crucial for preventing the inhalation of any vapors or aerosols that may be generated.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to further dilute any fugitive emissions.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The selection of appropriate PPE is critical and should be based on the specific tasks being performed.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of the chemical, which can cause serious eye irritation. |
| Hand Protection | Butyl rubber gloves are strongly recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection only and must be changed immediately upon contact.[4][5][6] | Diesters as a chemical class can degrade many common glove materials. Butyl rubber offers superior resistance to esters.[4][5][6] Nitrile gloves have poor resistance to many esters and should not be used for immersive work.[7][8] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects the skin and personal clothing from splashes and spills. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills and provides a stable footing in the laboratory environment. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the safe handling of this compound.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not inhale vapors or mists.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]
-
Keep containers tightly closed when not in use.[10]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Step-by-Step Protocol for Donning and Doffing PPE
Proper donning and doffing of PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Gloves: Select the appropriate gloves (butyl rubber recommended) and inspect them for any signs of damage.
-
Eye Protection: Put on safety goggles or a face shield.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without shaking.
-
Eye Protection: Remove eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbent material into a labeled, sealable container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound and spill cleanup materials should be collected in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[10][11] Do not pour down the drain.[10]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for tasks involving this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion
The safe handling of this compound in a laboratory setting is achievable through a combination of robust engineering controls, diligent use of appropriate personal protective equipment, and adherence to established safe handling and disposal protocols. By understanding the potential hazards and implementing the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
